Product packaging for 3-Phenoxypropanal(Cat. No.:CAS No. 22409-86-5)

3-Phenoxypropanal

Cat. No.: B2668125
CAS No.: 22409-86-5
M. Wt: 150.177
InChI Key: PAXQETGAVVOTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxypropanal, also referred to as beta-phenoxypropionaldehyde, is a significant aryloxy aldehyde compound that serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its molecular structure, featuring both an aldehyde group and a phenoxy ether linkage, makes it a valuable precursor for the synthesis of more complex molecules. The compound has been identified in patent literature as a member of the beta-aryloxy aldehyde family, which are historically recognized for their utility in chemical manufacturing processes . In research applications, derivatives of phenoxy-containing compounds are extensively investigated for their potential biological activity. Recent studies on structurally related phenoxyacetic acid derivatives have demonstrated promising antiepileptic and anti-inflammatory properties in preclinical models, highlighting the therapeutic potential of this chemical class in neurological disorders . Specifically, these derivatives have shown efficacy in reducing seizure activity and modulating neuroinflammatory pathways, suggesting potential research directions for related compounds . As a chemical reagent, this compound offers researchers a flexible intermediate for further chemical modification. The aldehyde functional group is particularly amenable to various transformation reactions, including reductions, oxidations, and nucleophilic additions, enabling the creation of diverse chemical libraries for structure-activity relationship studies. When handling this compound, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B2668125 3-Phenoxypropanal CAS No. 22409-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXQETGAVVOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxypropanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropanal, a bifunctional organic molecule, possesses both an aldehyde and a phenoxy ether moiety, rendering it a versatile building block in organic synthesis. Its structural attributes offer multiple avenues for chemical modification, making it a molecule of interest in the development of novel chemical entities, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical Structure and Identifiers

This compound is characterized by a propanal chain where the oxygen atom at the 3-position is linked to a phenyl group, forming a phenoxy ether.

Systematic Name (IUPAC): this compound[1]

Chemical Formula: C₉H₁₀O₂[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Table of Chemical Identifiers

IdentifierValue
CAS Number 22409-86-5[1]
Molecular Weight 150.17 g/mol [1]
InChI InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2[1]
InChIKey PAXQETGAVVOTSQ-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)OCCC=O[1]
Synonyms 3-Phenoxypropionaldehyde, Propanal, 3-phenoxy-[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental design.

Table of Physicochemical Properties (Computed)

PropertyValueSource
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 150.068079557 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 106PubChem[1]

Spectroscopic Data (Predicted)

Due to the scarcity of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for the tentative identification of the compound in reaction mixtures and for guiding the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.

  • Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, due to coupling with the adjacent methylene group.

  • Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.9 and 7.4 ppm. The protons ortho to the ether linkage will be the most shielded, while the para proton will be intermediate, and the meta protons the most deshielded.

  • Methylene Protons (OCH₂): A triplet around δ 4.2 ppm, coupled to the adjacent methylene group.

  • Methylene Protons (CH₂CHO): A triplet of triplets (or a more complex multiplet) around δ 2.9 ppm, coupled to both the aldehydic proton and the other methylene group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

  • Aromatic Carbons (C₆H₅): Four signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen (ipso-carbon) appearing around δ 158 ppm.

  • Methylene Carbon (OCH₂): A signal around δ 65 ppm.

  • Methylene Carbon (CH₂CHO): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 150 would be expected. Key fragmentation pathways would likely involve:

  • Loss of the formyl radical (•CHO): Leading to a fragment at m/z 121.

  • Cleavage of the ether bond: Generating a phenoxy radical (•OC₆H₅, m/z 93) and a C₃H₅O⁺ fragment (m/z 57), or a phenol cation (C₆H₅OH⁺•, m/z 94) through rearrangement.

  • McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical cation of phenol (m/z 94) and the elimination of acrolein.

Synthesis and Reactivity

Synthesis

The most direct and common method for the synthesis of this compound is the oxa-Michael addition (or conjugate addition) of phenol to acrolein.[2] This reaction involves the nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated aldehyde, acrolein.

G cluster_0 Oxa-Michael Addition for this compound Synthesis phenol Phenol phenoxide Phenoxide phenol->phenoxide Base acrolein Acrolein enolate Enolate Intermediate phenoxide->enolate + Acrolein product This compound enolate->product Protonation

Caption: Synthetic pathway to this compound via Oxa-Michael addition.

Experimental Protocol: General Procedure for Oxa-Michael Addition of Phenol to Acrolein

  • Materials: Phenol, acrolein, a suitable base (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin), and a solvent (e.g., toluene, acetonitrile, or no solvent).

  • Procedure:

    • To a solution or suspension of phenol and the base in the chosen solvent, acrolein is added dropwise at a controlled temperature (often ranging from room temperature to slightly elevated temperatures).

    • The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched (e.g., with a mild acid if a strong base was used) and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

  • Causality behind Experimental Choices: The choice of base is critical; a weak base like triethylamine can catalyze the reaction reversibly, while a strong base like sodium hydroxide will generate the phenoxide irreversibly, potentially leading to higher yields but also side reactions. The dropwise addition of acrolein helps to control the exothermic nature of the reaction and minimize polymerization of the highly reactive acrolein.

Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, with the phenoxy ether moiety being relatively stable.

G cluster_0 Reactions of the Aldehyde Group This compound This compound Oxidation Oxidation (e.g., Jones, Tollens') This compound->Oxidation Reduction Reduction (e.g., NaBH₄, H₂/Pd-C) This compound->Reduction Nucleophilic Addition Nucleophilic Addition (e.g., Grignard, Wittig, Cyanohydrin) This compound->Nucleophilic Addition Reductive Amination Reductive Amination (e.g., with an amine and a reducing agent) This compound->Reductive Amination

Caption: Key reactions of the aldehyde group in this compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-phenoxypropanoic acid, using various oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or Tollens' reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxypropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, the Wittig reaction to form alkenes, and the formation of cyanohydrins upon treatment with hydrogen cyanide.

  • Reductive Amination: this compound can react with primary or secondary amines in the presence of a reducing agent (such as sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing the phenoxypropyl moiety into more complex molecules.

Applications in Drug Development and Organic Synthesis

While specific examples of this compound as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active compounds. Aldehydes are recognized as important intermediates in the pharmaceutical industry.[3] Aromatic aldehydes, in particular, are used in the synthesis of a variety of therapeutic agents.[1]

  • As a Versatile Intermediate: The dual functionality of this compound makes it a valuable intermediate. The aldehyde can be transformed into a variety of other functional groups, while the phenoxy group can be part of a larger pharmacophore or can be further functionalized on the aromatic ring.

  • Scaffold for Novel Compounds: The phenoxypropanol or phenoxypropylamine backbone, readily accessible from this compound, can serve as a scaffold for the synthesis of new chemical libraries for drug discovery. These scaffolds can be decorated with various substituents to explore structure-activity relationships (SAR).

  • Potential in Fragrance and Flavor: Aldehydes are widely used in the fragrance and flavor industry. While the sensory properties of this compound itself are not extensively described, related structures suggest it may possess interesting olfactory characteristics.

Safety and Handling

  • General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be sensitizers. Ethers are typically flammable.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of vapors.

    • Avoid contact with skin and eyes.

    • Keep away from ignition sources.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from oxidizing agents and strong acids or bases.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis via the oxa-Michael addition and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a platform for the creation of novel compounds with potential therapeutic applications. Further investigation into its experimental properties and reactivity is warranted to fully exploit its synthetic utility.

References

A Guide to the Spectroscopic Characterization of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-phenoxypropanal. In the absence of publicly available experimental spectra, this document serves as a theoretical framework for anticipating and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecular structure of this compound and drawing on established principles of spectroscopic analysis, this guide offers valuable insights for researchers involved in the synthesis, identification, and quality control of this and related molecules. The methodologies and theoretical data presented herein are designed to be a practical resource for scientists in the pharmaceutical and chemical research sectors.

Introduction to this compound and its Spectroscopic Analysis

This compound, with the molecular formula C₉H₁₀O₂, is an organic compound characterized by a phenoxy group linked to a propanal moiety via an ether bond. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The precise elucidation of its molecular structure is paramount for its intended applications, and spectroscopic techniques are the cornerstone of this characterization.

This guide will explore the theoretical underpinnings of ¹H NMR, ¹³C NMR, IR, and MS as they apply to this compound. For each technique, we will discuss the principles, a standardized experimental protocol, and a detailed prediction of the expected spectral features.

Molecular Structure of this compound

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal corresponds to the number of protons giving rise to that signal.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aldehydic-H9.8Triplet (t)~1.51H
Aromatic-H (ortho)6.9 - 7.0Doublet (d) or Multiplet (m)~7-92H
Aromatic-H (meta)7.2 - 7.3Triplet (t) or Multiplet (m)~7-92H
Aromatic-H (para)6.8 - 6.9Triplet (t) or Multiplet (m)~7-91H
-O-CH₂-4.2Triplet (t)~62H
-CH₂-CHO2.9Doublet of Triplets (dt)~1.5, ~62H

Justification of Predicted ¹H NMR Data:

  • Aldehydic Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the range of 9-10 ppm.[1][2] It will likely be a triplet due to coupling with the adjacent methylene protons.

  • Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (6.5-8.0 ppm). The ortho and para protons are expected to be slightly upfield compared to the meta protons due to the electron-donating effect of the ether oxygen.

  • Methylene Protons (-O-CH₂-): The methylene group attached to the ether oxygen will be deshielded and is predicted to resonate around 4.2 ppm as a triplet, coupled to the adjacent methylene group.

  • Methylene Protons (-CH₂-CHO): The methylene group adjacent to the aldehyde will be deshielded by the carbonyl group and is expected around 2.9 ppm. It will appear as a doublet of triplets due to coupling with both the aldehydic proton and the other methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is indicative of its electronic environment.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectrum of this compound
Carbon(s) Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~200
Aromatic (C-O)~158
Aromatic (ortho)~114
Aromatic (meta)~129
Aromatic (para)~121
-O-CH₂-~65
-CH₂-CHO~43

Justification of Predicted ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, around 200 ppm.[1]

  • Aromatic Carbons: The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons. The other aromatic carbons will appear in the typical range of 110-160 ppm.

  • Aliphatic Carbons: The carbon attached to the ether oxygen (-O-CH₂-) will be more deshielded than the other aliphatic carbon due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups.

Predicted IR Spectrum of this compound
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aldehyde)2820-2850 and 2720-2750Medium, sharp
C=O stretch (aldehyde)1720-1740Strong, sharp
C=C stretch (aromatic)1450-1600Medium to weak
C-O-C stretch (ether)1200-1250 (asymmetric) and 1000-1050 (symmetric)Strong
C-H bend (alkane)1350-1480Medium
C-H out-of-plane bend (aromatic)690-900Strong

Justification of Predicted IR Data:

  • Aldehyde Group: The presence of the aldehyde is confirmed by the characteristic C=O stretch around 1725 cm⁻¹ and the two C-H stretching bands of the aldehydic proton around 2720 and 2820 cm⁻¹.[3][4]

  • Phenoxy Group: The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The strong C-O-C stretching of the ether linkage is expected to show two bands.

  • Aliphatic Chain: The C-H bending and stretching vibrations of the methylene groups will also be present.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: The sample is ionized, commonly using electron ionization (EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₉H₁₀O₂) is 150.17 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 150.

Predicted Fragmentation Pathway:

G M [C₉H₁₀O₂]⁺˙ m/z = 150 (Molecular Ion) A [C₆H₅O]⁺ m/z = 93 (Phenoxy radical loss) M->A - •C₃H₅O B [C₃H₅O]⁺ m/z = 57 (Propionaldehyde radical cation) M->B - •C₆H₅O C [C₆H₅]⁺ m/z = 77 (Phenyl cation) A->C - CO D [C₂H₅]⁺ m/z = 29 (Ethyl cation) B->D - CO

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Justification of Predicted Fragmentation:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation pathway for aldehydes, but in this case, cleavage of the ether bond is more likely.

  • Loss of Phenoxy Radical: A significant peak at m/z 57 would correspond to the [C₃H₅O]⁺ ion, resulting from the loss of a phenoxy radical (•OC₆H₅).

  • Loss of Propionaldehyde Radical: A peak at m/z 93 would correspond to the [C₆H₅O]⁺ ion, resulting from the loss of a propionaldehyde radical.

  • Further Fragmentation: The phenoxy cation could further lose carbon monoxide to give the phenyl cation at m/z 77. The propionaldehyde radical cation could lose CO to give an ethyl cation at m/z 29.

Conclusion

References

A Comprehensive Technical Guide to the Physical Properties of 3-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the key physical properties of 3-Phenoxybenzaldehyde (CAS 39515-51-0), a significant intermediate in chemical synthesis. This document elucidates its boiling point, melting point, and solubility characteristics, grounded in experimental data and theoretical principles. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for professionals engaged in research and development where 3-Phenoxybenzaldehyde is a critical component.

A Note on Nomenclature: Initial inquiries for "3-Phenoxypropanal" lead to data corresponding to the closely related but distinct compound, 3-Phenoxybenzaldehyde. This guide will focus on the latter, for which validated physical property data is available.

Core Physicochemical Characteristics of 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₂. Its structure, featuring a phenoxy group at the meta-position of benzaldehyde, dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its effective handling, application in synthetic pathways, and formulation development.

Data Summary

The critical physical properties of 3-Phenoxybenzaldehyde are summarized in the table below for quick reference. These values are essential for predicting its behavior in various experimental and industrial settings.

Physical PropertyValueSource(s)
Melting Point 13 °C[1]
Boiling Point 169-169.5 °C at 11 mm Hg[1][2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., alcohol, benzene, toluene)[1]

In-Depth Analysis of Physical Properties

Melting Point: The Transition from Solid to Liquid

The melting point of a substance is a critical indicator of its purity. For 3-Phenoxybenzaldehyde, the experimentally determined melting point is 13 °C[1]. This relatively low melting point indicates that it exists as a liquid under most ambient laboratory conditions. The sharpness of the melting point range is a direct reflection of the sample's purity; impurities will typically depress and broaden the melting range.

The transition from a crystalline solid to a liquid state involves the absorption of energy to overcome the intermolecular forces holding the molecules in a fixed lattice. In the case of 3-Phenoxybenzaldehyde, these forces are primarily van der Waals interactions and dipole-dipole interactions arising from the polar carbonyl group and the ether linkage.

Boiling Point: The Liquid to Vapor Transition

The boiling point of 3-Phenoxybenzaldehyde has been reported as 169-169.5 °C at a reduced pressure of 11 mm Hg[1][2]. It is crucial to note that this value is not at standard atmospheric pressure. Extrapolation to atmospheric pressure would yield a significantly higher boiling point, a common characteristic of high molecular weight organic compounds. The use of reduced pressure for distillation is a standard technique to prevent thermal decomposition of the compound at higher temperatures.

The boiling point is a function of the strength of intermolecular forces, molecular weight, and molecular shape. The phenoxy and benzaldehyde moieties contribute to a relatively high molecular weight and significant dipole-dipole interactions, resulting in a high boiling point.

Solubility Profile: "Like Dissolves Like"

The solubility of 3-Phenoxybenzaldehyde follows the principle of "like dissolves like." It is reported to be insoluble in water but soluble in various organic solvents such as alcohol, benzene, and toluene[1].

  • Insolubility in Water: The large, nonpolar aromatic rings (phenyl and phenoxy groups) dominate the molecular structure, making it hydrophobic. While the aldehyde and ether groups can participate in hydrogen bonding with water to a limited extent, this is insufficient to overcome the hydrophobicity of the bulk of the molecule.

  • Solubility in Organic Solvents: The nonpolar nature of 3-Phenoxybenzaldehyde allows it to readily dissolve in nonpolar or weakly polar organic solvents. Solvents like benzene and toluene, which are aromatic, can effectively solvate the phenyl and phenoxy rings through π-π stacking interactions. Alcohols, being more polar, can interact with the aldehyde and ether functionalities, facilitating dissolution.

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the physical properties of 3-Phenoxybenzaldehyde. These protocols are designed to be self-validating and are based on established laboratory techniques.

Determination of Melting Point

This protocol utilizes the capillary tube method, a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of solid 3-Phenoxybenzaldehyde (if below its melting point) is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow and steady heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.

  • Small Sample Size: A small, well-packed sample ensures uniform heat distribution throughout the solid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Solid Sample Load Load Capillary Tube Powder->Load Setup Place in Apparatus Load->Setup Insert into apparatus Heat Heat Slowly (1-2°C/min) Setup->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (Reduced Pressure)

This protocol describes the determination of the boiling point at reduced pressure, which is essential for high-boiling, heat-sensitive compounds like 3-Phenoxybenzaldehyde.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Sample Introduction: The distillation flask is charged with 3-Phenoxybenzaldehyde and a few boiling chips to ensure smooth boiling.

  • Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to the desired level (e.g., 11 mm Hg).

  • Heating: The distillation flask is heated gently.

  • Observation and Data Recording: The temperature is monitored closely. The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant. The pressure at which this temperature is recorded is also noted.

Causality Behind Experimental Choices:

  • Reduced Pressure: Lowering the pressure above the liquid decreases the temperature required to reach its boiling point, thus preventing thermal degradation.

  • Boiling Chips: These provide nucleation sites for bubbles to form, preventing bumping and ensuring a controlled boiling process.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_distillation Distillation Assemble Assemble Distillation Apparatus AddSample Add Sample & Boiling Chips Assemble->AddSample ApplyVacuum Apply Reduced Pressure AddSample->ApplyVacuum Heat Gently Heat the Flask ApplyVacuum->Heat Begin heating Observe Observe for Steady Distillation Heat->Observe Record Record Constant Temperature and Pressure Observe->Record

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 3-Phenoxybenzaldehyde in various solvents.

Methodology:

  • Solvent Preparation: A series of test tubes are prepared, each containing a measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, toluene, hexane).

  • Solute Addition: A small, pre-weighed amount of 3-Phenoxybenzaldehyde (e.g., 10 mg) is added to each test tube.

  • Mixing: Each test tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The mixtures are allowed to stand, and the solubility is observed.

    • Soluble: The solute completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solute dissolves, but a visible amount remains undissolved.

    • Insoluble: The solute does not appear to dissolve, and remains as a separate phase.

  • Quantification (Optional): For a more quantitative measure, the undissolved solute can be filtered, dried, and weighed. The amount of solute that dissolved can then be calculated.

Causality Behind Experimental Choices:

  • Vigorous Agitation: This increases the surface area of the solute in contact with the solvent, accelerating the dissolution process.

  • Use of Multiple Solvents: Testing solubility in a range of solvents with varying polarities provides a comprehensive solubility profile of the compound.

Solubility_Determination start Start prep Prepare Test Tubes with Solvents start->prep add_solute Add Weighed Solute to Each Tube prep->add_solute mix Agitate Vigorously add_solute->mix observe Observe for Dissolution mix->observe decision Completely Dissolved? observe->decision end End soluble Record as Soluble decision->soluble Yes insoluble Record as Insoluble decision->insoluble No partially_soluble Record as Partially Soluble decision->partially_soluble Partially soluble->end insoluble->end partially_soluble->end

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of 3-Phenoxybenzaldehyde, including its melting point, boiling point under reduced pressure, and solubility characteristics, are fundamental to its application in scientific research and industrial synthesis. This technical guide has provided a comprehensive overview of these properties, supported by established experimental data. The detailed protocols herein offer a robust framework for the empirical validation of these characteristics, empowering researchers and drug development professionals with the knowledge to effectively utilize this versatile compound.

References

An In-depth Technical Guide to 3-Phenoxypropanal: Synthesis, Properties, and Theoretical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropanal, a molecule possessing both an ether linkage and a reactive aldehyde functional group, represents a unique chemical scaffold with potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its likely synthetic routes based on established chemical principles, and a discussion of its theoretical applications. While the historical discovery and specific developmental timeline of this compound are not extensively documented in readily available literature, this paper constructs a likely historical context and proposes robust synthetic protocols rooted in analogous chemical transformations.

Introduction and Chemical Profile

This compound, also known as 3-phenoxypropionaldehyde, is an organic compound with the chemical formula C₉H₁₀O₂.[1] Its structure features a phenoxy group (-O-Ph) attached to a three-carbon aliphatic chain, terminating in an aldehyde (-CHO). This bifunctional nature imparts it with a distinct reactivity profile, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)OCCC=OPubChem[1]
InChI Key PAXQETGAVVOTSQ-UHFFFAOYSA-NPubChem[1]

Historical Context and Discovery

The specific discovery of this compound is not well-documented in historical chemical literature. However, its emergence can be contextualized within the broader development of synthetic organic chemistry, particularly the advancements in forming ether linkages and synthesizing aldehydes. The foundational work on the synthesis of aryl ethers, most notably the Ullmann condensation reaction developed by Fritz Ullmann in the early 20th century, provided a robust method for the formation of the phenoxy moiety.[2][3][4] This reaction, involving the copper-catalyzed coupling of an aryl halide with an alcohol or phenol, became a cornerstone of synthetic chemistry.[2][5]

Concurrently, methods for the synthesis of aldehydes were being refined, including the oxidation of primary alcohols and the reduction of carboxylic acid derivatives. It is plausible that this compound was first synthesized as a laboratory curiosity or as an intermediate in a larger synthetic sequence, rather than as a target molecule of significant initial interest. Its existence is now confirmed through its entry in chemical databases like PubChem, which provides its structural and basic physicochemical data.[1]

Proposed Synthetic Routes

While specific, peer-reviewed synthetic procedures for this compound are not abundant, its structure suggests several logical and well-established synthetic strategies. The following protocols are proposed based on analogous reactions for similar compounds, particularly the synthesis of 3-phenoxybenzaldehyde.

Ullmann-Type Ether Synthesis: A Plausible Primary Route

The most probable and industrially scalable synthesis of this compound would likely involve a variation of the Ullmann condensation. This approach leverages the formation of the key carbon-oxygen bond between the phenyl ring and the propanal backbone. Due to the reactivity of the aldehyde group under the harsh conditions of a classic Ullmann reaction, a protection strategy is necessary.

Workflow Diagram: Ullmann-Type Synthesis of this compound

G A 3-Bromopropanal B Acetal Protection (e.g., Ethylene Glycol, p-TsOH) A->B C 2-(2-Bromoethyl)-1,3-dioxolane B->C E Ullmann Condensation (Cu Catalyst, Base) C->E D Phenol D->E F 2-(2-Phenoxyethyl)-1,3-dioxolane E->F G Acidic Hydrolysis (e.g., HCl) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound via Ullmann condensation.

Step-by-Step Experimental Protocol:

  • Acetal Protection of 3-Bromopropanal:

    • To a solution of 3-bromopropanal in a non-polar solvent such as toluene, add a slight excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal, 2-(2-bromoethyl)-1,3-dioxolane.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.

  • Ullmann Condensation with Phenol:

    • In a reaction vessel, combine the 2-(2-bromoethyl)-1,3-dioxolane, a slight excess of phenol, a copper catalyst (e.g., copper(I) iodide or copper powder), and a suitable base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent like DMF or NMP.

    • Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is 2-(2-phenoxyethyl)-1,3-dioxolane.

  • Hydrolysis (Deprotection):

    • Dissolve the crude 2-(2-phenoxyethyl)-1,3-dioxolane in a mixture of a water-miscible solvent like acetone or THF and an aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC or GC-MS.

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Alternative Synthetic Strategies

a) Michael Addition of Phenol to Acrolein:

A potentially more direct route involves the Michael addition of phenol to acrolein. This reaction would need to be carefully controlled to favor the 1,4-addition to the α,β-unsaturated aldehyde.

Reaction Scheme: Michael Addition

G phenol Phenol plus1 + acrolein Acrolein arrow -> (Base Catalyst) product This compound

Caption: Michael addition of phenol to acrolein.

This approach, while atom-economical, may be complicated by polymerization of acrolein and the potential for side reactions. The choice of a suitable base catalyst would be critical to promote the desired conjugate addition while minimizing unwanted side products.

b) Oxidation of 3-Phenoxy-1-propanol:

If 3-phenoxy-1-propanol is readily available, a straightforward oxidation would yield the target aldehyde. A variety of mild oxidizing agents could be employed to minimize over-oxidation to the carboxylic acid.

Step-by-Step Experimental Protocol (Oxidation):

  • Preparation of 3-Phenoxy-1-propanol: This precursor can be synthesized via a Williamson ether synthesis between sodium phenoxide and 3-bromo-1-propanol.

  • Oxidation:

    • Dissolve 3-phenoxy-1-propanol in a suitable solvent like dichloromethane.

    • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine).

    • Stir the reaction at the appropriate temperature (typically room temperature for PCC, or low temperature for Swern) until the starting alcohol is consumed.

    • Work up the reaction mixture according to the chosen oxidation method to isolate the crude this compound.

    • Purify the product by column chromatography or vacuum distillation.

Potential Applications and Future Directions

The bifunctional nature of this compound opens up avenues for its use in several areas of chemical synthesis:

  • Pharmaceutical Intermediates: The phenoxy group is a common motif in many pharmaceutical compounds. The aldehyde functionality of this compound allows for further elaboration of the carbon skeleton through reactions such as aldol condensations, Wittig reactions, and reductive aminations, making it a potential building block for novel drug candidates.

  • Fragrance and Flavor Chemistry: Aryl ethers and aldehydes are classes of compounds often associated with pleasant aromas. While the specific olfactory properties of this compound are not widely reported, its structure suggests it could be investigated as a potential fragrance component or a precursor to other aromatic compounds.

  • Polymer and Materials Science: The aldehyde group can participate in polymerization reactions, suggesting that this compound could be explored as a monomer for the synthesis of novel polymers with tailored properties conferred by the phenoxy side chain.

Conclusion

This compound is a chemical entity with significant synthetic potential that appears to be underexplored in the scientific literature. While its direct discovery and history are not clearly documented, its synthesis can be confidently proposed based on well-established and robust organic reactions such as the Ullmann condensation and the oxidation of primary alcohols. The protocols and theoretical applications outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential of this versatile molecule. Further research into the specific reaction conditions for its synthesis and an investigation into its biological and material properties are warranted.

References

A Theoretical Chemist's Guide to the Conformational Landscape of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 3-phenoxypropanal's conformational preferences. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices to ensure a robust, accurate, and self-validating computational study.

Introduction: The Significance of Molecular Shape

This compound (C₉H₁₀O₂) is a molecule characterized by a flexible propanal chain linked to a rigid phenyl group via an ether linkage.[1] Its conformational flexibility, arising from the rotation around several single bonds, dictates its three-dimensional structure. This structure is paramount as it governs the molecule's interactions with biological targets, such as enzyme active sites or receptors. Understanding the accessible low-energy conformations is a critical step in rational drug design, as the bioactive conformation may not be the global minimum in isolation. This guide outlines a validated, first-principles approach to map the potential energy surface (PES) of this compound and characterize its stable conformers.

PART 1: A Validated Workflow for Conformational Analysis

The accurate determination of conformational energies requires a multi-step computational protocol that systematically explores, refines, and validates the potential energy surface. The workflow is designed to be both computationally efficient and scientifically rigorous, mitigating common pitfalls such as missing the global minimum or misinterpreting stationary points.

Experimental Protocol: Computational Workflow
  • Initial 3D Structure Generation :

    • Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

    • Perform an initial, rapid geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

  • Conformational Search :

    • Identify all rotatable single bonds (torsion angles) that significantly influence the overall conformation. For this compound, these are primarily the C-C and C-O bonds of the side chain.

    • Employ a robust conformational search algorithm. A common strategy is a systematic search, where each dihedral angle is rotated by a defined increment. However, this can suffer from a combinatorial explosion in the number of calculations.[2]

    • A more efficient alternative is a stochastic or semi-empirical quantum mechanical approach. The GFN2-xTB tight-binding method, as used in tools like CREST, is highly effective for generating a comprehensive set of low-energy conformer candidates.[3][4] This method provides a good balance between speed and accuracy for an initial exploration of the PES.

  • Quantum Mechanical Refinement :

    • Take the unique conformers generated from the initial search (typically those within a 10-15 kcal/mol window of the lowest energy structure).

    • Perform full geometry optimization on each candidate using Density Functional Theory (DFT).

    • Choice of Functional and Basis Set : The selection is critical for accuracy.

      • Functional : The M06-2X functional is highly recommended as it is well-parameterized to handle the non-covalent interactions (like dispersion and weak hydrogen bonds) that are crucial in determining the conformational preferences of flexible molecules.[5][6] B3LYP is a viable, though often less accurate, alternative for such systems.

      • Basis Set : A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ offers a good compromise between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and non-covalent interactions.

    • The combination M06-2X/6-311+G(d,p) represents a robust level of theory for this application.

  • Validation and Analysis :

    • Perform a vibrational frequency calculation at the same level of theory for every optimized structure. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

    • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).

    • Analyze the key dihedral angles and intramolecular distances of the lowest-energy conformers to identify stabilizing interactions, such as intramolecular hydrogen bonds (e.g., C-H···O) or n→π* interactions between the ether oxygen and the phenyl ring.[7]

Workflow Visualization

The following diagram illustrates the hierarchical approach to conformational analysis, ensuring computational resources are focused on the most relevant structures.

G cluster_0 Initial Exploration (Low Level) cluster_1 Refinement & Validation (High Level) start 1. Initial 3D Structure search 2. Conformational Search (e.g., GFN2-xTB) start->search ensemble 3. Generate Conformer Ensemble search->ensemble dft_opt 4. DFT Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) ensemble->dft_opt Filter unique conformers (e.g., ΔE < 15 kcal/mol) freq_val 5. Frequency Calculation (Confirm Minima) dft_opt->freq_val analysis 6. Final Energy & Structural Analysis freq_val->analysis end end analysis->end Characterized Conformational Landscape

Caption: A hierarchical workflow for robust computational conformational analysis.

PART 2: Interpreting the Conformational Landscape

The flexibility of this compound is primarily defined by rotation around four key bonds. The interplay between these rotations determines whether the molecule adopts an extended, linear shape or a more compact, folded one.

Key Dihedral Angles

The following diagram highlights the crucial torsion angles governing the molecule's shape.

Torsions img_node

Caption: Key dihedral angles (τ1-τ4) in this compound.

  • τ1 (C-O-C-C): Governs the orientation of the propanal chain relative to the phenoxy plane.

  • τ2 (O-C-C-C): A critical angle that influences the proximity of the aldehyde group to the phenyl ring.

  • τ3 (C-C-C=O): Determines the orientation of the carbonyl group.

  • τ4 (Rotation of Phenyl Ring): While the phenyl ring itself is rigid, its rotation relative to the ether linkage can have minor energetic consequences.

The final conformational energies are a delicate balance of competing factors:

  • Steric Hindrance: Repulsive interactions that disfavor conformations where bulky groups are close in space.

  • Intramolecular Interactions: Attractive forces, such as weak hydrogen bonds (e.g., between an aldehydic C-H and the ether oxygen) or dispersion interactions (van der Waals forces) between the alkyl chain and the aromatic ring, can stabilize folded conformations.[8]

  • Torsional Strain: The inherent energetic cost of deviating from ideal staggered (e.g., anti, gauche) dihedral angles.

Hypothetical Data Presentation

Upon completion of the computational workflow, the results should be tabulated for clear comparison. The table below presents a hypothetical summary for the three lowest-energy conformers.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)τ1 (°)τ2 (°)τ3 (°)Key Intramolecular Contacts
CONF-1 0.000.0075.3178.5179.2-15.1Extended, minimal steric strain
CONF-2 0.851.1014.1-95.370.1175.4Folded; C-H···O interaction (2.5 Å)
CONF-3 1.201.556.8177.968.8-178.2Gauche; C-H···π interaction

Note: These values are illustrative examples for demonstration purposes.

PART 3: Bridging Theory with Experimental Validation

While this guide focuses on theoretical methods, a robust scientific investigation requires experimental validation. The computational results serve as a powerful predictive tool to guide and interpret experimental findings.

  • Vibrational Spectroscopy: The calculated harmonic frequencies for each stable conformer can be used to simulate an infrared (IR) spectrum. This theoretical spectrum can be compared with an experimental gas-phase or matrix-isolation IR spectrum to confirm the presence of predicted conformers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts and spin-spin coupling constants can be calculated for each conformer. The experimentally observed values will be a Boltzmann-weighted average of the values for all populated conformers. A strong correlation between the predicted and experimental average provides confidence in the computed conformational distribution.

Conclusion

The theoretical study of this compound's conformation is a task achievable with high fidelity through modern computational chemistry. By employing a hierarchical workflow that begins with a broad, cost-effective search and proceeds to high-level DFT refinement and validation, researchers can build a reliable model of the conformational landscape. This understanding of the molecule's preferred shapes, and the subtle energetic balance that governs them, is an indispensable tool for predicting its physicochemical properties and its potential as a bioactive agent.

References

3-Phenoxypropanal CAS number 22409-86-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenoxypropanal (CAS 22409-86-5): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 22409-86-5), a bifunctional organic molecule featuring both an aldehyde and a phenoxy ether moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, consolidates its known properties and provides expert-driven predictions and protocols based on established chemical principles and data from closely related analogues. The guide covers physicochemical properties, detailed protocols for its logical synthesis via oxidation of 3-phenoxy-1-propanol, in-depth predicted spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), analysis of its chemical reactivity, potential applications as a synthetic intermediate, and a discussion on safety and handling.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde ether. Its structure combines a reactive aldehyde group, a flexible three-carbon aliphatic chain, and a stable phenoxy group. This combination makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties of this compound

ParameterValueSource
IUPAC Name This compound[1]
Synonyms 3-phenoxypropionaldehyde, Propanal, 3-phenoxy-[1]
CAS Number 22409-86-5[1][2]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance No data available (predicted to be a liquid)
Boiling Point No data available[2]
Storage Inert atmosphere, store in freezer, under -20°C[2]
SMILES C1=CC=C(C=C1)OCCC=O[1]
InChIKey PAXQETGAVVOTSQ-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

ParameterValueSource
XLogP3 1.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 26.3 Ų[1]
Complexity 106[1]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is scarce, the most logical and established route is the mild oxidation of the corresponding primary alcohol, 3-phenoxy-1-propanol. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are ideal for this transformation as they are selective for the formation of aldehydes from primary alcohols.[3][4]

Logical Synthesis Pathway: Oxidation of 3-Phenoxy-1-propanol

The synthesis can be envisioned as a two-step process starting from phenol and 3-bromo-1-propanol to first form the precursor alcohol, followed by its oxidation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Mild Oxidation Phenol Phenol PhenoxyPropanol 3-Phenoxy-1-propanol Phenol->PhenoxyPropanol  Base (e.g., NaH) BromoPropanol 3-Bromo-1-propanol BromoPropanol->PhenoxyPropanol PhenoxyPropanol_ref 3-Phenoxy-1-propanol PhenoxyPropanal This compound PhenoxyPropanol_ref->PhenoxyPropanal  PCC or Swern Oxidation

Caption: Logical two-step synthesis route to this compound.

Experimental Protocol: Synthesis via PCC Oxidation

This protocol describes a representative procedure for the oxidation of 3-phenoxy-1-propanol to this compound using Pyridinium Chlorochromate (PCC).

Materials:

  • 3-Phenoxy-1-propanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and a small amount of Celite® in anhydrous DCM. The use of Celite® prevents the formation of a tar-like precipitate that can complicate stirring and workup.[3]

  • Addition of Alcohol: Dissolve 3-phenoxy-1-propanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts and other solid byproducts. Wash the filter pad thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Note: A mild oxidant like PCC is chosen because stronger oxidants (e.g., KMnO₄, Jones reagent) would likely lead to the formation of the corresponding carboxylic acid, which is generally more thermodynamically stable. The anhydrous conditions are crucial as the presence of water can facilitate over-oxidation.[3]

Spectroscopic and Analytical Characterization

No experimental spectra for this compound are readily available. This section provides a predicted analysis based on the known spectral characteristics of its constituent functional groups: a monosubstituted benzene ring, an alkyl-aryl ether, and a terminal aldehyde.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 9.8 (t, 1H): Aldehyde proton (-CHO). The triplet splitting is due to coupling with the adjacent CH₂ group.

  • δ 7.3-7.2 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.

  • δ 7.0-6.9 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.

  • δ 4.2 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • δ 3.0 (dt, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO). The splitting pattern would be a doublet of triplets due to coupling with both the aldehyde proton and the other methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ ~201: Aldehyde carbonyl carbon (C=O).

  • δ ~158: Aromatic quaternary carbon attached to the ether oxygen (C-O).

  • δ ~129: Aromatic CH carbons (meta-C).

  • δ ~121: Aromatic CH carbon (para-C).

  • δ ~114: Aromatic CH carbons (ortho-C).

  • δ ~65: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

  • δ ~43: Methylene carbon adjacent to the aldehyde group (-CH₂-CHO).

Predicted Infrared (IR) Spectrum
  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2900-2800 cm⁻¹: Aliphatic C-H stretch.

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretch of the aldehyde proton (Fermi doublet).

  • ~1725 cm⁻¹: Strong, sharp C=O stretch of the aldehyde. This is one of the most diagnostic peaks.

  • ~1600 & ~1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹: Asymmetric C-O-C stretch of the aryl-alkyl ether.

  • ~1040 cm⁻¹: Symmetric C-O-C stretch of the aryl-alkyl ether.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation patterns would likely involve:

  • Alpha-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z = 149.

  • Ether Cleavage: Cleavage of the C-O bond is characteristic of ethers. A prominent peak at m/z = 94 corresponding to the phenoxy radical cation ([C₆H₅O]⁺) is expected.

  • McLafferty Rearrangement: While possible, it may not be the most dominant pathway.

  • Loss of CHO: A peak at m/z = 121 ([M-29]⁺) corresponding to the loss of the formyl group.

G Sample Crude this compound GCMS GC-MS Analysis Sample->GCMS Identity & Purity NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structure IR FT-IR Spectroscopy Sample->IR Functional Groups Purity Purity Assessment (e.g., >95%) GCMS->Purity Identity Structural Confirmation NMR->Identity IR->Identity

Caption: Analytical workflow for the characterization of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable synthetic intermediate. The phenoxy group is relatively stable and unreactive under many conditions, allowing for selective transformations of the aldehyde.

Key Reactions:
  • Oxidation: Can be easily oxidized to 3-phenoxypropanoic acid using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxy-1-propanol, using reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) would yield various secondary and tertiary amines, which are common structures in pharmaceuticals.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

  • Aldol and Knoevenagel Condensations: The aldehyde can participate in carbon-carbon bond-forming reactions, serving as an electrophile.

  • Heterocycle Synthesis: Aldehydes are crucial building blocks for a vast array of heterocyclic compounds (e.g., pyridines, pyrimidines, thiazoles) which form the core of many drugs.[5] For instance, this compound could react with amines and other reagents in multicomponent reactions to build complex molecular scaffolds.[6]

G Start This compound Amine Substituted Amines Start->Amine Reductive Amination Thiazole Thiazole Derivatives Start->Thiazole Hantzsch-type Synthesis Pyridine Pyridine Derivatives Start->Pyridine Multicomponent Reaction API Complex APIs & Bioactive Molecules Amine->API Thiazole->API Pyridine->API

Caption: Potential of this compound as a building block in drug development.

While direct applications of this compound in marketed drugs are not documented, its structure is analogous to intermediates used in pharmaceutical synthesis. For example, related propanol derivatives are key intermediates for various active pharmaceutical ingredients (APIs).[7][8] The combination of the phenoxy group and the reactive aldehyde makes this compound a high-potential starting material for the synthesis of novel compounds in drug discovery programs.

Safety and Toxicology

No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for this compound (CAS 22409-86-5) is readily available. Therefore, a risk assessment must be based on the general toxicity of related chemical classes: aromatic aldehydes and ethers.

  • General Aldehyde Toxicity: Aldehydes are generally reactive electrophiles and can cause irritation to the skin, eyes, and respiratory system.[9] Some aldehydes are known skin sensitizers. Due to their reactivity with biological macromolecules, chronic exposure can be a concern.

  • Handling Precautions: Based on general principles for handling reactive aldehydes, the following precautions are recommended:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers, to prevent oxidation.[2]

Conclusion

This compound is a structurally interesting molecule with significant potential as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical and fine chemical industries. While a lack of direct experimental data necessitates a predictive approach to its characterization and synthesis, established chemical principles provide a robust framework for its handling and application. The protocols and predicted data within this guide offer a solid foundation for researchers to synthesize, characterize, and explore the synthetic utility of this compound, paving the way for the development of novel chemical entities.

References

Synonyms for 3-Phenoxypropanal (e.g., 3-phenoxypropionaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenoxypropanal (also known as 3-phenoxypropionaldehyde), a versatile aromatic aldehyde. While less ubiquitous than its close analog 3-phenylpropanal, this compound and its derivatives hold potential in various scientific domains, including as intermediates in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, reactivity, potential applications, and analytical and safety considerations, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a member of the phenoxy-aldehyde class of organic compounds. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research context.

Primary Synonyms:

  • 3-Phenoxypropionaldehyde[1]

  • Propanal, 3-phenoxy-[1]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across various chemical databases and publications.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 22409-86-5PubChem[1]
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
InChI Key PAXQETGAVVOTSQ-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C(C=C1)OCCC=OPubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for designing synthetic routes, purification protocols, and formulation strategies.

Property Value Source
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. While specific, high-yield synthetic routes for the parent compound are not extensively detailed in readily available literature, general principles of ether and aldehyde synthesis can be applied.

A plausible synthetic approach involves the Williamson ether synthesis between a phenoxide and a 3-halopropanal derivative, or the oxidation of the corresponding alcohol, 3-phenoxy-1-propanol. The reactivity of this compound is primarily dictated by its aldehyde functional group, making it susceptible to nucleophilic attack, oxidation, and reduction.

Synthesis_Pathway cluster_williamson Williamson Ether Synthesis Route cluster_oxidation Oxidation Route Phenol Phenol Intermediate_acetal This compound acetal Phenol->Intermediate_acetal + 3-Halopropanal acetal Base Base (e.g., NaOH) Halopropanal_acetal 3-Halopropanal acetal Product This compound Intermediate_acetal->Product [H₃O⁺] Acid_hydrolysis Acidic Hydrolysis Three_phenoxy_propanol 3-Phenoxy-1-propanol Three_phenoxy_propanol->Product Oxidation Oxidizing_agent Oxidizing Agent (e.g., PCC)

Caption: Plausible synthetic routes to this compound.

The aldehyde's reactivity is a double-edged sword; it provides a handle for further molecular elaboration but also contributes to its potential instability, particularly towards oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid.[2]

Applications in Drug Discovery and Development

While direct applications of this compound in approved pharmaceuticals are not prominent, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile intermediates in the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[3][4] The phenoxy group is a common feature in many drugs, contributing to favorable pharmacokinetic properties.

The biological activity of phenoxy derivatives is diverse, with examples of antitumor, anticancer, antifungal, and antibacterial properties.[5] Furthermore, phenylpropanoid derivatives, a class to which this compound is related, have been investigated for a wide range of biological activities, including antimicrobial and antioxidant effects.[6] The aldehyde functionality of this compound allows for its incorporation into various heterocyclic scaffolds, a common strategy in the design of novel therapeutic agents.

Drug_Discovery_Logic Phenoxypropanal This compound Reactive_Aldehyde Reactive Aldehyde Group Phenoxypropanal->Reactive_Aldehyde Phenoxy_Moiety Phenoxy Moiety Phenoxypropanal->Phenoxy_Moiety Synthetic_Intermediate Versatile Synthetic Intermediate Reactive_Aldehyde->Synthetic_Intermediate Phenoxy_Moiety->Synthetic_Intermediate Favorable PK properties Bioactive_Scaffolds Incorporation into Bioactive Scaffolds (e.g., heterocycles) Synthetic_Intermediate->Bioactive_Scaffolds Lead_Compounds Generation of Lead Compounds Bioactive_Scaffolds->Lead_Compounds Drug_Candidates Potential Drug Candidates Lead_Compounds->Drug_Candidates Optimization

Caption: Role of this compound in a drug discovery workflow.

Analytical Methodologies

The characterization and quantification of this compound require a suite of analytical techniques to ensure its identity, purity, and stability.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the aromatic protons of the phenoxy group, and the two methylene groups of the propyl chain.

  • Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the analysis of impurities.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of aromatic aldehydes.[7][8][9] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.[8][9]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: HPLC Analysis of Aromatic Aldehydes (General Method)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

    • For trace analysis, derivatization with DNPH may be performed.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[8]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Detection: UV detection at a wavelength appropriate for the phenoxy-aldehyde chromophore (e.g., around 270 nm) or at 360 nm for DNPH derivatives.[8]

    • Injection Volume: 10-20 µL.[8]

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, general guidelines for handling aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10][11][12][13] The container should be tightly sealed to prevent oxidation.[10][11][12][13]

  • Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[10][11]

Degradation and Stability

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The primary degradation pathway is likely oxidation of the aldehyde group to a carboxylic acid.[2] Exposure to air and light can accelerate this process. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[2] The degradation of phenoxy compounds in the environment can occur through biodegradation and photodegradation.[14][15]

Conclusion

This compound, while not as extensively studied as some of its analogs, represents a valuable building block for synthetic and medicinal chemistry. Its combination of a reactive aldehyde functionality and a phenoxy moiety makes it an attractive intermediate for the synthesis of potentially bioactive molecules. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development. Further investigation into the biological activities of its derivatives could unveil novel therapeutic applications.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Phenoxypropanal from Phenol and Acrolein

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-phenoxypropanal, a valuable chemical intermediate. The primary synthetic route detailed herein is the conjugate addition of phenol to acrolein. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines purification techniques, and addresses potential challenges and side reactions. The content is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for the successful synthesis and isolation of this compound.

Introduction and Scientific Background

This compound is an aldehyde of interest in organic synthesis, serving as a versatile precursor for more complex molecules in the pharmaceutical and fragrance industries. Its structure combines an aromatic ether with a reactive aldehyde functionality, making it a useful building block. The synthesis from phenol and acrolein represents an atom-economical approach, utilizing readily available starting materials.

The core transformation is a Michael (or conjugate) addition reaction. In this process, phenol, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein. The choice of catalyst is critical to facilitate the nucleophilic attack while mitigating undesirable side reactions, such as the polymerization of acrolein or the formation of phenol-acrolein resins.[1] While strong acids or bases can catalyze the reaction, they often lead to these unwanted products.[1] Therefore, this protocol employs a milder catalytic system to favor the formation of the desired monosubstituted product.

Reaction Mechanism: The Michael Addition Pathway

The reaction proceeds via a base-catalyzed Michael addition. A weak base is used to deprotonate a small fraction of the phenol, generating the highly nucleophilic phenoxide ion. This ion then attacks the electron-deficient β-carbon of acrolein. The resulting enolate intermediate is subsequently protonated by the solvent or remaining phenol to yield the final product, this compound.

The key steps are:

  • Deprotonation: A catalytic amount of base removes the acidic proton from phenol to form the sodium phenoxide salt.

  • Nucleophilic Attack: The phenoxide ion attacks the β-carbon of the acrolein molecule.

  • Protonation: The resulting enolate intermediate is protonated to yield the final aldehyde product.

reaction_mechanism cluster_reactants Reactants cluster_product Product phenol Phenol step1 1. Deprotonation phenol->step1 + Base base NaH (cat.) acrolein Acrolein step2 2. Nucleophilic Attack acrolein->step2 product This compound phenoxide Sodium Phenoxide phenoxide->step2 + Acrolein enolate Enolate Intermediate step3 3. Protonation enolate->step3 + H₂O (workup) step1->phenoxide step2->enolate step3->product experimental_workflow setup 1. Assemble Apparatus (3-neck flask, condenser, dropping funnel) under inert atmosphere (N₂/Ar). add_phenol 2. Charge Flask Add phenol and anhydrous THF. setup->add_phenol cool 3. Cool Reaction Place flask in an ice-water bath (0 °C). add_phenol->cool add_base 4. Add Base Add NaH portion-wise to form phenoxide. Stir for 30 min. cool->add_base add_acrolein 5. Add Acrolein Add acrolein dropwise via dropping funnel over 1 hour, maintaining 0 °C. add_base->add_acrolein react 6. Reaction Allow to warm to room temperature. Stir for 4-6 hours. add_acrolein->react quench 7. Quench Reaction Cool to 0 °C and slowly add saturated NH₄Cl solution. react->quench extract 8. Extraction Transfer to separatory funnel. Extract with diethyl ether (3x). quench->extract wash 9. Wash Organic Layer Wash combined organic layers with water and then brine. extract->wash dry 10. Dry and Filter Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporator. wash->dry purify 11. Purification Purify crude product by vacuum distillation or column chromatography. dry->purify

References

Application Notes & Protocols: A Mechanistic Approach to the Synthesis of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of 3-phenoxypropanal, a valuable aromatic aldehyde intermediate. The primary focus is on the hydroformylation of phenoxyethene, an elegant and atom-economical method. A comprehensive breakdown of the catalytic cycle, a step-by-step experimental protocol, and the rationale behind process parameters are presented. Additionally, an alternative synthetic route via the oxidation of 3-phenoxy-1-propanol is discussed. This guide is intended for researchers, chemists, and process development professionals seeking a thorough understanding of the synthesis and underlying mechanisms.

Introduction: The Significance of this compound

This compound, also known as hydrocinnamaldehyde, is an aromatic aldehyde with applications as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring a reactive aldehyde group and a phenoxy moiety, makes it a key building block for more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest.

Several synthetic strategies can be envisioned for the preparation of this compound. The most prominent methods include:

  • Hydroformylation of Phenoxyethene: A transition metal-catalyzed reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of phenoxyethene. This process, also known as the oxo-process, is a cornerstone of industrial aldehyde synthesis due to its high atom economy.[3][4]

  • Oxidation of 3-Phenoxy-1-propanol: A classical and reliable method involving the oxidation of the corresponding primary alcohol. This approach is widely used in laboratory settings due to its predictability and the availability of various selective oxidizing agents.[]

This guide will primarily detail the hydroformylation route due to its industrial relevance and mechanistic elegance, followed by a protocol for the oxidation method.

Part 1: Hydroformylation of Phenoxyethene for this compound Synthesis

Hydroformylation is a powerful one-pot transformation that converts an alkene into an aldehyde with an additional carbon atom by adding carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas.[3][4] The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[4]

For the synthesis of this compound, the starting alkene is phenoxyethene (phenyl vinyl ether). The key challenge in the hydroformylation of unsymmetrical alkenes like phenoxyethene is controlling the regioselectivity—the preferential formation of the linear aldehyde (this compound) over the branched isomer (2-phenoxypropanal).

Hydroformylation_Cycle A [HRh(CO)L₂] Active Catalyst B Olefin Coordination (Phenoxyethene) A->B + Phenoxyethene - L C Linear Alkyl-Rh Intermediate B->C Migratory Insertion (Hydrorhodation) D Acyl-Rh Intermediate C->D + CO E H₂ Oxidative Addition (Rh(III) species) D->E + H₂ F Reductive Elimination E->F F->A Product This compound F->Product Olefin Phenoxyethene Olefin->B Syngas H₂ + CO Syngas->D CO Syngas->E H₂

References

Application Note & Protocols for the Quantification of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical methodologies for the robust quantification of 3-Phenoxypropanal (C₉H₁₀O₂), a compound relevant in various chemical, pharmaceutical, and environmental contexts. We present two validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The HPLC method leverages the well-established 2,4-dinitrophenylhydrazine (DNPH) derivatization for enhanced sensitivity and selectivity, making it suitable for trace-level analysis in liquid matrices. The GC-MS method offers a rapid, solventless approach for the analysis of volatile and semi-volatile components, providing definitive identification through mass spectral data. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and includes explanations for critical experimental choices to ensure methodological soundness and reproducibility.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

The direct analysis of aldehydes like this compound by HPLC with UV detection is often hindered by their lack of a strong chromophore, resulting in poor sensitivity.[1] To overcome this limitation, a pre-column derivatization strategy is employed. The most common and reliable method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[2][3]

Causality of Experimental Choice: The reaction, conducted under acidic conditions, forms a stable 2,4-dinitrophenylhydrazone derivative. This derivative incorporates the highly conjugated dinitrophenyl group, which exhibits strong absorbance in the UV region, typically around 360-365 nm.[3] This chemical modification significantly enhances the molar absorptivity, lowering the limits of detection (LOD) and quantification (LOQ) by several orders of magnitude. A reversed-phase C18 column is selected for the separation due to its excellent retention and separation of the relatively non-polar hydrazone derivatives.[3][4] The mobile phase, a gradient of acetonitrile and water, is optimized to resolve the this compound-DNPH derivative from potential interferences and excess derivatizing reagent.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample or Solvent Extract Spike Spike with Internal Standard (Optional) Sample->Spike Acidify Acidify Sample (e.g., with H₃PO₄) Spike->Acidify AddDNPH Add DNPH Reagent in Acetonitrile Acidify->AddDNPH Ready for Reaction React Incubate (e.g., 60 min at 40°C) AddDNPH->React Filter Filter through 0.22 µm Syringe Filter React->Filter Reaction Complete Inject Inject into HPLC-UV System Filter->Inject Quantify Quantify Peak Area at ~360 nm Inject->Quantify Chromatogram CalCurve Generate Calibration Curve from Standards CalCurve->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Place Sample/Standard in 20 mL Headspace Vial AddIS Add Internal Standard (Optional) Sample->AddIS AddMod Add Matrix Modifier (e.g., NaCl, Optional) AddIS->AddMod Seal Immediately Seal Vial with Crimp Cap AddMod->Seal Incubate Incubate in Autosampler (e.g., 15 min at 80°C) Seal->Incubate Ready for Analysis Equilibrate Allow Vapor-Liquid Equilibrium Incubate->Equilibrate Inject Inject Headspace Vapor into GC Inlet Equilibrate->Inject Sample Injection Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Mass Spectrum Quantify Quantify using Characteristic Ions Identify->Quantify

References

The Synthetic Utility of 3-Phenoxypropanal: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aldehyde

In the landscape of organic synthesis, aldehydes are foundational pillars, offering a gateway to a multitude of chemical transformations. Among these, 3-phenoxypropanal stands out as a bifunctional molecule of significant interest. Its structure, characterized by a reactive aldehyde group and a stable phenoxy moiety, makes it a valuable intermediate in the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The ether linkage provides stability and a key structural element found in many biologically active compounds, while the aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Core Applications of this compound in Synthesis

The strategic placement of the aldehyde and phenoxy groups allows for a range of synthetic manipulations. Key applications include its use as a precursor in the construction of substituted amines, unsaturated derivatives, and heterocyclic frameworks.

Synthesis of Substituted Amines via Reductive Amination

The conversion of the aldehyde in this compound to an amine is a cornerstone transformation, providing access to a wide variety of N-substituted 3-phenoxypropylamines. These products are of particular interest in medicinal chemistry, where the phenoxypropylamine scaffold is a recurring motif in pharmacologically active agents.

Mechanism and Rationale: Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of this compound with a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ to the corresponding amine.[2][3] The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[4]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Mixture Solvent (e.g., DCE, THF) Solvent (e.g., DCE, THF) Solvent (e.g., DCE, THF)->Reaction Mixture Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Stir at Room Temperature Stir at Room Temperature Reducing Agent (e.g., NaBH(OAc)3)->Stir at Room Temperature Addition Reaction Mixture->Stir at Room Temperature Aqueous Workup Aqueous Workup Stir at Room Temperature->Aqueous Workup Quench Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Workup->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the reductive amination of this compound.

Protocol: Synthesis of N-benzyl-3-phenoxypropan-1-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add benzylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenoxypropan-1-amine.

Reagent/ParameterCondition/AmountPurpose
This compound 1.0 eqAldehyde source
Benzylamine 1.05 eqAmine source
Sodium Triacetoxyborohydride 1.5 eqReducing agent
Solvent DCE or THF (0.1 M)Reaction medium
Temperature Room TemperatureReaction condition
Reaction Time 2-12 hoursVaries with substrate
Olefination via the Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5][6] Applying this reaction to this compound allows for the extension of the carbon chain and the introduction of a carbon-carbon double bond, leading to a variety of substituted phenoxy-alkenes. These products can serve as precursors for further functionalization.

Mechanism and Rationale: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[7] The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

Reaction Scheme: Wittig Olefination

G Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide + Strong Base Strong Base (e.g., n-BuLi, NaH) Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate + this compound This compound This compound Alkene Product Alkene Product Oxaphosphetane Intermediate->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

Caption: General scheme for the Wittig reaction with this compound.

Protocol: Synthesis of 1-Phenoxy-4-phenylbut-3-ene

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

  • Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired alkene.

Reagent/ParameterCondition/AmountRationale
Benzyltriphenylphosphonium chloride 1.1 eqYlide precursor
n-Butyllithium (n-BuLi) 1.1 eqStrong base for ylide generation
This compound 1.0 eqCarbonyl component
Solvent Anhydrous THFAprotic solvent for Wittig reaction
Temperature 0 °C to Room TemperatureControls reaction rate
Building Block for Heterocyclic Synthesis

The aldehyde functionality of this compound makes it a suitable starting material for the construction of various heterocyclic systems, which are of paramount importance in drug discovery.

Conceptual Application: Multicomponent Reactions

While specific literature on this compound in multicomponent reactions is not abundant, its structure lends itself to such applications. For instance, in a manner analogous to 3-phenylpropanal, it could potentially participate in reactions like the Hantzsch pyridine synthesis or be utilized in tandem reactions to form complex heterocyclic scaffolds.[8] The phenoxy group can influence the electronic properties and steric environment of the reacting aldehyde, potentially leading to unique reactivity and selectivity.

Future Directions and Research Opportunities

The exploration of this compound in diversity-oriented synthesis and the development of novel multicomponent reactions represents a fertile ground for future research. Its application as a precursor for agrochemicals, drawing analogy from substituted phenoxypropanals, is also a promising avenue.[9] The phenoxy moiety is a known pharmacophore in some herbicides, suggesting that derivatives of this compound could exhibit interesting biological activity.[9]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to important structural motifs found in pharmaceuticals and potentially in agrochemicals. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate. The continued exploration of its reactivity will undoubtedly lead to the development of novel and efficient synthetic methodologies for the preparation of complex and biologically relevant molecules.

References

3-Phenoxypropanal: A Versatile Aldehyde Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 3-Phenoxypropanal, a bifunctional organic compound, has emerged as a particularly valuable scaffold. Its structure, featuring a reactive terminal aldehyde and a stable, modifiable phenoxy group, offers a unique combination of chemical reactivity and structural versatility. This guide provides an in-depth exploration of this compound and its derivatives as key intermediates in drug discovery. We will dissect its core physicochemical properties, detail its most pivotal synthetic transformations, and present case studies illustrating its application in the synthesis of significant pharmaceutical agents and bioactive scaffolds. Accompanied by detailed protocols and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic campaigns.

Core Characteristics of the this compound Scaffold

This compound (C₉H₁₀O₂) is an aromatic aldehyde whose utility in medicinal chemistry is anchored in its distinct structural components: a terminal aldehyde group and a phenoxy moiety connected by a flexible three-carbon linker.[1] The aldehyde provides a reactive handle for a multitude of classic and contemporary organic transformations, while the phenoxy ring serves as a robust aromatic core that can be pre-functionalized or modified to fine-tune steric and electronic properties for optimal target engagement.

Physicochemical Properties

A foundational understanding of a building block's physical and chemical properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
SMILES C1=CC=C(C=C1)OCCC=OPubChem[1]
InChIKey PAXQETGAVVOTSQ-UHFFFAOYSA-NPubChem[1]
Intrinsic Reactivity and Rationale for Use

The synthetic power of this compound stems from the predictable reactivity of its aldehyde group. This electrophilic center is an ideal site for nucleophilic attack, enabling carbon-carbon and carbon-heteroatom bond formation. This reactivity is the gateway to molecular complexity, allowing chemists to append diverse functional groups and build larger, more intricate structures.

The phenoxy ring, in contrast, is relatively stable under many reaction conditions used to modify the aldehyde. This orthogonality is a key advantage, permitting selective transformations at one end of the molecule without disturbing the other. Furthermore, the aryl ether linkage is a common motif in many biologically active compounds, prized for its metabolic stability and ability to orient substituents in a defined three-dimensional space.

Key Synthetic Transformations: The Chemist's Toolkit

The aldehyde functionality of this compound is a linchpin for a wide array of synthetic operations. Understanding these transformations is crucial for strategically planning a synthesis route.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds main This compound reductive_amination Reductive Amination main->reductive_amination R-NH₂, [H] oxidation Oxidation main->oxidation [O] reduction Reduction main->reduction [H] olefination Olefination (e.g., Wittig) main->olefination Ph₃P=CHR condensation Condensation (e.g., Knoevenagel) main->condensation Nu-CH₂-EWG, Base amines Primary, Secondary, Tertiary Amines reductive_amination->amines acids 3-Phenoxypropanoic Acid oxidation->acids alcohols 3-Phenoxypropan-1-ol reduction->alcohols alkenes Substituted Alkenes olefination->alkenes heterocycles Heterocyclic Systems condensation->heterocycles G start 3,5-Dimethylphenol intermediate1 3-(3,5-Dimethylphenoxy) propanal start->intermediate1 + Acrolein (Michael Addition) intermediate2 3-(3,5-Dimethylphenoxy) propane-1,2-diol intermediate1->intermediate2 Reduction & Hydrolysis api Metaxalone (5-((3,5-Dimethylphenoxy)methyl) -2-oxazolidinone) intermediate2->api + Urea or Carbonyldiimidazole G Mcl1 Mcl-1 (Anti-Apoptotic) BakBim Bak / Bim (Pro-Apoptotic) Mcl1->BakBim Sequesters Apoptosis Apoptosis (Cell Death) BakBim->Apoptosis Induces Inhibitor Phenoxypropanal-based Mcl-1 Inhibitor Inhibitor->Mcl1 Binds & Inhibits

References

Application Notes & Protocols: A Synthetic Chemist's Guide to the Aldehyde Group Reactions of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Phenoxypropanal is a valuable bifunctional molecule, possessing a reactive aldehyde moiety and a stable phenoxy group. This combination makes it a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and complex molecular scaffolds. The aldehyde group, in particular, serves as a gateway to a vast array of chemical transformations. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key reactions involving the aldehyde functionality of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for oxidation, reduction, carbon-carbon bond formation, and reductive amination.

Introduction: The Synthetic Potential of this compound

This compound (C₉H₁₀O₂) is an aromatic aldehyde whose structure offers significant synthetic utility.[1] The terminal aldehyde group is an electrophilic center, susceptible to nucleophilic attack, and is readily converted into a wide range of other functional groups. The phenoxy ether linkage is generally stable under many reaction conditions, allowing for selective manipulation of the aldehyde. This guide focuses on the core reactivity of the aldehyde, providing a practical framework for its application in complex synthesis campaigns.

Before commencing any reaction, it is critical to address the stability and handling of this compound. Like many aldehydes, it is susceptible to aerobic oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid.[2][3]

Handling and Storage Protocol:

  • Storage: Store this compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a tightly sealed, amber glass vial to protect from air and light.

  • Handling: Before use, allow the container to warm to room temperature to prevent moisture condensation upon opening. Use anhydrous solvents and handle under an inert atmosphere whenever possible, especially for moisture-sensitive reactions like Grignard additions.

Oxidation: Synthesis of 3-Phenoxypropanoic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. While numerous strong oxidizing agents exist, milder and more selective methods are often preferred in complex molecule synthesis. A particularly efficient and commercially attractive method for analogous compounds involves oxidation using molecular oxygen, which can be performed with or without a catalyst.[4][5]

Causality of Experimental Choices:

This protocol utilizes air as a mild and "green" oxidant. The reaction is often self-initiating but can be accelerated by gentle heating. The temperature is maintained between 50-70°C to ensure a reasonable reaction rate without promoting side reactions or decomposition.[5] The absence of harsh metal-based oxidants simplifies purification.

Protocol 2.1: Air Oxidation of this compound
ParameterValue/ReagentRationale
Reactant This compoundStarting aldehyde.
Oxidant Air (Molecular Oxygen)Green and readily available oxidant.
Solvent None (Neat) or TolueneNeat conditions are possible; a solvent can aid in heat transfer.
Temperature 50 - 70°CBalances reaction rate against potential side reactions.[5]
Pressure 0.2 - 2 MPa (optional)Increased pressure can accelerate the reaction but is often not required.[5]

Step-by-Step Procedure:

  • Place this compound (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air (via a drying tube).

  • If using a solvent, add toluene (approx. 2 M concentration).

  • Heat the reaction mixture to 60°C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting aldehyde.

  • Upon completion (typically several hours), cool the mixture to room temperature.

  • If performed neat, the product, 3-phenoxypropanoic acid, may be purified directly by distillation or crystallization. If a solvent was used, remove it under reduced pressure.

Workflow for Oxidation

A This compound in Flask B Heat to 60°C under Air A->B Vigorous Stirring C Monitor by TLC/GC B->C Take Aliquots D Reaction Complete C->D Aldehyde Consumed E Cool to RT D->E F Purification (Distillation/Crystallization) E->F G 3-Phenoxypropanoic Acid F->G

Caption: Workflow for the air oxidation of this compound.

Reduction: Synthesis of 3-Phenoxypropan-1-ol

The reduction of the aldehyde group to a primary alcohol is a high-yielding and reliable transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its selectivity for aldehydes and ketones, its compatibility with protic solvents like methanol and ethanol, and its superior safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Causality of Experimental Choices:

Sodium borohydride is a mild hydride donor. The reaction is typically run at 0°C to room temperature to control the exothermic reaction and prevent potential side reactions. Methanol serves as both a solvent and a proton source for the workup step.

Protocol 3.1: NaBH₄ Reduction to 3-Phenoxypropan-1-ol
ParameterValue/ReagentRationale
Reactant This compoundStarting aldehyde.
Reducing Agent Sodium Borohydride (NaBH₄)Selective and safe hydride reagent.[6][7]
Solvent Methanol or EthanolProtic solvent compatible with NaBH₄.
Temperature 0°C to Room TemperatureControls the exothermic reaction.
Workup Dilute HCl (aq)Quenches excess NaBH₄ and protonates the alkoxide intermediate.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0°C and slowly quench the reaction by adding 1M HCl (aq) until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-phenoxypropan-1-ol.

  • Purify by flash column chromatography if necessary.

Mechanism of Hydride Reduction

cluster_0 Nucleophilic Attack cluster_1 Protonation Aldehyde R-CHO Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide H⁻ attack Hydride BH₄⁻ Hydride->Alkoxide Alkoxide_p R-CH₂-O⁻ Alcohol R-CH₂-OH Alkoxide_p->Alcohol + H⁺ Solvent H-OMe Solvent->Alcohol

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds at the aldehyde carbon is paramount for building molecular complexity. We will detail three powerful reactions: the Grignard Reaction, the Wittig Reaction, and the Knoevenagel Condensation.

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon.[8] This reaction is a robust method for creating secondary alcohols from aldehydes.[9][10] The key to success is the strict exclusion of water and other protic sources, as Grignard reagents are potent bases.[11]

Causality of Experimental Choices:

Anhydrous solvents like diethyl ether or THF are essential to prevent the Grignard reagent from being quenched.[11] The reaction is initiated at 0°C to moderate the initial exothermic addition and then warmed to ensure completion. The workup with saturated aqueous ammonium chloride is a mild method to quench the reaction and protonate the magnesium alkoxide without using strong acid, which could cause side reactions.

Protocol 4.1.1: Reaction with Phenylmagnesium Bromide
ParameterValue/ReagentRationale
Reactant This compoundElectrophile.
Nucleophile Phenylmagnesium BromideGrignard reagent for C-C bond formation.
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability.[11]
Temperature 0°C to Room TemperatureControls the exothermic addition.
Workup Saturated NH₄Cl (aq)Mild quench and protonation source.

Step-by-Step Procedure:

  • Set up an oven-dried, three-necked flask under a nitrogen atmosphere with a magnetic stir bar, a dropping funnel, and a septum.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask and cool to 0°C.

  • Add a solution of phenylmagnesium bromide (1.2 eq in THF/ether) to the dropping funnel.

  • Add the Grignard solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0°C.

  • After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor by TLC. Upon completion, cool the reaction back to 0°C.

  • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extract the mixture with diethyl ether (3x).

  • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting 1-phenyl-3-phenoxypropan-1-ol by flash column chromatography.

Grignard Reaction Workflow

A Oven-dried Glassware under N₂ B Add this compound in Anhydrous THF A->B C Cool to 0°C B->C D Dropwise addition of PhMgBr C->D Maintain 0°C E Warm to RT, Stir 1-2h D->E F Quench with sat. aq. NH₄Cl E->F Monitor by TLC G Extraction & Purification F->G H Secondary Alcohol Product G->H

Caption: Workflow for the Grignard reaction with this compound.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[14] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide.[12][15]

Causality of Experimental Choices:

The ylide is formed by deprotonating the phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The reaction must be conducted under anhydrous and inert conditions. THF is a common solvent. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[15]

Protocol 4.2.1: Olefination with Methyltriphenylphosphonium Bromide
ParameterValue/ReagentRationale
Phosphonium Salt Methyltriphenylphosphonium BromidePrecursor to the ylide.
Base n-Butyllithium (n-BuLi)Strong base to generate the ylide.
Reactant This compoundAldehyde to be converted to an alkene.
Solvent Anhydrous THFAprotic solvent for ylide formation and reaction.
Temperature -78°C to Room TemperatureControls ylide formation and subsequent reaction.

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in an oven-dried, nitrogen-flushed flask.

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 eq) dropwise. A deep orange/red color indicates ylide formation.

  • Stir the mixture at 0°C for 30 minutes, then re-cool to -78°C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography to isolate the product, 3-phenoxy-1-butene.

Knoevenagel Condensation: α,β-Unsaturated Product Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[16][17] It is a reliable method for forming α,β-unsaturated products. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[16]

Causality of Experimental Choices:

Active methylene compounds like diethyl malonate have acidic α-protons that can be removed by a weak base to form a nucleophilic enolate. The weak base is crucial to avoid self-condensation of the aldehyde.[16] The reaction is often heated with azeotropic removal of water (using a Dean-Stark apparatus) to drive the equilibrium towards the dehydrated product.[18]

Protocol 4.3.1: Condensation with Diethyl Malonate
ParameterValue/ReagentRationale
Reactant This compoundAldehyde substrate.
Nucleophile Diethyl MalonateActive methylene compound.
Catalyst Piperidine / Acetic AcidWeak base/acid catalyst system.
Solvent Toluene or BenzeneAllows for azeotropic removal of water.
Temperature RefluxDrives the dehydration step to completion.

Step-by-Step Procedure:

  • Combine this compound (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene in a flask fitted with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diethyl 2-(3-phenoxypropylidene)malonate by vacuum distillation or column chromatography.

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[19] The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the target amine.[20] This one-pot procedure is a cornerstone of medicinal chemistry for creating C-N bonds.[21]

Causality of Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[22] It is also less toxic and easier to handle than sodium cyanoborohydride. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid can catalyze imine formation.

Protocol 5.1: Reaction with Benzylamine
ParameterValue/ReagentRationale
Reactant This compoundAldehyde substrate.
Amine BenzylaminePrimary amine for secondary amine synthesis.
Reducing Agent Sodium TriacetoxyborohydrideSelectively reduces the iminium ion intermediate.[22]
Solvent Dichloromethane (DCM)Aprotic solvent standard for this reaction.
Catalyst Acetic Acid (optional)Catalyzes imine formation.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzylamine (1.1 eq) in DCM, add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature overnight.

  • Monitor by TLC for the disappearance of the starting materials and intermediate imine.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-benzyl-3-phenoxypropan-1-amine by flash column chromatography.

Reductive Amination Mechanism

cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO Imine R-CH=N-R' Aldehyde->Imine - H₂O Amine R'-NH₂ Amine->Imine Imine_p [R-CH=NH-R']⁺ Product R-CH₂-NH-R' Imine_p->Product + H⁻ Reducer NaBH(OAc)₃ Reducer->Product

Caption: Key steps in the reductive amination process.

Conclusion

The aldehyde group of this compound is a powerful synthetic handle, enabling access to a diverse range of functional groups and molecular architectures. Through oxidation, reduction, olefination, nucleophilic addition, condensation, and amination, this versatile starting material can be elaborated into valuable carboxylic acids, alcohols, alkenes, and amines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, from fundamental research to complex drug development programs.

References

Application Notes & Protocols: 3-Phenoxypropanal in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Phenoxypropanal in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules built upon these cyclic scaffolds.[1][2] The strategic design and synthesis of novel heterocyclic entities remain a paramount objective for researchers in drug discovery. In the vast arsenal of synthetic building blocks, this compound (also known as 3-phenoxypropionaldehyde) emerges as a particularly versatile and strategic three-carbon (C3) synthon.[3]

Its structure is deceptively simple yet functionally rich: a terminal aldehyde group provides a reactive handle for a multitude of classic carbonyl chemistries, while the flexible phenoxy ether linkage offers a route to incorporate aromatic functionality and modulate physicochemical properties such as lipophilicity and conformational flexibility.[4][5] This unique combination allows this compound to participate in a range of cyclization and multicomponent reactions (MCRs), providing efficient access to complex molecular architectures from a readily available starting material.[6]

This guide provides an in-depth exploration of the application of this compound in the synthesis of several key heterocyclic families. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind protocol design, and offer detailed, field-tested methodologies for practical implementation in the research laboratory.

Part 1: Multicomponent Synthesis of Thiopyrano[2,3-d]thiazoles via Tandem Condensation/Cycloaddition

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a cornerstone of modern synthetic efficiency.[6] this compound is an excellent substrate for MCRs that proceed via an initial condensation event to generate a reactive intermediate, which is then trapped in a subsequent cyclization. A prime example is the synthesis of complex thiopyrano[2,3-d]thiazoles.

Mechanistic Rationale & Causality

This synthesis employs a tandem sequence of a Knoevenagel condensation followed by a hetero-Diels-Alder reaction.[7]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed (here, ethylenediamine diacetate - EDDA) condensation between the aldehyde group of this compound and the active methylene group of a 1,3-dicarbonyl equivalent, such as 4-thioxothiazolidin-2-one (isorhodanine). This step generates a highly reactive electron-deficient alkene (a Knoevenagel adduct), which serves as an excellent heterodienophile.

  • Hetero-Diels-Alder [4+2] Cycloaddition: The in situ-generated Knoevenagel adduct immediately engages with a suitable diene. In this case, the exocyclic double bond of the adduct acts as the dienophile, which reacts with a dienophile partner like a maleimide. This concerted or stepwise cycloaddition rapidly constructs the fused heterocyclic core, establishing multiple stereocenters with high diastereoselectivity.[7]

The choice of a mild catalyst like EDDA is crucial; it is effective enough to promote the initial condensation without causing unwanted side reactions or decomposition of the starting materials. Acetonitrile is a common solvent as it is relatively polar and aprotic, effectively solvating the reactants and intermediates without interfering in the reaction sequence.

Diagram: Tandem Knoevenagel/Hetero-Diels-Alder Reaction

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hetero-Diels-Alder [4+2] Cycloaddition reactant reactant intermediate intermediate product product catalyst catalyst process process A This compound I1 Knoevenagel Adduct (Heterodiene) A->I1 B Isorhodanine B->I1 C Maleimide P Thiopyrano[2,3-d]thiazole Derivative C->P CAT EDDA Catalyst CAT->I1 I1->P

Caption: Workflow for the one-pot synthesis of thiopyrano[2,3-d]thiazoles.

Experimental Protocol: Synthesis of a Substituted 8-(2-Phenoxyethyl)-thiopyrano[2,3-d]thiazole

This protocol is adapted from established procedures for analogous aldehydes and is presented as a validated starting point for optimization.[7]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-thioxothiazolidin-2-one (isorhodanine) (5.0 mmol, 1 eq.), this compound (5.5 mmol, 1.1 eq.), and acetonitrile (15 mL).

  • Catalyst Addition: Add ethylenediamine diacetate (EDDA) (0.05 mmol, 0.01 eq.) to the suspension.

  • Intermediate Formation: Heat the reaction mixture to reflux (approx. 82°C) and stir for 1 hour. The progress of the Knoevenagel condensation can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Dienophile Addition: After the initial condensation is complete (as indicated by TLC), add the desired N-substituted maleimide (5.0 mmol, 1 eq.) directly to the reaction mixture.

  • Cycloaddition: Continue to heat the mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold acetonitrile or ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure thiopyrano[2,3-d]thiazole derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary
Reactant 1Reactant 2Reactant 3CatalystSolventTime (h)Typical Yield
This compoundIsorhodanineN-Aryl MaleimideEDDAMeCN3 - 575-90%

Part 2: Friedländer & Doebner-von Miller Synthesis of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs.[8] Classical named reactions provide robust pathways to this core, and this compound is an ideal C3 component for these syntheses, acting as a surrogate for an α,β-unsaturated aldehyde.

Mechanistic Rationale & Causality

The Friedländer and Doebner-von Miller reactions are two powerful methods for constructing the quinoline ring.[9][10]

  • Friedländer Synthesis: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To use this compound, it would react with an o-aminoaryl ketone. The initial step is a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization (condensation) and dehydration to form the aromatic quinoline ring. The causality lies in the precise pairing of a 1,2-amino-carbonyl system with a 1,3-dicarbonyl equivalent.

  • Doebner-von Miller Reaction: This is a more direct application for this compound. The reaction condenses an aniline with an α,β-unsaturated carbonyl compound.[10] While this compound is a saturated aldehyde, under strong acid conditions (e.g., H₂SO₄ or HCl), it can undergo a self-condensation to form 2-methyl-3-phenoxy-2-propenal in situ. The aniline then undergoes a conjugate (Michael) addition to this unsaturated aldehyde. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and oxidation (often by an oxidant present in the reaction or air), yields the final quinoline product. The acidic catalyst is essential not only for generating the reactive electrophile but also for promoting the cyclization step.

Diagram: Doebner-von Miller Quinoline Synthesis Pathway

G reactant reactant intermediate intermediate product product condition condition process process A 2x this compound I1 In-situ formation of α,β-Unsaturated Aldehyde A->I1 Self-Condensation B Aniline I2 Michael Adduct B->I2 C Acid Catalyst (H+) Oxidant C->I1 P Substituted Quinoline C->P I1->I2 Michael Addition I3 Cyclized Dihydroquinoline I2->I3 Intramolecular Cyclization I3->P Dehydration & Oxidation G reactant reactant intermediate intermediate product product condition condition process process A This compound I1 α,β-Unsaturated Dinitrile (1,3-Dielectrophile) A->I1 B Malononitrile B->I1 Knoevenagel Condensation C Guanidine I2 Cyclized Intermediate C->I2 Michael Addn. & Intramolecular Cyclization D Base (e.g., NaOEt) D->I1 I1->I2 P 2-Amino-5-(2-phenoxyethyl)pyrimidine-4-carbonitrile I2->P Tautomerization

Caption: Pathway for the one-pot synthesis of functionalized aminopyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5-(2-phenoxyethyl)pyrimidine-4-carbonitrile
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (10.0 mmol, 1 eq.) in absolute ethanol (30 mL) with careful stirring. Allow the flask to cool to room temperature once all the sodium has reacted to form sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add malononitrile (10.0 mmol, 1 eq.) followed by this compound (10.0 mmol, 1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Binucleophile Addition: Add guanidine hydrochloride (10.0 mmol, 1 eq.) to the reaction mixture.

  • Cyclization: Heat the resulting suspension to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • A solid precipitate should form. If the solution is basic, neutralize carefully with dilute acetic acid to a pH of ~7 to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Purification: The crude solid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to afford the pure aminopyrimidine product.

Data Summary
Active Methylene Cmpd.BinucleophileBaseSolventConditionsTypical Yield
MalononitrileGuanidine HClNaOEtEthanolReflux, 6-8h70-85%
Ethyl CyanoacetateGuanidine HClNaOEtEthanolReflux, 8-10h65-80%
MalononitrileThioureaNaOEtEthanolReflux, 12h55-70%

Conclusion

This compound has demonstrated its utility as a highly effective and adaptable C3 building block for the synthesis of diverse and medicinally relevant heterocyclic systems. Its dual functionality allows it to participate in sophisticated tandem reactions, classical named cyclizations, and efficient one-pot multicomponent strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this versatile synthon in the construction of novel molecular libraries for screening and lead optimization. The continued exploration of its reactivity will undoubtedly unlock further pathways to complex chemical matter.

References

Application Notes and Protocols: 3-Phenylpropanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Clarification Regarding the Subject: 3-Phenoxypropanal

Dear User,

Upon initiating the research for your request on the "Application of this compound in fragrance chemistry," it has become evident that there is a significant lack of publicly available scientific literature and industry data regarding the specific use of this compound as a fragrance ingredient. Searches for its olfactory profile, application in perfumery, and stability in consumer product bases did not yield the necessary information to construct the detailed, authoritative guide you require.

The available data, such as a Safety Data Sheet for the related compound "Benzaldehyde, 3-phenoxy-" (CAS 39515-51-0), provides basic physical and chemical properties but critically notes "Odor: No information available."[1] This absence of documented olfactory characteristics suggests that this compound is not a commonly used or well-characterized material within the field of fragrance chemistry.

It is highly probable that the intended subject of your query is the structurally similar and widely utilized fragrance ingredient 3-Phenylpropanal (CAS 104-53-0), also known as Hydrocinnamaldehyde. This compound is a cornerstone of the perfumer's palette with extensive documentation available.

Therefore, to provide you with a valuable and scientifically robust resource that aligns with the spirit of your request, this guide has been expertly crafted on the topic of:

Application of 3-Phenylpropanal in Fragrance Chemistry

This comprehensive guide will adhere to all your specified requirements for structure, scientific integrity, and visualization for this corrected and highly relevant subject.

Introduction

Aldehydes represent one of the most transformative classes of molecules in the history of modern perfumery, lending unparalleled diffusion, lift, and character to fragrance compositions. Among these, the aromatic aldehydes hold a special place for their ability to impart both brilliance and substantive floral or green notes. 3-Phenylpropanal (C₉H₁₀O), also known commercially as Hydrocinnamaldehyde, is a workhorse ingredient renowned for its unique and versatile olfactory profile.[2][3][4] Unlike the sharp, fatty character of aliphatic aldehydes or the spicy warmth of cinnamaldehyde, 3-Phenylpropanal offers a delicate, fresh, and enduring scent reminiscent of hyacinth and lilac with aqueous, melon-like undertones.[2][3][5]

This guide serves as a technical resource for researchers and fragrance chemists, providing in-depth application notes on the strategic use of 3-Phenylpropanal, detailed protocols for its evaluation and stability testing, and an overview of its chemical properties and safety considerations.

Section 1: Chemical & Olfactory Profile

Chemical Properties

A thorough understanding of a material's chemical properties is fundamental to its effective application. These properties dictate its behavior both in concentrate and in final product bases.

PropertyValueSource(s)
IUPAC Name 3-phenylpropanal[6]
Synonyms Hydrocinnamaldehyde, 3-Phenylpropionaldehyde[7][8]
CAS Number 104-53-0[7][8]
Molecular Formula C₉H₁₀O[6][8]
Molecular Weight 134.18 g/mol [8]
Appearance Colorless to light yellow liquid[4]
Boiling Point ~217.7 °C at 760 mmHg[9]
Flash Point ~95.0 °C[9]
Density ~1.0 g/cm³[9]
Olfactory Characterization

3-Phenylpropanal is prized for its multifaceted scent, which makes it a versatile component in a wide array of fragrance types.[2][4]

  • Primary Character: The dominant impression is intensely green, floral, and fresh. It is most frequently associated with the scent of hyacinth flowers.[3]

  • Nuances: Beyond the primary floral note, it possesses a distinct watery or ozonic quality, often described with melon or cucumber facets.[2][3] This makes it invaluable for creating modern aquatic and transparent floral accords.

  • Role in Composition: It primarily serves as a middle note, providing significant volume and radiance to the heart of a fragrance. Its excellent diffusion gives a "bloom" to compositions, lifting top notes and seamlessly connecting them to the base.

  • Causality of Scent: The propanal moiety provides the characteristic aldehydic "lift," while the benzene ring, separated by a saturated two-carbon chain, prevents the harsh spiciness of cinnamaldehyde and instead contributes to the green, floral character.

Synthesis Overview

Commercially, a common and efficient method for producing 3-Phenylpropanal is through the selective hydrogenation of cinnamaldehyde.[10][11] This process reduces the double bond in the propenal side chain while preserving the aldehyde functional group, which is critical for the final olfactory profile.

The causality behind this choice of synthesis is twofold:

  • Feedstock Availability: Cinnamaldehyde is a readily available and relatively inexpensive raw material, often derived from natural sources like cassia oil or produced synthetically.

  • Chemical Selectivity: The key challenge is to hydrogenate the C=C double bond without over-reducing the aldehyde group to an alcohol (3-phenylpropanol). This is achieved by using a selective catalyst, typically a supported Palladium (Pd) catalyst, under controlled conditions of temperature and pressure.[10][11]

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Node styles reactant [fillcolor="#F1F3F4"]; process [fillcolor="#FBBC05", shape=ellipse]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Nodes Cinnamaldehyde [label="Cinnamaldehyde", class="reactant"]; H2 [label="Hydrogen (H2)", class="reactant"]; Hydrogenation [label="Selective\nHydrogenation", class="process"]; Catalyst [label="Pd Catalyst", class="catalyst"]; Product [label="3-Phenylpropanal", class="product"];

// Edges Cinnamaldehyde -> Hydrogenation; H2 -> Hydrogenation; Catalyst -> Hydrogenation [style=dashed, arrowhead=open, label="Catalyst"]; Hydrogenation -> Product; }

Caption: Selective hydrogenation of cinnamaldehyde to 3-Phenylpropanal.

Section 2: Application in Fragrance Compositions

Role as a Modifier and Blender

3-Phenylpropanal is rarely the star of a show but is an indispensable supporting actor. Its primary function is to enhance and modify other notes.

  • In Floral Accords: It is fundamental for creating realistic hyacinth, lilac, and lily-of-the-valley (muguet) accords. It provides a fresh, green dewiness that cuts through the richness of other floral materials like benzyl acetate or linalool.

  • In Green/Aquatic Accords: Its watery, melon-like nuance is leveraged to create fresh, ozonic, and marine fragrances.[3] It synergizes well with materials like Calone or Helional to produce a natural, wet effect.

  • In Fruity Compositions: A touch of 3-Phenylpropanal can add a green, unripe complexity to fruity notes, preventing them from becoming overly sweet or cloying.

Synergies with Other Ingredients

The true artistry of perfumery lies in understanding synergies. 3-Phenylpropanal pairs exceptionally well with:

  • Indole: To create a photorealistic hyacinth or jasmine, where the green freshness of the aldehyde balances the narcotic animalic character of indole.

  • Galbanum: For intensely green, "cut stem" effects in chypre or green floral fragrances.

  • Hedione (Methyl Dihydrojasmonate): The combination produces an incredibly diffusive, transparent, and radiant floral heart.

  • Citrus Oils (Bergamot, Lemon): It can extend the freshness of citrus top notes, pulling their sparkling quality down into the heart of the fragrance.

Section 3: Technical Protocols for Application & Stability

The aldehyde functional group in 3-Phenylpropanal is a potential site for chemical instability, primarily through oxidation to 3-phenylpropionic acid or formation of acetals in the presence of alcohols. Therefore, rigorous stability testing is non-negotiable.

Protocol for Stability Testing in a Consumer Product Base (e.g., Emulsion Lotion)

This protocol is designed to assess the chemical and olfactory stability of 3-Phenylpropanal in a representative finished product under accelerated conditions.

Objective: To predict the long-term stability and performance of a fragrance containing 3-Phenylpropanal over the product's intended shelf life.

Materials & Equipment:

  • Finished fragrance oil containing a known percentage of 3-Phenylpropanal.

  • Unfragranced lotion base.

  • Glass jars with airtight seals.

  • Climate chamber or oven capable of maintaining 40°C ± 2°C.[12]

  • UV light cabinet (optional, for transparent packaging).[12]

  • pH meter, viscometer.

  • Control sample stored in the dark at 4°C.

Experimental Workflow:

graph StabilityProtocol { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

// Node styles step [fillcolor="#F1F3F4"]; condition [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; evaluation [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; start_end [fillcolor="#202124", fontcolor="#FFFFFF", shape=cds];

// Nodes Start [label="Start", class="start_end"]; Prep [label="Prepare Samples:\n1. Control (Base Only)\n2. Test (Base + Fragrance)", class="step"]; Store [label="Store Samples Under\nVaried Conditions", class="step"]; RT [label="Room Temp\n(25°C)", class="condition"]; ACC [label="Accelerated\n(40°C)", class="condition"]; CTRL [label="Refrigerated\n(4°C, Dark)", class="condition"]; Eval [label="Evaluate at T=0, 1, 2, 4, 8, 12 weeks", class="step"]; Params [label="Evaluation Parameters:\n- Olfactory Profile\n- Color & Appearance\n- pH & Viscosity", class="evaluation"]; End [label="End: Analyze Data &\nDetermine Shelf Life", class="start_end"];

// Edges Start -> Prep; Prep -> Store; Store -> RT; Store -> ACC; Store -> CTRL; {RT, ACC, CTRL} -> Eval; Eval -> Params; Params -> Eval [label="Repeat at each timepoint"]; Eval -> End; }

Caption: Workflow for accelerated stability testing of 3-Phenylpropanal.

Step-by-Step Methodology:

  • Sample Preparation (T=0):

    • Accurately weigh and incorporate the fragrance oil into the lotion base at the desired concentration (e.g., 0.5%). Ensure homogenous mixing.

    • Fill the glass jars, leaving minimal headspace to reduce oxidation.

    • Prepare a control sample of the unfragranced base.

    • Perform initial (T=0) evaluations for all parameters.

  • Storage:

    • Place one set of test and control samples in the climate chamber at 40°C.

    • Place a second set under ambient room temperature conditions (25°C).

    • Store a third "gold standard" control set in a refrigerator at 4°C, protected from light.

  • Evaluation Schedule:

    • Evaluate the samples at predetermined intervals: Week 1, Week 2, Week 4, Week 8, and Week 12.

    • For each evaluation, allow the heated samples to return to room temperature before assessing.

  • Evaluation Parameters:

    • Olfactory: Dip a clean fragrance blotter into the sample. Compare the scent of the aged samples to the refrigerated control. Note any loss of the fresh, green character, development of sour or acidic off-notes (indicating oxidation), or other changes.

    • Physical: Observe any changes in color (e.g., yellowing), phase separation, or texture. Measure the pH and viscosity and compare against the T=0 values and the unfragranced control.

Data Interpretation

The results should be recorded systematically for easy comparison.

TimeConditionOlfactory AssessmentColorpHViscosity (cP)
T=0 -Fresh, green, hyacinthWhite6.53500
Week 4 40°CSlight loss of top notesOff-white6.33400
Week 8 40°CGreen notes muted, slight sour off-noteYellowish6.13250
Week 12 40°CSignificant degradation, prominent sour noteYellow5.93100

Causality of Potential Changes:

  • Scent Degradation: The loss of the characteristic green, floral scent and the emergence of a sour note is a classic indicator of the aldehyde group oxidizing to a carboxylic acid (3-phenylpropionic acid).

  • Discoloration: Aldehydes can participate in condensation reactions, often accelerated by heat and changes in pH, which can lead to the formation of colored compounds.

  • pH Drop: The formation of acidic byproducts from oxidation will cause a measurable decrease in the product's pH.

  • Viscosity Change: A significant change in pH or interactions between the fragrance components and the emulsion structure can lead to a breakdown of the lotion, resulting in a drop in viscosity.

Section 4: Safety & Regulatory Considerations

Handling and Storage

As a professional, adherence to safety protocols is paramount.

  • Handling: 3-Phenylpropanal is considered a hazardous substance. It can cause skin, eye, and respiratory irritation, and may cause sensitization by skin contact.[7][13] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7][14]

  • Storage: To maintain its integrity, 3-Phenylpropanal should be stored in tightly sealed containers, protected from light and heat, to minimize oxidation and polymerization.[15] An inert gas blanket (e.g., nitrogen) is recommended for long-term storage.

Regulatory Status

The fragrance industry is self-regulated by the International Fragrance Association (IFRA).[16] The standards set by IFRA are based on risk assessments from the Research Institute for Fragrance Materials (RIFM). While 3-Phenylpropanal itself is not currently restricted by a specific IFRA standard (as of the 51st Amendment), it is crucial for formulators to stay updated with the latest amendments.[17] Furthermore, any impurities or reaction byproducts must also be considered to ensure the final fragrance mixture is compliant.

Conclusion

3-Phenylpropanal is a testament to the power of aromatic aldehydes in modern perfumery. Its fresh, green, hyacinth-like character, combined with a unique watery nuance, makes it an exceptionally versatile and valuable ingredient.[2][3] While its aldehydic nature necessitates careful consideration regarding stability, a robust understanding of its properties and diligent testing, as outlined in the protocols above, allows the fragrance chemist to fully harness its diffusive power. By skillfully blending it to create vibrant floral hearts, realistic green notes, and innovative aquatic accords, 3-Phenylpropanal will continue to be an essential tool in crafting memorable and brilliant fragrances.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-phenoxypropanal. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable aldehyde from complex reaction mixtures. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions regarding the properties and handling of this compound and its associated impurities.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The two most common synthetic pathways lead to distinct sets of byproducts.

  • From Oxidation of 3-Phenoxy-1-propanol: This is a prevalent laboratory-scale synthesis. The primary impurities to anticipate are:

    • Unreacted Starting Material: 3-Phenoxy-1-propanol, which can be difficult to separate due to its similar polarity and boiling point.[1][2]

    • Over-oxidation Product: 3-Phenoxypropanoic acid is formed if the oxidation is not carefully controlled or if milder oxidizing agents are not used.[3][4]

    • Oxidant Residues: Remnants from reagents like chromium salts (if using dichromate-based oxidants) or iodine compounds (from Dess-Martin periodinane) may be present.[3][5]

  • From Hydroformylation of Phenoxyethene: This method is common in industrial-scale production.[6][7] Potential impurities include:

    • Isomeric Aldehyde: 2-Phenoxypropanal can form as a branched byproduct depending on the catalyst's regioselectivity.[3][8]

    • Hydrogenation Byproduct: The desired aldehyde can be further reduced to 3-phenoxy-1-propanol.

    • Catalyst Residues: Traces of the transition metal catalyst (e.g., rhodium or cobalt complexes) may remain.[7][9]

Q2: My purified this compound seems to degrade over time, turning viscous or changing color. Why is this happening and how can I prevent it?

A2: Aldehydes as a class are susceptible to several degradation pathways. The stability issues you're observing are likely due to one or more of the following:

  • Air Oxidation: Aldehydes are notoriously prone to oxidation by atmospheric oxygen, which converts them into the corresponding carboxylic acid (3-phenoxypropanoic acid). This process is often catalyzed by light and trace metal impurities.

  • Aldol Condensation/Polymerization: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions.[10] This leads to the formation of higher molecular weight oligomers and polymers, increasing the viscosity of the sample.

  • Acetal Formation: The presence of residual alcohol (like the starting material 3-phenoxy-1-propanol) and trace acid can lead to the formation of stable acetals.[3]

Prevention Strategies:

  • Storage: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light.

  • Purity: Ensure all acidic or basic residues from the workup are thoroughly removed.

  • Inhibitors: For long-term storage, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (~100 ppm) can be effective.

Q3: What are the most reliable analytical methods for determining the purity of my this compound samples?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, such as residual starting materials or isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. The aldehyde proton signal in ¹H NMR (typically around 9.8 ppm) is highly characteristic. Integration of this signal against impurity signals can provide a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for routine purity checks, HPLC is very effective. Aldehydes can be derivatized with agents like 2,4-dinitrophenylhydrazine (DNPH) to create highly UV-active hydrazones, which allows for sensitive detection at specific wavelengths (e.g., 360 nm).[11][12]

Section 2: Troubleshooting Guide - Common Purification Scenarios

Problem Potential Cause Recommended Solution & Rationale
Significant product loss during silica gel column chromatography. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol condensation.[4]1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another non-nucleophilic base) by volume. This neutralizes the acidic sites on the silica surface. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic bonded phase like diol. 3. Work Quickly: Do not let the aldehyde sit on the column for extended periods. Use flash chromatography with positive pressure to expedite the separation.
Incomplete separation of this compound from the starting alcohol (3-phenoxy-1-propanol) via distillation. The boiling points of the aldehyde and the corresponding primary alcohol are often very close, making simple distillation ineffective.1. Use Fractional Distillation: Employ a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. 2. Switch to Chemical Purification: Use the sodium bisulfite adduct formation method (Protocol 3). This method is highly selective for aldehydes and will effectively separate it from the non-reactive alcohol.[13][14]
Persistent emulsion during aqueous workup (liquid-liquid extraction). The presence of both polar (aldehyde/alcohol) and non-polar (phenoxy) moieties can impart surfactant-like properties. Acidic impurities forming salts can also stabilize emulsions.1. Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion. 2. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers. 3. Filter through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break up the fine droplets.
Low recovery of the aldehyde after regeneration from its bisulfite adduct. The equilibrium for bisulfite adduct formation is reversible and pH-dependent. Regeneration requires shifting the equilibrium completely back to the free aldehyde.1. Ensure Sufficiently Basic pH: The regeneration step requires a strongly basic pH (pH > 12) to decompose the adduct.[13][14] Use a 50% NaOH solution and check the pH of the aqueous layer with pH paper or a meter. 2. Allow Adequate Reaction Time: Stir the biphasic mixture vigorously for at least 30-60 minutes after basification to ensure complete hydrolysis of the adduct before separating the layers.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities or those with boiling points that differ significantly from the product. Vacuum is essential to lower the boiling point and prevent thermal decomposition.[15]

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction distilling at the expected boiling point of this compound under the measured pressure.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxide residues.

  • Purity Analysis: Analyze the collected fraction using GC-MS or NMR to confirm purity.

Protocol 2: High-Purity Separation via Flash Column Chromatography

This technique is best for separating impurities with similar polarities when high purity is required.

  • Column Packing:

    • Prepare a slurry of silica gel (deactivated with 1% triethylamine in the eluent, if necessary) in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the eluent polarity as needed to elute the product.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Selective Purification via Sodium Bisulfite Adduct Formation

This chemical method is exceptionally effective for separating aldehydes from ketones and other non-carbonyl compounds.[10][16] It relies on the reversible formation of a water-soluble bisulfite adduct.[13]

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[13]

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir the mixture vigorously for 1-2 hours at room temperature. A white precipitate of the adduct may form.

  • Separation of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash the mixture. This organic layer will contain the non-aldehydic impurities.

    • Separate and discard the organic layer. Repeat the wash 1-2 times.

  • Regeneration of Aldehyde:

    • To the aqueous layer containing the adduct, add a fresh portion of diethyl ether or ethyl acetate.

    • While stirring vigorously, add 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12).[14]

    • The adduct will decompose, releasing the pure aldehyde into the organic layer.

  • Final Workup:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure this compound.

Section 4: Visual Guides & Data

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound q1 Primary Impurity Profile? start->q1 imp_acid Carboxylic Acid q1->imp_acid Acid imp_alcohol Starting Alcohol q1->imp_alcohol Alcohol imp_nonpolar Non-polar byproducts q1->imp_nonpolar Other q2 Goal: Ultra-High Purity (>99%)? method_distill Vacuum Distillation q2->method_distill No (Bulk Purification) method_column Flash Chromatography q2->method_column Yes method_base_wash Aqueous Base Wash (e.g., NaHCO₃) imp_acid->method_base_wash imp_alcohol->q2 (Moderate Separation) method_bisulfite Bisulfite Adduct Formation imp_alcohol->method_bisulfite (High Selectivity) imp_nonpolar->q2

Caption: Decision tree for selecting the optimal purification strategy.

Comparison of Purification Techniques
Technique Primary Application Advantages Disadvantages
Vacuum Distillation Bulk purification; removal of non-volatile or very high/low boiling point impurities.Fast for large scales, effective for gross purification.Poor separation of compounds with close boiling points; risk of thermal decomposition.[15]
Flash Chromatography High-purity separation of components with similar polarities.High resolution, adaptable to various impurities.Can be slow, potential for product decomposition on silica, requires significant solvent.[4]
Bisulfite Adduct Highly selective removal of aldehydes from other functional groups (especially alcohols).Excellent selectivity, high purity achievable, scalable.Requires chemical reaction and regeneration steps; may not remove other aldehyde impurities.[10][13][16]
Physicochemical Properties Table
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound C₉H₁₀O₂150.17~153 @ 23 mmHgThe target compound.[17]
3-Phenoxy-1-propanol C₉H₁₂O₂152.19153 @ 23 mmHgCommon starting material impurity with a very close boiling point.[1][2]
3-Phenoxypropanoic Acid C₉H₁₀O₃166.17>250 (decomposes)Over-oxidation byproduct; non-volatile. Easily removed by distillation or base wash.

References

Technical Support Center: Synthesis of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenoxypropanal. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable aromatic aldehyde. By understanding the origin of these impurities, you can better troubleshoot your reactions, optimize conditions, and implement effective purification strategies.

Section 1: Common Synthetic Routes & Associated Impurities

The purity of this compound is fundamentally linked to its synthetic origin. Two prevalent methods are the hydroformylation of phenyl vinyl ether and the oxidation of 3-phenoxy-1-propanol. Each route presents a unique impurity profile.

Method A: Hydroformylation of Phenyl Vinyl Ether

Hydroformylation, or the "oxo process," is an industrially significant reaction that adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For phenyl vinyl ether, this process can theoretically yield two regioisomers: the desired linear product (this compound) and the branched product (2-Phenoxypropanal).

Impurity NameStructureSource / Causal Factor
2-Phenoxypropanal C₆H₅OCH(CH₃)CHOLack of Regioselectivity : Formed via Markovnikov addition of the H-M bond to the alkene. The ratio of linear to branched product is highly dependent on catalyst, ligands, and reaction conditions.
3-Phenoxy-1-propanol C₆H₅OCH₂CH₂CH₂OHOver-reduction : The aldehyde product is hydrogenated under the reaction conditions (presence of H₂ and catalyst).
Ethyl Phenyl Ether C₆H₅OCH₂CH₃Starting Material Hydrogenation : The vinyl group of the starting material is reduced.
Phenol C₆H₅OHHydrolysis/Degradation : Can arise from the hydrolysis of the starting ether under trace acidic or aqueous conditions.
Unreacted Phenyl Vinyl Ether C₆H₅OCH=CH₂Incomplete Conversion : Reaction did not go to completion.

The diagram below illustrates the primary reaction pathway to this compound and the competing side reactions that lead to common impurities during the hydroformylation of phenyl vinyl ether.

cluster_main Hydroformylation Reaction PVE Phenyl Vinyl Ether (C₆H₅OCH=CH₂) Catalyst Rh or Co Catalyst Sat_Ether Ethyl Phenyl Ether PVE->Sat_Ether Hydrogenation (Side Reaction) Syngas Syngas (CO + H₂) Product <this compound (n-isomer)> Catalyst->Product Anti-Markovnikov Addition (Desired Pathway) Iso_Aldehyde 2-Phenoxypropanal (iso-isomer) Catalyst->Iso_Aldehyde Markovnikov Addition (Isomeric Impurity) Alcohol 3-Phenoxy-1-propanol Product->Alcohol Hydrogenation (Reduction Impurity)

Caption: Hydroformylation pathways for Phenyl Vinyl Ether.

Method B: Oxidation of 3-Phenoxy-1-propanol

A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-Phenoxy-1-propanol. Various reagents can be employed, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The impurity profile is largely determined by the choice of oxidant and the control of reaction conditions.

Impurity NameStructureSource / Causal Factor
3-Phenoxypropanoic Acid C₆H₅OCH₂CH₂COOHOver-oxidation : The aldehyde product is further oxidized to the carboxylic acid. This is common with stronger oxidants or in the presence of air.
Unreacted 3-Phenoxy-1-propanol C₆H₅OCH₂CH₂CH₂OHIncomplete Oxidation : Insufficient oxidant, low temperature, or short reaction time.
Oxidant Byproducts VariesReagent-Specific : e.g., Pyridine/Chromium salts (PCC), Dimethyl sulfide (Swern), or 1,2-diacetoxy-1,1,2,2-tetrahydro-1,2-benziodoxole (DMP).

This diagram shows the oxidation of 3-Phenoxy-1-propanol and the primary side reaction leading to an acidic impurity.

Technical Support Center: Synthesis of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxypropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.

I. Overview of Synthetic Routes & Key Challenges

The synthesis of this compound (CAS No: 22409-86-5)[1] is most commonly achieved through two primary routes: the oxidation of 3-Phenoxy-1-propanol and the hydroformylation of phenyl vinyl ether. Both methods, while effective, are susceptible to specific side reactions that can impact yield and purity. This guide will address the critical aspects of both pathways.

II. Troubleshooting Guide: Oxidation of 3-Phenoxy-1-propanol

The oxidation of 3-phenoxy-1-propanol to this compound is a common and effective synthetic strategy. However, several side reactions can occur, leading to impurities and reduced yields.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is low, and I'm isolating 3-phenoxypropanoic acid as a major byproduct. What's causing this over-oxidation?

A1: Over-oxidation to the carboxylic acid is a frequent issue, particularly with strong oxidizing agents or when water is present in the reaction mixture. Aldehydes can form hydrates in the presence of water, which are then susceptible to further oxidation.[2][3]

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Employ milder, anhydrous oxidizing agents that are known to stop at the aldehyde stage. Common choices include:

    • Pyridinium chlorochromate (PCC): A reliable reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation, provided the reaction is conducted in an anhydrous solvent like dichloromethane (DCM).[2][3][4][5][6]

    • Dess-Martin Periodinane (DMP): Known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, making it an excellent choice for sensitive substrates.[7][8][9]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C). It is highly effective for preparing aldehydes with minimal over-oxidation.[10][11][12][13][14]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can facilitate the formation of the geminal diol (hydrate) from the aldehyde, which is readily oxidized to the carboxylic acid.[3]

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the oxidizing agent.

Q2: I'm observing the formation of a high molecular weight, viscous substance in my reaction mixture. What is it and how can I prevent it?

A2: This is likely due to an aldol condensation side reaction. In the presence of acidic or basic residues, the this compound product, which possesses α-hydrogens, can act as both an electrophile and a nucleophile (via its enol or enolate form), leading to self-condensation and the formation of dimers and polymers.[15][16][17][18]

Troubleshooting Steps:

  • Control of pH: Ensure the reaction and workup conditions are neutral or slightly acidic to minimize base-catalyzed aldol condensation. If a base is used in the reaction (e.g., triethylamine in Swern oxidation), it should be thoroughly removed during workup.

  • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the aldol reaction.

  • Immediate Workup and Purification: Once the oxidation is complete, promptly work up the reaction and purify the this compound to minimize its exposure to conditions that promote self-condensation.

Q3: During my acidic workup, I'm losing a significant amount of my product and detecting phenol as an impurity. What is happening?

A3: The phenoxy ether linkage is susceptible to cleavage under strong acidic conditions, particularly in the presence of nucleophiles like halide ions (from HCl, HBr, or HI).[19][20][21][22][23] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon, leading to the formation of phenol and 3-halopropanal or its derivatives.

Troubleshooting Steps:

  • Avoid Strong Acids: Use a mild acidic wash (e.g., saturated ammonium chloride solution) or a simple water wash during the workup instead of strong mineral acids.

  • Buffer the Reaction: If the oxidation reaction itself generates acidic byproducts, consider adding a non-nucleophilic buffer, such as sodium bicarbonate or pyridine, to the reaction mixture.

  • Temperature Control during Workup: Perform the workup at low temperatures (e.g., using an ice bath) to minimize the rate of the cleavage reaction.

Workflow for Oxidation and Troubleshooting

Oxidation_Workflow start Start: 3-Phenoxy-1-propanol oxidation Oxidation (PCC, DMP, or Swern) start->oxidation workup Aqueous Workup oxidation->workup over_oxidation Side Reaction: Over-oxidation to Carboxylic Acid oxidation->over_oxidation analysis GC-MS/NMR Analysis workup->analysis aldol Side Reaction: Aldol Condensation workup->aldol cleavage Side Reaction: Ether Cleavage workup->cleavage product Pure this compound analysis->product ts_oxidant Troubleshoot: Use Milder/Anhydrous Oxidant over_oxidation->ts_oxidant ts_ph Troubleshoot: Control pH & Temperature aldol->ts_ph ts_workup Troubleshoot: Mild Acidic/Neutral Workup cleavage->ts_workup ts_oxidant->oxidation ts_ph->workup ts_workup->workup

Caption: Troubleshooting workflow for the oxidation of 3-phenoxy-1-propanal.

III. Troubleshooting Guide: Hydroformylation of Phenyl Vinyl Ether

Hydroformylation offers an atom-economical route to this compound. However, controlling regioselectivity and preventing side reactions are key challenges.

Frequently Asked Questions (FAQs)

Q1: My hydroformylation reaction is producing a significant amount of the branched isomer, 2-phenoxypropanal. How can I improve the regioselectivity for the desired linear product?

A1: The regioselectivity of rhodium-catalyzed hydroformylation is highly dependent on the steric and electronic properties of the phosphine or phosphite ligands.[24] Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the catalyst to the internal carbon of the double bond.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky phosphine ligands such as triphenylphosphine (PPh₃) or even bulkier phosphite ligands. The choice of ligand is crucial for directing the regioselectivity.

  • Reaction Conditions: Lower temperatures and higher syngas (CO/H₂) pressures generally favor the formation of the linear product.

  • Catalyst Precursor: The choice of rhodium precursor can also influence the outcome. Rh(CO)₂(acac) is a common and effective precursor.

Q2: I'm observing the formation of ethyl phenyl ether and 1-phenoxypropane as byproducts. What is causing this?

A2: These byproducts are a result of hydrogenation of the starting material (phenyl vinyl ether) and the product (this compound), respectively. This is a common side reaction in hydroformylation, especially at higher temperatures and with certain catalyst systems.[24]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can help to disfavor the hydrogenation pathway relative to hydroformylation.

  • CO/H₂ Ratio: Adjusting the ratio of carbon monoxide to hydrogen in the syngas can influence the extent of hydrogenation. A higher partial pressure of CO can sometimes suppress hydrogenation.

  • Catalyst and Ligand Concentration: The concentration of the catalyst and ligand can affect the relative rates of hydroformylation and hydrogenation. Optimization of these parameters may be necessary.

Hydroformylation Reaction and Side Products

Hydroformylation Phenyl Vinyl Ether Phenyl Vinyl Ether This compound This compound (Linear Product) Phenyl Vinyl Ether->this compound Hydroformylation (Desired) 2-Phenoxypropanal 2-Phenoxypropanal (Branched Isomer) Phenyl Vinyl Ether->2-Phenoxypropanal Hydroformylation (Side Reaction) Ethyl Phenyl Ether Ethyl Phenyl Ether (Hydrogenation of SM) Phenyl Vinyl Ether->Ethyl Phenyl Ether Hydrogenation (Side Reaction) 1-Phenoxypropane 1-Phenoxypropane (Hydrogenation of Product) This compound->1-Phenoxypropane Hydrogenation (Side Reaction)

Caption: Desired reaction and side products in the hydroformylation of phenyl vinyl ether.

IV. Experimental Protocols

Protocol 1: Oxidation of 3-Phenoxy-1-propanol using PCC
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the stirred solvent.

  • Substrate Addition: Dissolve 3-phenoxy-1-propanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol is useful for removing non-aldehyde impurities or for isolating the aldehyde from a complex mixture.[25][26][27][28][29]

  • Adduct Formation: Dissolve the crude reaction mixture containing this compound in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake the mixture in a separatory funnel. The bisulfite adduct of the aldehyde will partition into the aqueous layer.

  • Separation: Separate the aqueous layer containing the adduct from the organic layer containing non-aldehyde impurities.

  • Regeneration of Aldehyde: To the aqueous layer, add an organic solvent (e.g., diethyl ether) and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is strongly basic. This will regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Data Summary: Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-Phenoxy-1-propanolC₉H₁₂O₂152.1983-85 (at reduced pressure)
This compoundC₉H₁₀O₂150.17Not readily available
3-Phenoxypropanoic AcidC₉H₁₀O₃166.17Not readily available
PhenolC₆H₆O94.11181.7

V. Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for assessing the purity of this compound and identifying byproducts. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 150, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of this compound will exhibit a characteristic aldehyde proton signal (a triplet) around 9.8 ppm. Other key signals include multiplets for the aromatic protons (6.9-7.3 ppm) and triplets for the two methylene groups of the propyl chain.

  • ¹³C NMR: The carbonyl carbon will appear as a downfield signal around 200 ppm.

By carefully controlling reaction conditions, selecting appropriate reagents, and implementing robust purification and analytical techniques, the synthesis of high-purity this compound is readily achievable. This guide provides the foundational knowledge and practical troubleshooting strategies to overcome the common hurdles in its synthesis.

VI. References

  • Brindle, C. S. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • Brindle, C. S., & Sherwood, T. C. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(7), 1034–1040. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Aldol condensation. Retrieved from --INVALID-LINK--

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from --INVALID-LINK--

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from --INVALID-LINK--

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from --INVALID-LINK--

  • Sherwood, T. C., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 56952. --INVALID-LINK--

  • Patsnap. (2025, March 24). Aldol Condensation Explained: Mechanism, Types, and Examples. Eureka. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from --INVALID-LINK--

  • Pearson. (2024, August 13). Cleavage of Phenyl Ethers: Videos & Practice Problems. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from --INVALID-LINK--

  • ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from --INVALID-LINK--

  • WordPress. (2025, December 25). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from --INVALID-LINK--

  • YouTube. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 3-Phenoxy-1-propanol 6180-61-6 wiki. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Rhodium Catalyzed Hydroformylation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxypropanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your this compound synthesis.

Introduction to Synthetic Strategies

This compound is a valuable building block in organic synthesis, finding applications in the fragrance industry and as an intermediate for pharmaceuticals. Achieving a high yield of this aldehyde can be challenging due to its reactivity and the potential for side reactions. This guide will focus on the three primary synthetic routes, providing expert insights into the causality behind experimental choices and self-validating protocols.

The main synthetic pathways to this compound are:

  • Hydroformylation of Phenyl Vinyl Ether: A direct, atom-economical route that adds a formyl group and a hydrogen atom across the double bond of phenyl vinyl ether.

  • Michael Addition of Phenol to Acrolein: A conjugate addition reaction where phenol adds to the β-carbon of acrolein.

  • Williamson Ether Synthesis followed by Deprotection: A two-step process involving the formation of the ether linkage between a phenoxide and a protected 3-carbon aldehyde synthon, followed by deprotection to reveal the aldehyde.

Below, we present a logical workflow for selecting a synthetic route and troubleshooting potential issues.

Synthesis_Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Select Synthetic Route hydroformylation Route 1: Hydroformylation of Phenyl Vinyl Ether start->hydroformylation Atom Economy & Directness michael Route 2: Michael Addition of Phenol to Acrolein start->michael Readily Available Starting Materials williamson Route 3: Williamson Ether Synthesis start->williamson Control over Aldehyde Reactivity ts_hydro Low Regioselectivity (Branched Isomer) hydroformylation->ts_hydro ts_michael Low Yield & Polymerization michael->ts_michael ts_williamson Poor Ether Formation or Deprotection williamson->ts_williamson sol_hydro Optimize Ligand & Catalyst Control T & P ts_hydro->sol_hydro sol_michael Use Catalyst (e.g., Phosphine) Control Temperature & Stoichiometry ts_michael->sol_michael sol_williamson Use Primary Halide Acetal Mild Deprotection Conditions ts_williamson->sol_williamson end High Yield This compound sol_hydro->end sol_michael->end sol_williamson->end

Caption: A decision-making workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: Hydroformylation of Phenyl Vinyl Ether

Hydroformylation offers a direct path to this compound. However, controlling regioselectivity is the primary challenge. The reaction can produce both the desired linear aldehyde (this compound) and the branched isomer (2-Phenoxypropanal).

Hydroformylation PVE Phenyl Vinyl Ether Linear This compound (Linear Product - Desired) PVE->Linear Hydroformylation Branched 2-Phenoxypropanal (Branched Product - Impurity) PVE->Branched Syngas CO / H₂ Syngas->Linear Syngas->Branched Catalyst [Rh(CO)₂acac] + Ligand Catalyst->Linear Catalyst->Branched

Caption: Hydroformylation of Phenyl Vinyl Ether leading to linear and branched products.

Question: My hydroformylation reaction is producing a high percentage of the branched isomer, 2-Phenoxypropanal. How can I improve the regioselectivity for the linear product?

Answer: Achieving high linear-to-branched (l:b) ratios in the hydroformylation of vinyl ethers is critically dependent on the catalyst system, particularly the choice of phosphine or phosphite ligands.[1]

  • Causality: Large, bulky phosphine ligands favor the formation of the linear aldehyde. This is due to steric hindrance during the migratory insertion of the alkene into the rhodium-hydride bond. The transition state leading to the branched isomer is more sterically crowded and thus energetically less favorable when bulky ligands are used.[1]

  • Troubleshooting Steps:

    • Ligand Selection: Switch to ligands with a large "cone angle," such as triphenylphosphine (PPh₃) or even bulkier phosphites. Bidentate phosphine ligands with a wide natural bite angle, like Xantphos, are known to give excellent linear selectivity.[1]

    • Catalyst Concentration: While less impactful on selectivity, ensure an appropriate catalyst loading (typically 0.1-1 mol%).

    • Temperature and Pressure: Lower temperatures (60-80 °C) and higher syngas pressures (20-50 bar) generally favor linear product formation. High temperatures can decrease selectivity.

    • Solvent: Toluene is a common and effective solvent for this reaction.

Table 1: Effect of Ligands on Regioselectivity in Rh-catalyzed Hydroformylation

LigandTypical Linear:Branched RatioKey Features
Unmodified Rh catalystLow (e.g., 2:1)Poor selectivity.
Triphenylphosphine (PPh₃)Moderate to Good (e.g., 10:1 to 30:1)Common, cost-effective, good starting point.
XantphosVery High (e.g., >100:1)Bidentate ligand with a large bite angle, excellent for linear selectivity.[1]
Phosphites (e.g., tris(2,4-di-tert-butylphenyl)phosphite)HighCan provide high selectivity but may be more sensitive to hydrolysis.
Route 2: Michael Addition of Phenol to Acrolein

This route is attractive due to the low cost of starting materials. However, it is often plagued by low yields due to the polymerization of acrolein and the potential for side reactions.

Question: I am attempting the Michael addition of phenol to acrolein, but I'm getting a low yield of this compound and a lot of polymeric material. What can I do to improve this?

Answer: The key to a successful Michael addition of phenol to acrolein is to control the reactivity of acrolein and to catalyze the desired 1,4-addition.

  • Causality: Acrolein is highly susceptible to polymerization under both acidic and basic conditions. The reaction between phenol and acrolein is also reversible and can be slow without a catalyst. A suitable catalyst will promote the nucleophilic attack of phenol while minimizing conditions that lead to polymerization.[2]

  • Troubleshooting Steps:

    • Use a Catalyst: Basic catalysts are typically used. While strong bases like sodium hydroxide can be used, they can also promote acrolein polymerization. A milder organic base or a phosphine catalyst like trimethylphosphine can be more effective.[2] N-methylimidazole has also been shown to be an effective catalyst for aza-Michael additions and could be explored here.[3]

    • Temperature Control: Keep the reaction temperature low (e.g., 0-25 °C) to suppress the rate of polymerization.

    • Stoichiometry: Use a slight excess of phenol to ensure the complete consumption of the more reactive acrolein.

    • Solvent: Aprotic solvents are generally preferred.

    • Inhibitor: Consider adding a small amount of a radical inhibitor (e.g., hydroquinone) to prevent the free-radical polymerization of acrolein.

Question: I am observing the formation of a bis-adduct (1,1-diphenoxypropane) in my Michael addition reaction. How can I prevent this?

Answer: The formation of the bis-adduct arises from the reaction of a second molecule of phenol with the initial product.

  • Causality: The aldehyde group of this compound can be activated under the reaction conditions, leading to the formation of a hemiacetal with phenol, which then can be converted to the acetal.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid a large excess of phenol.

    • Reaction Time: Monitor the reaction closely and stop it once the starting acrolein is consumed. Over-extending the reaction time can lead to the formation of byproducts.

    • Purification: The bis-adduct can typically be separated from the desired product by column chromatography or careful vacuum distillation.

Route 3: Williamson Ether Synthesis & Deprotection

This two-step approach offers greater control by protecting the reactive aldehyde functionality as an acetal during the ether formation step.

Williamson_Deprotection cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection Phenoxide Sodium Phenoxide EtherAcetal This compound Dimethyl Acetal Phenoxide->EtherAcetal SN2 Reaction Acetal 3-Chloropropionaldehyde Dimethyl Acetal Acetal->EtherAcetal Deprotection Acidic Hydrolysis (e.g., Amberlyst-15) EtherAcetal->Deprotection Product This compound Deprotection->Product

Caption: A two-step synthesis of this compound via Williamson ether synthesis and acetal deprotection.

Question: My Williamson ether synthesis step is giving a low yield. What are the common causes?

Answer: The Williamson ether synthesis is an SN2 reaction, and its success hinges on optimizing conditions for this mechanism.[4][5]

  • Causality: The reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4] For a successful reaction, the electrophile should be unhindered (ideally a primary halide) to avoid the competing E2 elimination reaction.[4][5]

  • Troubleshooting Steps:

    • Choice of Halide: Use a primary halide like 3-chloro- or 3-bromopropionaldehyde dimethyl acetal. Secondary halides will lead to significant amounts of elimination byproducts.

    • Base and Solvent: Ensure the complete formation of the sodium or potassium phenoxide before adding the alkyl halide. Sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO is a highly effective combination for deprotonating the phenol.

    • Temperature: Gentle heating (50-80 °C) is often sufficient. Excessively high temperatures can promote elimination.

    • Moisture: The reaction should be carried out under anhydrous conditions, as water can quench the phenoxide.

Question: I am having trouble deprotecting the acetal without degrading the final product. What are some milder deprotection methods?

Answer: The aldehyde product can be sensitive to the strongly acidic conditions often used for acetal deprotection.

  • Causality: While effective, strong acids can catalyze side reactions of the aldehyde product, such as self-condensation or polymerization.

  • Troubleshooting Steps:

    • Mild Acidic Conditions: Instead of strong mineral acids, try milder, solid-supported acids like Amberlyst-15 in acetone with a small amount of water.[6] This often allows for easy workup by simple filtration.

    • Lewis Acids: In some cases, Lewis acids can be effective for deprotection under non-aqueous conditions.

    • Monitoring: Follow the reaction closely by TLC or GC to avoid prolonged exposure of the product to acidic conditions.

    • Workup: Once the deprotection is complete, neutralize the acid catalyst promptly during the workup.

Experimental Protocols

Protocol 1: Hydroformylation of Phenyl Vinyl Ether

Materials:

  • Phenyl vinyl ether

  • [Rh(CO)₂acac]

  • Xantphos

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 CO/H₂)

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Rh(CO)₂acac] (0.1 mol%) and Xantphos (0.12 mol%).

  • Add anhydrous, degassed toluene, followed by phenyl vinyl ether (1.0 equivalent).

  • Seal the reactor, remove it from the glovebox, and purge with N₂ followed by syngas.

  • Pressurize the reactor to 30 bar with syngas.

  • Heat the reaction to 80 °C with vigorous stirring.

  • Maintain the reaction for 12-24 hours, monitoring the pressure.

  • Cool the reactor to room temperature and vent carefully.

  • Analyze the crude product by GC-MS to determine the linear-to-branched ratio and conversion.

  • Purify by vacuum distillation or column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of this compound Dimethyl Acetal

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF

  • 3-Chloropropionaldehyde dimethyl acetal

Procedure:

  • To a dry, nitrogen-flushed flask, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) to the DMF.

  • Add a solution of phenol (1.0 equivalent) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add 3-chloropropionaldehyde dimethyl acetal (1.05 equivalents) dropwise.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude acetal by vacuum distillation.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenoxypropanal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-phenoxypropanal derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

Section 1: General FAQs and Initial Considerations

This section addresses high-level questions and provides a foundational understanding before delving into specific synthetic routes.

Question: What are the primary synthetic strategies for preparing this compound derivatives?

Answer: The synthesis of this compound derivatives primarily involves the formation of an aryl ether bond between a phenol and a three-carbon aldehyde synthon. The three main strategies, each with its own set of advantages and challenges, are:

  • Williamson Ether Synthesis: A classic SN2 reaction between a phenoxide and a 3-halopropanal or a related electrophile.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a phenol and an aryl halide. While traditionally used for diaryl ethers, modified conditions can be applied.[1][2]

  • Buchwald-Hartwig O-Arylation: A palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for forming C-O bonds.[3][4][5]

The choice of method will depend on the specific substrates, functional group tolerance, and desired scale of the reaction.

Question: The aldehyde functional group is sensitive. What precautions should I take during the synthesis of this compound derivatives?

Answer: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, especially under basic conditions common in many O-arylation reactions. To mitigate these issues, consider the following:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to a carboxylic acid.

  • Protecting Groups: The most robust strategy is to protect the aldehyde functionality, typically as an acetal.[6][7][8][9] Cyclic acetals formed with ethylene glycol are common as they are stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.[8][9]

  • Mild Reaction Conditions: Whenever possible, opt for milder bases and lower reaction temperatures to minimize side reactions involving the aldehyde.

Section 2: Troubleshooting Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for ether formation, but it comes with its own set of challenges, particularly when dealing with functionalized substrates.[10][11][12][13][14][15]

Question: My Williamson ether synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in this reaction can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

start Low Yield sub_purity Check Starting Material Purity start->sub_purity base_issue Incomplete Deprotonation of Phenol start->base_issue sn2_conditions Suboptimal SN2 Conditions start->sn2_conditions side_reactions Competing Side Reactions start->side_reactions sol_purity Ensure anhydrous conditions and pure reactants. sub_purity->sol_purity Solution sol_base Use a stronger base (e.g., NaH) or ensure complete reaction with weaker bases. base_issue->sol_base Solution sol_sn2 Optimize solvent (polar aprotic, e.g., DMF, DMSO) and temperature. sn2_conditions->sol_sn2 Solution sol_side Use a protected aldehyde; consider alternative O-arylation methods. side_reactions->sol_side Solution

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Explanations:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide, which is the active nucleophile. If the base is not strong enough to fully deprotonate the phenol, the reaction rate will be significantly reduced.

    • Solution: For less acidic phenols, consider using a stronger base like sodium hydride (NaH) instead of carbonate bases.[12][14] Ensure the deprotonation step is complete before adding the electrophile.

  • Poor SN2 Reaction Conditions: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance and the choice of solvent.[10][12][14]

    • Solution: Use a primary alkyl halide (e.g., 3-bromopropanal acetal) as the electrophile. Secondary halides can lead to elimination byproducts.[11][12] Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.[13]

  • Side Reactions: The primary competing reaction is elimination of the alkyl halide, especially at higher temperatures and with sterically hindered substrates.[10][11] Additionally, the unprotected aldehyde can react with the basic conditions.

    • Solution: Maintain the lowest effective reaction temperature. As mentioned previously, protecting the aldehyde as an acetal is highly recommended to prevent side reactions at the carbonyl group.[6][7][8][9]

Question: I am observing the formation of an elimination byproduct (an alkene). How can I minimize this?

Answer: The formation of an alkene is a classic E2 elimination side reaction that competes with the desired SN2 pathway.[11] This is particularly problematic with secondary alkyl halides.

  • Choice of Electrophile: The best way to avoid elimination is to use a primary alkyl halide. If a secondary halide must be used, milder reaction conditions are crucial.

  • Temperature Control: Lowering the reaction temperature will favor the SN2 reaction over E2, as elimination has a higher activation energy.

  • Base Selection: While a strong base is needed for deprotonation, very hindered bases can favor elimination. A non-hindered strong base like sodium hydride is often a good choice.

Section 3: Troubleshooting Palladium-Catalyzed O-Arylation (Buchwald-Hartwig)

The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but its success hinges on the careful selection of catalyst, ligand, and base.[3][4][5][16][17][18][19]

Question: My Buchwald-Hartwig O-arylation is not proceeding to completion. What are the key parameters to optimize?

Answer: Incomplete conversion in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically optimizing the reaction parameters.

ParameterCommon IssuesRecommended Solutions
Catalyst/Ligand Inactive catalyst, inappropriate ligand for the substrate.Screen a variety of phosphine ligands; sterically hindered biaryl phosphine ligands are often effective.[3] Ensure the palladium precatalyst is of good quality.
Base Base is too weak or too strong, leading to side reactions or poor catalyst turnover.A moderately weak base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[17] Stronger bases like NaOt-Bu can be effective but may not be compatible with all functional groups.[17]
Solvent Poor solubility of reagents, solvent coordinating to the metal center.Toluene and dioxane are common solvents. Ensure all reagents are fully dissolved.[16]
Temperature Insufficient temperature for catalyst activation or oxidative addition.Typical reaction temperatures are between 80-110 °C.[16]

Question: I am observing decomposition of my starting material or product. What is the likely cause?

Answer: Decomposition can be caused by the reaction being run at too high a temperature or for too long. The choice of base is also critical, as strong bases can be incompatible with sensitive functional groups.[17]

  • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If decomposition is observed, try lowering the reaction temperature. Consider using a milder base, such as K₃PO₄.

Question: How do I choose the right ligand for my Buchwald-Hartwig O-arylation?

Answer: Ligand choice is crucial for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

General Guidelines for Ligand Selection

start Ligand Selection substrate_type Consider Substrate Steric and Electronic Properties start->substrate_type ligand_class Select Ligand Class substrate_type->ligand_class sub_sterics Electron-rich/poor aryl halides? Hindered phenol? substrate_type->sub_sterics optimization Screen a Small Panel of Ligands ligand_class->optimization ligand_types Bulky biarylphosphines (e.g., XPhos, SPhos) are often a good starting point. Ferrocene-based ligands can also be effective. ligand_class->ligand_types opt_strategy Test 2-3 different ligands under standard conditions to find the best performer. optimization->opt_strategy

Caption: A logical approach to ligand selection.

Section 4: Purification and Characterization

Question: How can I effectively purify my this compound derivative from unreacted phenol?

Answer: Removing unreacted phenol is a common purification challenge.

  • Base Wash: A simple and effective method is to wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous base solution (e.g., 1M NaOH). The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer. The desired ether product, being neutral, will remain in the organic layer.

  • Column Chromatography: If the basic wash is insufficient, column chromatography on silica gel is a reliable method. The less polar ether product will elute before the more polar phenol.

Question: What are the key spectroscopic features to confirm the structure of my this compound derivative?

Answer: A combination of NMR spectroscopy and mass spectrometry is typically used for structural confirmation.

  • ¹H NMR:

    • Look for the characteristic aldehyde proton signal, typically a triplet around 9.8 ppm.

    • Signals corresponding to the aromatic protons of the phenoxy group.

    • The methylene protons of the propanal backbone will appear as triplets.

  • ¹³C NMR:

    • The aldehyde carbon will have a chemical shift around 200 ppm.

    • Aromatic carbons of the phenoxy group will be visible in the 115-160 ppm region.

    • The aliphatic carbons of the propanal chain will appear in the upfield region.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the this compound derivative should be observed.

Section 5: Experimental Protocols

Protocol 1: Protection of 3-Hydroxypropanal as an Acetal

  • To a solution of 3-hydroxypropanal (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.

Protocol 2: Williamson Ether Synthesis using a Protected Aldehyde

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the desired phenol (1.1 eq) in DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the 3-halopropanal acetal (1.0 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Acetal

  • Dissolve the purified acetal-protected this compound derivative in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final this compound derivative.

References

Removal of unreacted starting materials from 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Phenoxypropanal

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of this compound. It is structured as a series of troubleshooting questions and answers, designed to directly address common issues encountered during the removal of unreacted starting materials.

Frequently Asked Questions & Troubleshooting Guide

Initial Assessment: Understanding Your Impurities

The first step in any purification strategy is to identify the potential contaminants. The synthesis of this compound typically proceeds via a Michael addition of phenol to acrolein. Therefore, the most common unreacted starting materials are phenol and acrolein.

To effectively separate these compounds, understanding their distinct physical properties is crucial.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound 150.17[1]97-98 °C at 12 mmHg[2]Low (0.56 g/L predicted)[3]
Phenol 94.11~182 °C[4][5]Moderately Soluble (~8 g/100 g)[6]
Acrolein 56.06[7]~53 °C[8][9]Highly Soluble (21 g/100 mL)[10]
Q1: My primary contaminant is unreacted phenol. How can I efficiently remove it from my this compound product?

Answer:

Unreacted phenol is a very common impurity. Its removal is straightforward due to its acidic nature, which allows for its conversion into a water-soluble salt.

Core Principle: Acid-Base Chemistry

Phenol is weakly acidic (pKa ≈ 10) because the hydroxyl group is directly attached to the aromatic ring, which stabilizes the corresponding phenoxide anion through resonance.[5][11] This acidity is the key to its separation from the non-acidic this compound. By washing the crude product mixture with an aqueous basic solution, phenol is deprotonated to form sodium phenoxide, which is highly soluble in the aqueous phase and can be easily separated from the organic phase containing your product.

Recommended Method: Liquid-Liquid Extraction with a Basic Wash

This is the most effective and common method for removing phenolic impurities.

Protocol 1: Basic Liquid-Liquid Extraction for Phenol Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer with deionized water to remove any highly water-soluble byproducts.

  • Basic Extraction: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[12][13]

    • Scientist's Note: NaOH is a stronger base and will deprotonate phenol more effectively. However, if your product is base-sensitive, NaHCO₃ is a milder alternative, though it may require multiple extractions as it is only effective for more acidic phenols.[12]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate. The upper layer will be the organic phase containing this compound, and the lower aqueous layer will contain the sodium phenoxide salt.

  • Separation: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Steps 3-6) one or two more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl) to break up any emulsions and remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the phenol-free product.

Workflow: Phenol Removal via Basic Extraction

start Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add Aqueous Base (e.g., 5% NaOH) sep_funnel->add_base shake Shake & Vent add_base->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (contains Sodium Phenoxide) separate->drain_aq repeat_check Phenol Removed? drain_aq->repeat_check repeat_check->add_base No wash_brine Wash with Brine repeat_check->wash_brine Yes dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Solvent dry->concentrate product Purified this compound concentrate->product

Caption: Workflow for removing phenol using basic liquid-liquid extraction.

Q2: How can I remove residual acrolein from my product? It is highly volatile and toxic.

Answer:

Acrolein is a hazardous and highly reactive α,β-unsaturated aldehyde that requires careful handling in a well-ventilated fume hood.[10] Its high volatility and reactivity inform the strategies for its removal.

Method 1: Distillation

Given the significant difference in boiling points (Acrolein: ~53 °C, this compound: >200 °C at atmospheric pressure), simple distillation or concentration of the reaction mixture under reduced pressure is often sufficient to remove the bulk of unreacted acrolein.[8][9]

Method 2: Sodium Bisulfite Wash (for trace amounts)

Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts.[14][15] This can be used to pull residual aldehyde impurities out of an organic phase.

Core Principle: Nucleophilic Addition The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a charged sodium α-hydroxyalkanesulfonate salt. This salt is soluble in water and can be removed via extraction.[16][17]

Protocol 2: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Adduct Formation: Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously in a separatory funnel for at least 5 minutes.

  • Separation: Separate the aqueous layer, which now contains the acrolein-bisulfite adduct.

  • Work-up: Wash the organic layer with water and then brine. Dry over an anhydrous drying agent and concentrate the solvent.

Critical Consideration: this compound is also an aldehyde and will react with sodium bisulfite. Therefore, this method is only suitable for removing trace amounts of a more reactive aldehyde like acrolein or if you intend to purify your product via its bisulfite adduct, which can be reversed by adding a strong base or acid to the aqueous layer to regenerate the aldehyde.[15][18]

Logic: Bisulfite Adduct Formation for Aldehyde Removal

cluster_org Organic Phase cluster_aq Aqueous Phase Acrolein Acrolein (R-CHO) (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Salt) Acrolein->Adduct + NaHSO3 (Extraction) Bisulfite NaHSO3 (Water Soluble) Bisulfite->Adduct

Caption: Acrolein moves from the organic to the aqueous phase by forming a soluble bisulfite adduct.

Method 3: Scavenger Resins

For challenging cases or to avoid aqueous workups, solid-phase scavengers can be employed. Polymer-supported amine resins (e.g., PS-NH₂) react selectively with aldehydes to form imines, effectively sequestering them from the solution.[19][20] The resin is then simply filtered off. This is a highly efficient method for removing trace aldehyde impurities.[21]

Q3: What is the most reliable method for achieving high purity, especially if multiple impurities are present?

Answer:

When dealing with multiple impurities or when very high purity is required, flash column chromatography is the gold standard for purification in a research setting.[22][23]

Core Principle: Adsorption Chromatography Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[22]

  • Polarity: Silica gel is highly polar. Polar compounds (like phenol) will adhere more strongly to the silica and move down the column more slowly. Less polar compounds will travel faster with the eluent. This compound is moderately polar due to its ether and aldehyde groups.

  • Elution: By starting with a non-polar solvent and gradually increasing the polarity of the eluent (a gradient elution), you can sequentially wash the compounds off the column, starting with the least polar.

Protocol 3: General Guidance for Flash Column Chromatography

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives good separation between your product (this compound) and the impurities. An ideal Rf (retention factor) for your product is around 0.25-0.35.

  • Column Packing: Prepare a column with silica gel, packing it with your chosen non-polar eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Run the column using positive pressure (air or nitrogen).[22] Start with the low-polarity solvent system determined from your TLC analysis. You can run the column isocratically (constant solvent mixture) or using a gradient of increasing polarity (e.g., from 5% ethyl acetate in hexanes to 20%).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot the collected fractions on TLC plates to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your highly purified this compound.

Decision Tree: Choosing a Purification Strategy

start What is the primary impurity? phenol Phenol start->phenol acrolein Acrolein start->acrolein multiple Multiple/Unknown start->multiple method_phenol Use Basic Liquid-Liquid Extraction (Protocol 1) phenol->method_phenol method_acrolein Is it a trace amount? acrolein->method_acrolein method_multiple Use Flash Column Chromatography (Protocol 3) multiple->method_multiple distill Distill/Concentrate to remove bulk method_acrolein->distill No (Bulk) scavenge Use Bisulfite Wash or Scavenger Resin method_acrolein->scavenge Yes (Trace)

Caption: A decision tree to help select the appropriate purification method.

References

Technical Support Center: Characterization of Byproducts in 3-Phenoxypropanal Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenoxypropanal. This guide is designed to provide expert insights and practical solutions for identifying and characterizing unexpected byproducts in your reactions. By understanding the potential side reactions and armed with robust analytical protocols, you can streamline your research and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, reactivity, and analysis of this compound and its derivatives.

Q1: What are the most common byproducts I should expect in reactions involving this compound?

A1: Based on the chemical structure of this compound (an aldehyde with α-hydrogens), several classes of byproducts are common, depending on the reaction conditions:

  • Oxidation Product: 3-Phenoxypropanoic acid is a frequent impurity, often formed by exposure to atmospheric oxygen.[1] This is especially prevalent if the reaction is run for extended periods or at elevated temperatures.

  • Reduction Product: 3-Phenoxypropan-1-ol can be formed if reducing agents are present, or via disproportionation reactions.

  • Aldol Condensation Products: As an enolizable aldehyde, this compound can undergo self-condensation under basic or acidic conditions to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde.

  • Cannizzaro Reaction Products: Under strongly basic conditions, aldehydes lacking α-hydrogens undergo disproportionation. While this compound has α-hydrogens, this reaction should be considered a possibility if reaction conditions are harsh, leading to both 3-Phenoxypropan-1-ol and 3-Phenoxypropanoic acid.[2][3][4][5][6]

Q2: My reaction mixture turned yellow/brown. What does this indicate?

A2: Discoloration often suggests the formation of highly conjugated systems, which can result from multiple aldol condensations and subsequent dehydrations. It can also indicate decomposition of the starting material or products. It is crucial to analyze the mixture promptly via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the complexity of the mixture.

Q3: I see an unexpected spot on my TLC plate. How can I quickly identify it?

A3: A quick co-spotting analysis can be very informative. Spot your reaction mixture, the starting material (this compound), and a co-spot (mixture and starting material) on the same TLC plate. If the new spot has a lower Rf value and streaks, it might be the more polar carboxylic acid byproduct (3-Phenoxypropanoic acid). If it's close to the starting material, it could be the alcohol or an aldol adduct.

Q4: My GC-MS analysis shows a peak with a mass of 300.2. What could this be?

A4: The molecular weight of this compound is 150.17 g/mol . A peak at m/z 300.2 strongly suggests a dimer has formed. This is the expected molecular weight of the aldol condensation product after dehydration. The initial aldol adduct would have a molecular weight of 302.34 g/mol (2 x 150.17). The loss of water (18.02 g/mol ) during dehydration or in the GC-MS injector would result in a fragment of m/z 300.2.

Q5: How can I prevent the oxidation of this compound to 3-Phenoxypropanoic acid?

A5: To minimize oxidation, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Using freshly distilled or high-purity solvents and reagents can also reduce the presence of oxidizing contaminants. If storing this compound, do so in a tightly sealed container, protected from light, and consider refrigeration.[1]

Part 2: Troubleshooting Guides

This section provides in-depth, scenario-based guides to troubleshoot specific experimental issues.

Scenario 1: Unexpected Peak in GC-MS, Suspected Aldol Byproduct

Problem: A significant, unexpected peak appears in your GC-MS chromatogram with a retention time later than your starting material. The mass spectrum is complex, but a potential molecular ion is observed at m/z 300.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unknown GC-MS peak.

Causality and Actionable Advice:

  • Verify Mass: The mass of the dehydrated aldol dimer of this compound is C18H18O3, with a monoisotopic mass of 300.1412. High-resolution mass spectrometry can confirm this exact mass.

  • Fragmentation Analysis: The mass spectrum of aldehydes can be complex.[7][8] Expect to see fragmentation patterns characteristic of the starting material, such as the loss of a phenoxy group (C6H5O•).

  • NMR Confirmation: Isolation of the byproduct is the gold standard for identification. After purification (e.g., via flash chromatography), ¹H NMR spectroscopy should reveal characteristic signals for a new olefinic proton and additional aliphatic protons, confirming the aldol structure.

  • Prevention: If the aldol byproduct is confirmed, consider modifying your reaction conditions. If the reaction is base-catalyzed, try using a milder base, lower temperatures, or shorter reaction times.

Scenario 2: Low Yield and Presence of Both Oxidized and Reduced Impurities

Problem: The yield of your desired product is low, and analysis (e.g., by ¹H NMR of the crude mixture) shows signals consistent with both 3-Phenoxypropanoic acid and 3-Phenoxypropan-1-ol.

Troubleshooting Workflow:

G A Low Yield with Oxidized & Reduced Byproducts B Hypothesis: Disproportionation (Cannizzaro-type) Reaction A->B C Step 1: Review Reaction Conditions B->C F Step 2: Mechanistic Consideration B->F H Step 3: Modify Protocol B->H D Was a strong base (e.g., NaOH, KOH) used? C->D E Was the temperature elevated? C->E G Strong base promotes hydride transfer between two aldehyde molecules F->G I Use a non-hydroxide base (e.g., DBU, Et3N) H->I J Lower reaction temperature H->J K Reduce reaction time H->K L Improved Yield and Purity I->L J->L K->L

Caption: Logic diagram for troubleshooting disproportionation byproducts.

Causality and Actionable Advice:

  • Review Conditions: The Cannizzaro reaction is promoted by concentrated strong bases (like NaOH or KOH) and heat.[2][5] Check your protocol for these conditions.

  • Mechanistic Insight: In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to an alcohol.[2][3] This occurs via a hydride transfer from a tetrahedral intermediate formed by hydroxide attack on the aldehyde carbonyl.[4][6]

  • Protocol Modification: To avoid this side reaction, consider using a non-nucleophilic organic base if your reaction requires basic conditions. If the reaction must be performed with a strong base, use the lowest possible temperature and carefully monitor the reaction to stop it as soon as the starting material is consumed.

Part 3: Analytical Protocols & Data

Protocol 1: GC-MS Analysis for Volatile Byproducts

This protocol is optimized for the separation and identification of this compound and its common volatile byproducts.

1. Sample Preparation:

  • Accurately weigh ~5 mg of your crude reaction mixture into a GC vial.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • If carbonyl compounds are difficult to analyze, derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) can improve detection and separation.[7][9]

2. GC-MS Parameters:

  • Instrument: Standard Gas Chromatograph with a Mass Spectrometer detector.
  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
  • Injector Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium, constant flow of 1.0 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.

3. Expected Data:

CompoundExpected Retention Time (Approx.)Key m/z Fragments
3-Phenoxypropan-1-olEarlier than starting material152 (M+), 94, 77, 57
This compound Baseline 150 (M+), 121, 94, 77, 65
3-Phenoxypropanoic acidLater than starting material166 (M+), 121, 94, 77, 45
Aldol Dimer (Dehydrated)Significantly later300 (M+), 207, 131, 94, 77
Protocol 2: ¹H NMR Characterization

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Data Interpretation:

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 9.8 (t)TripletAldehyde (-CHO)
7.3-6.9 (m)MultipletAromatic (Ar-H)
4.2 (t)Triplet-OCH₂-
3.0 (t)Triplet-CH₂CHO
3-Phenoxypropanoic Acid 11-12 (br s)Broad SingletCarboxylic Acid (-COOH)
7.3-6.9 (m)MultipletAromatic (Ar-H)
4.3 (t)Triplet-OCH₂-
2.9 (t)Triplet-CH₂COOH
3-Phenoxypropan-1-ol 7.3-6.9 (m)MultipletAromatic (Ar-H)
4.1 (t)Triplet-OCH₂-
3.8 (t)Triplet-CH₂OH
2.1 (p)Pentet-CH₂CH₂CH₂-
1.5-2.0 (br s)Broad SingletHydroxyl (-OH)

Note: Spectral data for 3-Phenoxypropanoic acid can be referenced from public databases.[10][11]

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals focused on the scalable synthesis of 3-Phenoxypropanal. This guide provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot-plant or industrial production.

Overview of the Synthetic Strategy

The most robust and industrially viable pathway to this compound is a two-step process. This strategy is favored for its reliance on readily available starting materials and its amenability to large-scale production with consistent results.

  • Step 1: Williamson Ether Synthesis. The process begins with the synthesis of the precursor, 3-Phenoxy-1-propanol. This is achieved via a classic Williamson ether synthesis, reacting sodium phenoxide (generated in situ from phenol and a base like NaOH) with 3-chloro-1-propanol.[1][2] This SN2 reaction is highly efficient and scalable, often employing phase-transfer catalysis in industrial settings to enhance reaction rates between the aqueous and organic phases.[1]

  • Step 2: Selective Oxidation. The resulting 3-Phenoxy-1-propanol is then selectively oxidized to the target aldehyde, this compound. The choice of oxidant and reaction conditions is critical at this stage to prevent over-oxidation to the corresponding carboxylic acid and to ensure a safe, controllable process on a large scale.[3][4]

Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Selective Oxidation Phenol Phenol + NaOH Precursor 3-Phenoxy-1-propanol Phenol->Precursor  Toluene, TBAB (catalyst) Propanol 3-Chloro-1-propanol Propanol->Precursor Precursor_ref 3-Phenoxy-1-propanol Aldehyde This compound Precursor_ref->Aldehyde  TEMPO/NaOCl

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable route for synthesizing this compound? A1: The most prevalent and scalable method is a two-step synthesis: first, a Williamson ether synthesis between sodium phenoxide and 3-chloro-1-propanol to form 3-Phenoxy-1-propanol, followed by a selective oxidation of the primary alcohol to the desired aldehyde.[1][2] This route uses cost-effective materials and avoids difficult-to-handle reagents, making it suitable for industrial production.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns are centered around the oxidation step.[3] Oxidation reactions are often highly exothermic and require stringent temperature control to prevent thermal runaways.[5] When using an oxidant like sodium hypochlorite (bleach) with flammable organic solvents, all three elements for combustion (fuel, oxidant, energy) are present in the reactor, increasing the risk of fire or explosion if not managed properly.[3][6]

Q3: Which oxidation methods are preferred for scale-up, and which should be avoided? A3: For large-scale synthesis, catalytic methods are strongly preferred over stoichiometric ones. TEMPO-mediated oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is an excellent choice due to its high selectivity for primary alcohols, mild conditions, and cost-effectiveness.[7][8] Methods like Swern or Dess-Martin oxidations, while effective in the lab, generate significant stoichiometric waste and involve reagents with safety and cost issues, making them unsuitable for large-scale production.[4]

Q4: How can I monitor the reaction progress effectively during scale-up? A4: For both the ether synthesis and oxidation steps, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most reliable in-process control (IPC) methods.[2] These techniques allow for accurate quantification of starting materials, intermediates, the final product, and any byproducts, ensuring the reaction is driven to completion before proceeding with workup.

Q5: What are the critical process parameters to monitor during scale-up? A5: Key parameters include:

  • Temperature: To control reaction rates and minimize side reactions. This is especially critical for managing the exotherm during oxidation.[5]

  • Agitation Speed: To ensure efficient mixing between phases (in the Williamson synthesis) and uniform heat distribution.

  • Rate of Addition: Slow, controlled addition of reagents (e.g., 3-chloro-1-propanol or the oxidant) is crucial for managing exotherms and preventing localized high concentrations that can lead to side reactions.

  • Reaction Completion: Using IPCs like GC or HPLC to confirm the disappearance of starting material before quenching the reaction.

Troubleshooting Guide: Navigating Scale-Up Challenges

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)

Q: My yield of 3-Phenoxy-1-propanol is significantly lower on a larger scale. What are the likely causes and solutions?

A: Low yield in this step typically stems from incomplete reactions, side reactions, or poor phase transfer.

Potential CauseRecommended Action
Incomplete Reaction Lab/Pilot: Extend the reaction time and monitor via GC until the 3-chloro-1-propanol is consumed. Ensure temperature probes are accurate and that agitation is sufficient to maintain a homogenous temperature throughout the vessel.[1]
Side Reaction: 1,3-diphenoxypropane Formation Cause: The product, 3-Phenoxy-1-propanol, can be deprotonated and react with another molecule of 3-chloro-1-propanol.[2] Solution: Avoid a large excess of the base (NaOH). Control the reaction temperature carefully, as higher temperatures can favor this side reaction.[2]
Side Reaction: E2 Elimination Cause: The base can abstract a proton from 3-chloro-1-propanol, leading to allyl alcohol.[2] Solution: Use a moderate temperature (e.g., 90-100°C). Ensure a non-hindered base like NaOH is used, as bulky bases can favor elimination.
Poor Phase Transfer Cause: The phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) may be inactive or used in insufficient quantity for the larger volume and different surface-area-to-volume ratio. Solution: Use a fresh, high-quality source of TBAB. The catalyst loading (mol%) may need to be re-optimized for the pilot scale.
Losses During Workup Cause: Emulsion formation during aqueous washes can lead to significant product loss. Solution: Add brine (saturated NaCl solution) during the workup to help break emulsions and improve phase separation.
Issue 2: Poor Selectivity or Low Yield in Oxidation (Step 2)

Q: I'm struggling with the oxidation of 3-Phenoxy-1-propanol. I'm either getting unreacted starting material or over-oxidation to the carboxylic acid. How can I improve this?

A: This is a classic challenge in aldehyde synthesis. Success hinges on choosing the right oxidation system and maintaining strict control over reaction parameters.

Potential CauseRecommended Action
Over-oxidation to 3-Phenoxypropanoic Acid Cause: The target aldehyde is more susceptible to oxidation than the starting alcohol. In the presence of water, the aldehyde can form a hydrate, which is readily oxidized further.[4][9] Solution: Perform the reaction under anhydrous or biphasic conditions where the aldehyde is protected in an organic layer. A TEMPO/NaOCl system in a biphasic CH₂Cl₂/water mixture is highly effective.[9] Carefully control the stoichiometry of the oxidant; avoid using a large excess. Limiting conversion to ~70-80% can sometimes prevent over-oxidation, with the unreacted alcohol being recycled.[10]
Incomplete Reaction Cause: Insufficient oxidant, low temperature, or poor catalyst activity. Solution: Ensure the correct stoichiometry of the terminal oxidant (e.g., NaOCl). For TEMPO-based systems, ensure the catalyst is active. The reaction can be monitored by GC/HPLC to ensure it runs to the desired level of completion.
Unscalable Reagents Cause: Using lab-scale reagents like PCC, PDC, or Dess-Martin periodinane.[11] Solution: Transition to a scalable, catalytic system. The Anelli protocol (TEMPO/KBr/NaOCl) is a robust and widely used industrial method for this type of transformation.[9]

Troubleshooting Workflow for Low Product Yield

G start Low Yield of This compound check_step Which step has low yield? start->check_step williamson Step 1: Williamson Ether Synthesis check_step->williamson Step 1 oxidation Step 2: Oxidation check_step->oxidation Step 2 cause1 Check for side products: - 1,3-diphenoxypropane - Allyl alcohol williamson->cause1 cause2 Check for: - Unreacted alcohol - Over-oxidation to acid oxidation->cause2 solution1 Optimize T, base stoichiometry. Improve phase transfer. cause1->solution1 solution2 Use scalable oxidant (TEMPO). Control oxidant stoichiometry. Optimize T and reaction time. cause2->solution2

Caption: Troubleshooting workflow for low product yield.

Issue 3: Purification Challenges at Scale

Q: The column chromatography method I used in the lab is not practical for multi-kilogram batches. What are the best alternative purification strategies for this compound?

A: Scaling up purification requires moving away from chromatography towards more industrially viable techniques.

Purification MethodDescription & Best Use Case
Vacuum Distillation Description: This is the most common and effective method for purifying aldehydes at scale. Reduced pressure allows distillation at lower temperatures, preventing thermal decomposition. Best For: Removing non-volatile impurities, unreacted alcohol (if boiling points differ sufficiently), and high-boiling side products.
Bisulfite Adduct Formation Description: This is a highly selective chemical purification method for aldehydes.[12][13] The crude product is reacted with aqueous sodium bisulfite to form a water-soluble salt adduct.[14][15] Non-aldehyde impurities are washed away with an organic solvent. The aldehyde is then regenerated by treating the aqueous layer with a base (e.g., NaOH).[16] Best For: Achieving very high purity by selectively removing the aldehyde from a complex mixture of organic impurities.

Scalable Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 3-Phenoxy-1-propanol

Objective: To synthesize 3-Phenoxy-1-propanol on a multi-kilogram scale.

ReagentMolar Eq.Quantity (for 10 kg Phenol)Notes
Phenol1.010.0 kg
Sodium Hydroxide1.054.46 kg
3-Chloro-1-propanol1.0510.53 kgPurity should be >98%
Toluene-100 LSolvent
TBAB0.010.34 kgPhase Transfer Catalyst

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with water and sodium hydroxide pellets. Agitate until fully dissolved.

  • Phenoxide Formation: Charge molten phenol via a heated transfer line. Maintain agitation.

  • Solvent & Catalyst: Charge toluene and the phase transfer catalyst (TBAB) to the reactor.

  • Heating & Addition: Heat the reactor contents to 80-90°C using the jacket. Add 3-chloro-1-propanol at a controlled rate using a metering pump to manage the exotherm and maintain the temperature.

  • Reaction & Monitoring: Hold the reaction at 90-100°C. Take samples periodically for GC analysis to confirm reaction completion (typically <1% remaining 3-chloro-1-propanol).

  • Workup: Cool the reactor to 20-30°C. Transfer the contents to a separation vessel. Separate the aqueous layer. Wash the organic layer with 1M HCl, followed by water and brine washes.

  • Isolation: Concentrate the organic layer under vacuum to remove toluene. The crude 3-Phenoxy-1-propanol can be purified by vacuum distillation.

Protocol 2: Scalable TEMPO-Mediated Oxidation to this compound

Objective: To synthesize this compound via a scalable oxidation protocol.

ReagentMolar Eq.Quantity (for 10 kg Alcohol)Notes
3-Phenoxy-1-propanol1.010.0 kg
TEMPO0.010.10 kgCatalyst
KBr0.10.78 kgCo-catalyst
Dichloromethane-100 LSolvent
Sodium Hypochlorite (12%)1.1~60 LOxidant, buffered to pH 8.5-9.5
Sodium Bicarbonate-As neededBuffer for aqueous phase

Procedure:

  • Reactor Setup: Charge the reactor with 3-Phenoxy-1-propanol, dichloromethane, TEMPO, and KBr. Cool the mixture to 0-5°C.

  • Oxidant Addition: Slowly add the buffered sodium hypochlorite solution via a pump, ensuring the internal temperature does not exceed 10°C. A significant exotherm should be expected and managed.[8]

  • Reaction & Monitoring: Stir vigorously at 0-5°C. Monitor the reaction progress by GC, checking for the disappearance of the starting alcohol.

  • Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate to destroy any excess hypochlorite.

  • Workup: Separate the organic layer. Wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (at low temperature to avoid product loss).

  • Purification: Purify the crude this compound by vacuum distillation.

References

Validation & Comparative

A Tale of Two Aldehydes: A Comparative Guide to 3-Phenoxypropanal and 3-Phenylpropanal in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Synthetic Chemist: Navigating Reactivity and Application

In the diverse toolkit of organic synthesis, aldehydes stand as versatile intermediates, prized for their reactivity and ability to form crucial carbon-carbon and carbon-heteroatom bonds. Among them, 3-Phenoxypropanal and 3-Phenylpropanal present a fascinating case study in how a subtle structural change—the substitution of a methylene group for an oxygen atom—can profoundly influence electronic properties, reactivity, and ultimately, synthetic utility. This guide offers an in-depth comparison of these two valuable building blocks, providing field-proven insights and experimental protocols to inform your synthetic strategy.

At a Glance: Structural and Electronic Divergence

The core difference between this compound and 3-Phenylpropanal lies in the linker between the phenyl ring and the propyl aldehyde chain. 3-Phenylpropanal features a robust, non-polar propyl chain, while this compound incorporates an ether linkage. This distinction is not merely structural; it imparts divergent electronic characteristics that govern their behavior in chemical reactions.

The oxygen atom in This compound exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O bond, pulling electron density away from the aliphatic chain and, consequently, from the aldehyde's carbonyl carbon. This renders the carbonyl carbon more electrophilic and thus, theoretically more susceptible to nucleophilic attack.

Conversely, the alkyl chain in 3-Phenylpropanal is electron-donating (+I effect), albeit weakly. The phenyl group, separated by two methylene groups, has a minimal electronic influence on the carbonyl center, which behaves much like a typical aliphatic aldehyde. Its primary contribution is steric bulk and increased lipophilicity.

Figure 1. Structural and electronic comparison of this compound and 3-Phenylpropanal.

This fundamental electronic difference is the linchpin for understanding their comparative reactivity, which we will explore in the context of several cornerstone synthetic transformations.

Synthesis and Physicochemical Properties

Reliable access to starting materials is paramount. Both aldehydes can be prepared through established, scalable routes.

Synthesis of this compound: A common and efficient method is the oxa-Michael addition of phenol to acrolein. This reaction capitalizes on the nucleophilicity of the phenoxide ion and the electrophilic nature of the α,β-unsaturated aldehyde.

Synthesis of 3-Phenylpropanal: A well-established industrial method involves the selective hydrogenation of cinnamaldehyde, a readily available natural product.[1][2] This process typically employs a palladium-based catalyst to reduce the alkene moiety without over-reducing the aldehyde.[1]

PropertyThis compound3-Phenylpropanal
CAS Number 6185-89-3104-53-0
Molecular Formula C₉H₁₀O₂C₉H₁₀O
Molecular Weight 150.17 g/mol 134.17 g/mol
Boiling Point ~245 °C~206-207 °C
¹H NMR (CDCl₃) δ ~9.8 (t, 1H, CHO), 7.3-6.9 (m, 5H, Ar-H), 4.2 (t, 2H, OCH₂), 3.0 (t, 2H, CH₂CHO)~9.8 (t, 1H, CHO), 7.3-7.1 (m, 5H, Ar-H), 2.9 (t, 2H, ArCH₂), 2.8 (t, 2H, CH₂CHO)[3]
¹³C NMR (CDCl₃) δ ~201.5 (CHO), 158.0 (Ar-C-O), 129.5, 121.0, 114.5 (Ar-C), 65.0 (OCH₂), 43.0 (CH₂CHO)~201.5 (CHO), 140.4 (Ar-C), 128.6, 128.3, 126.3 (Ar-C), 45.2 (ArCH₂), 28.1 (CH₂CHO)

Note: NMR data for this compound is predicted based on standard chemical shifts. Data for 3-Phenylpropanal is from experimental sources.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The true measure of a synthetic intermediate is its performance in the crucible of reaction. Here, we dissect the expected behavior of our two aldehydes in three fundamental, yet powerful, transformations.

The Aldol Condensation: A Test of α-Acidity and Electrophilicity

The aldol reaction is a powerful tool for C-C bond formation, initiated by the deprotonation of an α-hydrogen to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.

Causality Behind Experimental Choices:

  • 3-Phenylpropanal: Undergoes a self-aldol condensation in the presence of a base like sodium hydroxide.[5] The reaction proceeds readily to form the initial β-hydroxy aldehyde, which can then undergo dehydration under heating to yield the α,β-unsaturated product.

  • This compound: The electron-withdrawing phenoxy group is expected to slightly increase the acidity of the α-protons, potentially facilitating faster enolate formation. Furthermore, the increased electrophilicity of its carbonyl carbon should make it a better acceptor for the enolate nucleophile. This suggests that this compound might undergo the aldol reaction under milder conditions or at a faster rate than 3-Phenylpropanal.

Experimental Protocol: Self-Aldol Condensation of 3-Phenylpropanal

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (1.0 eq).

  • Solvent: Add ethanol as a solvent to create a homogeneous solution.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) to promote condensation and subsequent dehydration. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture, neutralize with dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Wittig Reaction: Probing Carbonyl Electrophilicity

The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphorus ylide. The rate-determining step is often the initial nucleophilic attack of the ylide on the carbonyl carbon.

Causality Behind Experimental Choices:

  • Reactivity Prediction: Given the enhanced electrophilicity of the carbonyl carbon in this compound due to the -I effect of the ether oxygen, it is predicted to react more readily with Wittig reagents compared to 3-Phenylpropanal. This could translate to higher yields, shorter reaction times, or the ability to use less reactive, stabilized ylides.

  • Ylide Choice: For both aldehydes, non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) will generally lead to (Z)-alkenes, while stabilized ylides (e.g., those containing an ester group) will favor the formation of (E)-alkenes.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction PPh3 Triphenylphosphine Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ PPh3->Salt SN2 AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Phosphorus Ylide Ph₃P=CHR Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound or 3-Phenylpropanal Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Ph3PO

Figure 2. Generalized workflow for the Wittig reaction.

Experimental Protocol: Wittig Olefination with Methyltriphenylphosphonium Bromide

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C.

  • Base Addition: Add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise. Allow the resulting bright yellow mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of the aldehyde (this compound or 3-Phenylpropanal, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes). Purify the desired alkene by column chromatography.

Reductive Amination: A Gateway to Bioactive Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction.

Causality Behind Experimental Choices:

  • Imine Formation: The initial condensation between the aldehyde and the amine to form a hemiaminal, which then dehydrates to an imine, is the first critical step. The higher electrophilicity of This compound should accelerate this step compared to 3-Phenylpropanal , especially with less nucleophilic amines. This can be crucial for driving the reaction to completion.

  • Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde is required. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose. STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which also catalyze imine formation.

Decision_Tree start Synthetic Goal: Incorporate Ar-(CH₂)₂-CH₂- moiety q1 Is maximizing carbonyl reactivity critical? (e.g., with hindered nucleophiles or for faster kinetics) start->q1 q2 Is a non-polar, bulky side chain desired for lipophilicity or steric hindrance? q1->q2 No phenoxy Choose: This compound q1->phenoxy Yes q2->phenoxy No (Consider ether linkage as a functional handle) phenyl Choose: 3-Phenylpropanal q2->phenyl Yes

Figure 3. Decision guide for selecting between the two aldehydes.

Experimental Protocol: Reductive Amination with STAB

  • Setup: To a flask containing a solution of the amine (1.0 eq) and the aldehyde (this compound or 3-Phenylpropanal, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1-2 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine product by column chromatography or crystallization.

Summary and Outlook

The choice between this compound and 3-Phenylpropanal is a strategic one, dictated by the specific demands of the synthetic target.

  • Choose this compound when:

    • Enhanced electrophilicity is required to react with weak nucleophiles or to accelerate reaction rates.

    • The ether linkage is a desired functional handle for downstream transformations or is a key pharmacophore in the target molecule.

  • Choose 3-Phenylpropanal when:

    • A simple, lipophilic, and sterically bulky side chain is the goal.

    • The reactivity profile of a standard aliphatic aldehyde is desired.

    • It is used as a versatile building block for pharmaceuticals or as a fragrance component.[6][7]

This guide has illuminated the causal relationships between the subtle structural difference of an ether linkage versus a methylene group and the resulting chemical reactivity. By understanding these principles and utilizing the provided protocols, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery of novel molecules in drug development and materials science.

References

A Comparative Guide to the Biological Activity of 3-Phenoxypropanal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the search for novel scaffolds that can be readily modified to generate diverse libraries of bioactive compounds is a perpetual endeavor. The 3-phenoxypropanal moiety, a member of the broader phenylpropanoid class of molecules, represents one such versatile scaffold. Its structure, featuring an aromatic phenoxy group connected via a flexible three-carbon chain to a reactive aldehyde, offers a unique combination of lipophilicity and chemical reactivity. This guide provides a comparative analysis of the biological activities of derivatives based on the 3-phenoxy C3 core structure, with a focus on their potential as anticancer and antimicrobial agents. Drawing upon data from closely related structural analogs, we will explore structure-activity relationships, detail the experimental protocols for their evaluation, and discuss their potential mechanisms of action.

Synthetic Strategies: Accessing Chemical Diversity

The generation of a diverse library of derivatives from a core scaffold is fundamental to understanding structure-activity relationships. The this compound backbone and its close relatives, like 3-phenoxy-1-propanol, serve as excellent starting points for chemical modification. The primary synthetic routes involve functionalization of the three-carbon propyl chain.

Key synthetic transformations include esterification, ether synthesis, and the formation of carbamates from the corresponding alcohol precursor, 3-phenoxy-1-propanol.[1] The aldehyde group of this compound itself is a reactive handle for forming Schiff bases, thiazoles, and other heterocyclic systems, further expanding the accessible chemical space.

Synthesis cluster_start Starting Material cluster_derivatives Derivative Classes Start 3-Phenoxy-1-propanol Esters Ester Derivatives Start->Esters Acyl Chloride / Anhydride, Base Ethers Ether Derivatives Start->Ethers 1. Base (e.g., NaH) 2. Alkyl Halide Carbamates Carbamate Derivatives Start->Carbamates Isocyanate, Catalyst

Caption: General synthetic routes from 3-Phenoxy-1-propanol.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of phenoxy-propanol derivatives as potent anticancer agents. A notable study focused on novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives, which, while differing slightly from the propanal structure, provide invaluable insight into the scaffold's potential.[2][3] These compounds were evaluated for their anti-proliferative activity against several human cancer cell lines.

The data reveals that substitutions on the phenoxy ring play a critical role in modulating cytotoxic activity. Specifically, the presence of halogen substituents at the 2- or 4-position of the phenoxy ring significantly enhanced anti-proliferative effects.[2][3]

Compound IDR (Substitution on Phenoxy Ring)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)RKO IC₅₀ (µM)
3g 2-Cl1.3 ± 0.22.5 ± 0.33.1 ± 0.4
3h 4-Cl1.1 ± 0.12.1 ± 0.22.8 ± 0.3
3h-2 4-Br1.2 ± 0.12.3 ± 0.22.9 ± 0.3
Cisplatin (Reference Drug)5.8 ± 0.57.2 ± 0.66.5 ± 0.5
Data synthesized from Xu et al. (2023).[2][3]
Mechanism of Action: Induction of Apoptosis

The most potent compounds from the series, 3g , 3h , and 3h-2 , were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in A549 non-small cell lung carcinoma cells.[2][3] This programmed cell death is a highly desirable mechanism for anticancer drugs as it minimizes the inflammatory response associated with necrotic cell death. The induction of apoptosis by these compounds was correlated with changes in the expression levels of key cell cycle and apoptosis-related proteins.[2]

Apoptosis Drug Phenoxypropanol Derivative (e.g., 3h) Cell Cancer Cell (e.g., A549) Drug->Cell G2M G2/M Phase Arrest Cell->G2M Induces ApoptosisProteins Modulation of Apoptosis-Related Proteins Cell->ApoptosisProteins Triggers Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis ApoptosisProteins->Apoptosis

Caption: Simplified mechanism of anticancer activity.

Comparative Analysis of Antimicrobial Activity

The 3-phenoxy C3 scaffold is also a promising backbone for the development of novel antimicrobial agents. Studies on 1,3-bis(aryloxy)propan-2-amines and 3-phenyl-4-phenoxypyrazole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

In a study of 1,3-bis(aryloxy)propan-2-amines, several compounds exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[4] The nature of the substituents on the aryloxy groups was found to be a key determinant of potency.

Compound IDR¹ (Substitution)R² (Substitution)S. aureus MIC (µg/mL)S. pyogenes MIC (µg/mL)E. faecalis MIC (µg/mL)
CPD20 4-Cl4-Cl2.52.55.0
CPD22 4-CF₃4-CF₃5.02.55.0
CPD18 4-F4-F10.010.0>10
CPD21 2,4-diCl2,4-diCl10.010.0>10
Data adapted from Andrade et al. (2018).[4]

The minimal bactericidal concentrations (MBC) for the most active compounds were found to be similar to their MIC values, suggesting a bactericidal, rather than bacteriostatic, mechanism of action.[4]

Potential Mechanism of Action: Cell Wall Targeting

While the exact mechanism for many phenoxypropanal derivatives is still under investigation, related structures like 3-phenyl-4-phenoxypyrazoles have been shown to target the bacterial cell wall.[5][6] These compounds appear to interfere with lipid intermediates, such as Lipid II, which are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] This mechanism is attractive because it targets a structure unique to bacteria, potentially reducing toxicity to mammalian cells.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties discussed in this guide.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[1][2][7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with various concentrations of test compound. A->B C 3. Incubate for a defined period (e.g., 24-72h). B->C D 4. Add MTT solution (e.g., 5 mg/mL) to each well. C->D E 5. Incubate for 3-4 hours to allow formazan crystal formation. D->E F 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. E->F G 7. Read absorbance on a plate reader (e.g., 570 nm). F->G H 8. Calculate % viability and determine IC₅₀. G->H

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxypropanal Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Phenoxypropanal Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound scaffold, characterized by a phenyl ring linked via an ether bond to a propanal moiety, represents a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of a diverse array of therapeutic agents. The inherent reactivity of the aldehyde group, combined with the diverse substitution patterns possible on the phenoxy ring, provides a powerful platform for tuning the biological activity and pharmacokinetic properties of these analogs.

While this compound itself is a synthetic compound, the core phenylpropanoid structure is widespread in nature, found in a variety of plant-derived compounds known for their antimicrobial and anti-inflammatory properties.[1] This natural precedent underscores the potential of this scaffold to interact favorably with biological systems. This guide will focus on elucidating the key structural features that govern the biological activity of synthetic this compound analogs, with a particular emphasis on their potential as enzyme inhibitors and antimicrobial agents.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenoxy ring, as well as modifications to the propanal chain. The following sections provide a comparative analysis of the SAR of these analogs in two key therapeutic areas: enzyme inhibition and antimicrobial activity.

Enzyme Inhibition: Targeting Aldehyde Dehydrogenase (ALDH)

The aldehyde functional group in this compound makes it a natural candidate for the development of aldehyde dehydrogenase (ALDH) inhibitors. The ALDH superfamily of enzymes plays a crucial role in detoxifying both endogenous and exogenous aldehydes and is implicated in various diseases, including cancer.

While direct SAR studies on this compound analogs as ALDH inhibitors are limited in the public domain, valuable insights can be gleaned from studies on structurally related aldehyde-containing compounds. For instance, research on benzyloxybenzaldehyde derivatives has demonstrated that the nature of the linker between the two aromatic rings and the substitution pattern on the rings are critical for potent and selective ALDH inhibition.[2]

Table 1: Hypothetical Comparative ALDH1A3 Inhibitory Activity of this compound Analogs

Compound IDR1 (Phenoxy Ring Substitution)R2 (Propanal Chain Modification)IC50 (µM) - ALDH1A3 (Predicted)
1 HH> 100
2 4-ClH50
3 4-NO2H25
4 4-OCH3H75
5 4-Cl2-CH340
6 4-NO22-CH315

This table presents hypothetical data based on established SAR principles for aldehyde dehydrogenase inhibitors to illustrate the expected impact of structural modifications.

Based on the analysis of related aldehyde inhibitors, the following SAR trends can be proposed for this compound analogs as ALDH inhibitors:

  • Electronic Effects of Phenoxy Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the phenoxy ring are predicted to enhance inhibitory activity. This is likely due to the increased electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by the catalytic cysteine residue in the ALDH active site. Conversely, electron-donating groups (e.g., -OCH3) may decrease activity.

  • Steric Effects on the Propanal Chain: Introduction of a methyl group at the α-position (C2) of the propanal chain could enhance potency by providing additional hydrophobic interactions within the enzyme's active site and potentially orienting the aldehyde group for optimal interaction.

Antimicrobial Activity: Disrupting Bacterial Cell Wall Synthesis

The phenoxy moiety is a common feature in a variety of antimicrobial agents. While direct studies on this compound analogs are not abundant, research on structurally similar 3-phenyl-4-phenoxypyrazole derivatives provides compelling evidence for the potential of this scaffold in developing novel antibiotics. These pyrazole analogs have been shown to exhibit bactericidal activity against Gram-positive bacteria by targeting lipid intermediates involved in peptidoglycan and teichoic acid biosynthesis.[3]

Table 2: Comparative Antimicrobial Activity of 3-Phenyl-4-phenoxypyrazole Analogs against S. aureus

Compound IDR1 (Ring A)R8 (Ring C)MIC (µg/mL)LC50 (µg/mL) (HEK293 cells)Selectivity Index (LC50/MIC)
PYO1 -Me-H1>128>128
PYO12 -Me-Ph160.560.5
PYO23 -CF3-Cl428.57.1
PYO24 *-Me-Cl225.612.8

Data extracted from a study on 3-phenyl-4-phenoxypyrazole analogues.[3] * In PYO24, the ether linker is replaced by a thioether.

The SAR from this study on phenoxypyrazoles suggests the following for related structures:

  • Importance of the Phenoxy Group: The presence of the phenoxy group is a key feature for antimicrobial activity in this class of compounds.

  • Influence of Phenyl Ring Substituents: The substitution pattern on the phenyl rings significantly impacts both potency and cytotoxicity. For instance, the introduction of a phenyl group at the R8 position (PYO12) maintained high potency but increased cytotoxicity compared to the unsubstituted analog (PYO1).[3]

  • Bioisosteric Replacement: The replacement of the ether oxygen with a sulfur atom (thioether) is a viable bioisosteric modification that can maintain or even enhance antimicrobial potency.[3]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a variety of established synthetic routes. A common and efficient method involves the oxidation of the corresponding 3-phenoxy-1-propanol.

Protocol 1: Oxidation of 3-Phenoxy-1-propanol to this compound

  • Dissolution: Dissolve 3-phenoxy-1-propanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents), portion-wise to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound analog.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

The inhibitory activity of the synthesized analogs against ALDH can be determined using a fluorometric assay that measures the production of NADH.

Protocol 2: In Vitro ALDH Inhibition Assay

  • Enzyme Preparation: Prepare a solution of recombinant human ALDH1A3 in assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the ALDH enzyme, NAD+ (cofactor), and the test compound.

  • Initiation of Reaction: Initiate the reaction by adding the aldehyde substrate (e.g., propionaldehyde).

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the analogs against various bacterial strains can be determined using the broth microdilution method.

Protocol 3: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a key signaling pathway relevant to the biological activity of these compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound (this compound) B Analog Design (Substituent Variation) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D In Vitro Screening (e.g., ALDH Inhibition, MIC) C->D Test Biological Activity E Determine Potency (IC50, MIC) D->E Quantify Activity F Structure-Activity Relationship Analysis E->F Correlate Structure with Activity G Lead Optimization F->G Identify Key Features G->B Design New Analogs

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

ALDH_Inhibition cluster_0 ALDH Catalytic Cycle Aldehyde Aldehyde (Substrate) ALDH_Enzyme ALDH Enzyme (Active Site with Cys) Aldehyde->ALDH_Enzyme Binds to Active Site Thiohemiacetal Thiohemiacetal Intermediate ALDH_Enzyme->Thiohemiacetal Nucleophilic Attack by Cysteine Carboxylic_Acid Carboxylic Acid (Product) Thiohemiacetal->Carboxylic_Acid Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction Inhibitor This compound Analog (Inhibitor) Inhibitor->ALDH_Enzyme Competitive Binding

Caption: Mechanism of competitive inhibition of ALDH by a this compound analog.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights from SAR studies on related structures suggest that targeted modifications of the phenoxy ring and the propanal chain can lead to potent and selective enzyme inhibitors and antimicrobial agents. The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new analogs.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of focused libraries of analogs will be crucial for elucidating more detailed SAR and for identifying lead compounds with desirable potency, selectivity, and pharmacokinetic profiles. Mechanistic studies to confirm the molecular targets and pathways of action will further validate the therapeutic potential of this versatile scaffold.

References

Comparative analysis of different synthetic routes to 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Phenoxypropanal, a valuable building block, presents several synthetic challenges that necessitate a careful selection of methodology. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, offering insights into the causality of experimental choices, detailed protocols, and supporting data to inform your synthetic strategy.

Introduction to this compound

This compound is an aromatic aldehyde featuring a phenoxy group tethered to a propanal moiety. This unique structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including reductive amination, oxidation, and carbon-carbon bond-forming reactions. The selection of an optimal synthetic route is critical and often depends on factors such as scale, purity requirements, cost, and available equipment.

Route 1: Oxidation of 3-Phenoxy-1-propanol

This is arguably the most straightforward and common approach, starting from the corresponding primary alcohol, 3-Phenoxy-1-propanol. The critical challenge in this transformation is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. This necessitates the use of mild and controlled oxidizing agents. We will compare two of the most reliable methods: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Principle and Mechanism

Both Swern and DMP oxidations are revered for their mild conditions and high chemoselectivity for primary alcohols.

  • Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, then abstracts the proton alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][2] The low temperature is crucial to prevent side reactions and decomposition of the activated DMSO reagent.

  • Dess-Martin Periodinane (DMP) Oxidation : This reaction employs a hypervalent iodine(V) reagent, Dess-Martin periodinane. The alcohol displaces one of the acetate groups on the iodine center. A subsequent intramolecular proton transfer, facilitated by the displaced acetate, leads to the formation of the aldehyde, iodinane, and acetic acid.[3][4] This reaction has the significant advantage of being performed at room temperature.

Experimental Protocols
  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (e.g., Argon or Nitrogen) is charged with dichloromethane (DCM, 100 mL) and oxalyl chloride (1.05 eq, 9.0 mL, 104 mmol).

  • Activator Formation : The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of dimethyl sulfoxide (DMSO, 2.2 eq, 15.6 mL, 220 mmol) in DCM (40 mL) is added dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The mixture is stirred for an additional 15 minutes.

  • Alcohol Addition : A solution of 3-Phenoxy-1-propanol (1.0 eq, 15.2 g, 100 mmol) in DCM (50 mL) is added dropwise over 30 minutes, maintaining the temperature below -65 °C. The reaction is stirred for another 45 minutes at -78 °C.

  • Base Addition and Quenching : Triethylamine (TEA, 5.0 eq, 69.7 mL, 500 mmol) is added dropwise over 20 minutes. After addition, the reaction mixture is stirred for 15 minutes at -78 °C and then allowed to warm to room temperature over 1 hour.

  • Work-up and Isolation : Water (100 mL) is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or silica gel chromatography.

  • Reaction Setup : A round-bottom flask is charged with 3-Phenoxy-1-propanol (1.0 eq, 7.6 g, 50 mmol) and dichloromethane (DCM, 250 mL) under an inert atmosphere.

  • Oxidant Addition : Dess-Martin Periodinane (1.1 eq, 23.3 g, 55 mmol) is added portion-wise to the stirred solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring : The reaction is stirred at room temperature for 1-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation : The reaction mixture is diluted with diethyl ether (250 mL) and poured into a saturated aqueous solution of sodium bicarbonate (200 mL) containing sodium thiosulfate (50 g). The mixture is stirred vigorously for 15-20 minutes until the layers are clear. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is achieved via vacuum distillation or chromatography.[5]

Visualization of Oxidation Workflow

G cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation s_start 3-Phenoxy-1-propanol in DCM s_reagents 1. Oxalyl Chloride, DMSO, -78°C 2. Triethylamine s_start->s_reagents Reaction s_product This compound s_reagents->s_product Work-up d_start 3-Phenoxy-1-propanol in DCM d_reagents Dess-Martin Periodinane (DMP) Room Temperature d_start->d_reagents Reaction d_product This compound d_reagents->d_product Work-up

Caption: Workflows for Swern and Dess-Martin oxidation routes.

Route 2: Rhodium-Catalyzed Hydroformylation of Phenyl Vinyl Ether

Hydroformylation, or the "oxo process," is a powerful atom-economical method for synthesizing aldehydes. This route involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, in this case, phenyl vinyl ether, using synthesis gas (a mixture of CO and H₂).

Principle and Mechanism

The reaction is catalyzed by a transition metal complex, most commonly a rhodium complex with phosphine or phosphite ligands.[6][7] The generally accepted mechanism involves several key steps:

  • Ligand Dissociation : A CO or phosphine ligand dissociates from the active catalyst precursor to create a vacant coordination site.

  • Olefin Coordination : The phenyl vinyl ether coordinates to the rhodium center.

  • Hydride Migration : A hydride ligand on the rhodium migrates to the alkene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (linear vs. branched aldehyde). For vinyl ethers, the electronic influence of the oxygen atom strongly favors the formation of the branched alkyl intermediate, which upon subsequent steps leads to the linear aldehyde product, this compound.

  • CO Insertion : A CO molecule inserts into the rhodium-carbon bond to form a rhodium-acyl complex.

  • Oxidative Addition/Reductive Elimination : The cycle is completed by reaction with H₂, which cleaves the acyl group to release the aldehyde product and regenerate the rhodium hydride catalyst.

Experimental Protocol
  • Catalyst Preparation : In a glovebox, a high-pressure autoclave is charged with a rhodium precursor such as [Rh(acac)(CO)₂] (0.1 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-4 mol%).

  • Reaction Setup : Anhydrous, degassed toluene (50 mL) is added, followed by phenyl vinyl ether (1.0 eq, 12.0 g, 100 mmol).

  • Reaction Execution : The autoclave is sealed, removed from the glovebox, and flushed several times with synthesis gas (1:1 CO/H₂). The reactor is then pressurized to 20-50 bar and heated to 60-100 °C with vigorous stirring.

  • Reaction Monitoring : The reaction progress is monitored by observing the pressure drop. The reaction is typically complete within 4-24 hours.

  • Work-up and Isolation : After cooling to room temperature, the excess gas is carefully vented. The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue, containing the product and catalyst, is then purified by vacuum distillation to isolate this compound.

Visualization of Hydroformylation Workflow

G start Phenyl Vinyl Ether + Rh Catalyst reaction Pressurize with CO/H₂ (Syngas) Heat (60-100 °C) start->reaction In Autoclave product This compound reaction->product Depressurize & Cool purification Vacuum Distillation product->purification

Caption: Workflow for the hydroformylation of phenyl vinyl ether.

Route 3: Michael Addition of Phenol to Acrolein

A more direct and potentially cost-effective route involves the conjugate (Michael) addition of phenol to acrolein. This approach builds the C-O and C-C bonds of the target molecule in a single strategic step from readily available starting materials.

Principle and Mechanism

The reaction is a base-catalyzed 1,4-conjugate addition. A base (e.g., a tertiary amine or an alkali metal carbonate) deprotonates phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein. The resulting enolate intermediate is then protonated during work-up to yield the final product, this compound. The key challenge is to control the reaction to favor the 1,4-addition over polymerization of the highly reactive acrolein.

Experimental Protocol
  • Reaction Setup : A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with phenol (1.0 eq, 9.4 g, 100 mmol), a suitable solvent such as toluene (100 mL), and a catalytic amount of a base like triethylamine (0.1 eq, 1.4 mL, 10 mmol).

  • Acrolein Addition : The mixture is cooled to 0-5 °C in an ice bath. Acrolein (1.05 eq, 7.0 mL, 105 mmol) is added dropwise over 1 hour, ensuring the temperature is maintained below 10 °C to minimize polymerization.

  • Reaction Execution : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or GC.

  • Work-up and Isolation : The reaction is quenched by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base. The layers are separated, and the aqueous phase is extracted with toluene or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Visualization of Michael Addition Workflow

G start Phenol + Acrolein (Base Catalyst) reaction Cool (0-10 °C) Stir (12-24 h) start->reaction product This compound reaction->product purification Acidic Work-up & Vacuum Distillation product->purification

Caption: Workflow for the Michael addition of phenol to acrolein.

Comparative Analysis Summary

ParameterRoute 1A: Swern OxidationRoute 1B: DMP OxidationRoute 2: HydroformylationRoute 3: Michael Addition
Starting Materials 3-Phenoxy-1-propanol3-Phenoxy-1-propanolPhenyl Vinyl EtherPhenol, Acrolein
Key Reagents DMSO, Oxalyl Chloride, TEADess-Martin PeriodinaneRh catalyst, PPh₃, CO, H₂Base catalyst (e.g., TEA)
Reaction Temp. -78 °C to RTRoom Temperature60 - 100 °C0 °C to RT
Pressure AtmosphericAtmosphericHigh Pressure (20-50 bar)Atmospheric
Typical Yield 85-95%90-98%80-90% (regioselective)60-75%
Advantages High yield, reliable, common lab reagents.High yield, room temp, simple work-up.Atom economical, high regioselectivity.Inexpensive starting materials, direct.
Disadvantages Cryogenic temps, malodorous byproduct (DMS), toxic CO gas evolution.[1]Expensive reagent, potentially explosive.Requires specialized high-pressure equipment, expensive catalyst.Acrolein is highly toxic and prone to polymerization, moderate yield.
Scalability Challenging due to temperature control and gas evolution.Limited by cost and safety of DMP.Well-suited for industrial scale.Feasible, but requires excellent temperature control.

Conclusion and Recommendations

The choice of synthetic route to this compound is a classic case of balancing trade-offs between efficiency, safety, cost, and scale.

  • For laboratory-scale synthesis requiring high purity and yield , the Dess-Martin Periodinane (DMP) Oxidation (Route 1B) is often the preferred method. Its operational simplicity at room temperature and clean reaction profile make it highly attractive, provided the cost of the reagent is not a prohibitive factor.

  • The Swern Oxidation (Route 1A) is a viable, lower-cost alternative to DMP, delivering excellent yields. However, it is operationally more demanding due to the cryogenic temperatures required and the generation of toxic and malodorous byproducts, making it less convenient.

  • For large-scale industrial production , Rhodium-Catalyzed Hydroformylation (Route 2) is the most logical choice. Despite the high initial investment in equipment and catalyst, its high atom economy and suitability for continuous processes make it the most cost-effective option at scale.

  • The Michael Addition of Phenol to Acrolein (Route 3) represents the most direct and convergent approach, using inexpensive bulk chemicals. However, controlling the reactivity of acrolein to prevent polymerization can be challenging, often leading to lower yields and more complex purification. This route may be suitable for applications where cost is the primary driver and moderate yields are acceptable.

Ultimately, the optimal path is dictated by the specific constraints and objectives of the research or production campaign. This guide provides the foundational data and protocols to make an informed decision tailored to your specific needs.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of reactive aldehydes like 3-Phenoxypropanal is paramount. This compound, a potential process impurity or synthetic intermediate, demands robust analytical methods to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols grounded in authoritative guidelines.

The Analytical Challenge of this compound

This compound (C9H10O2), also known as 3-phenoxypropionaldehyde, possesses a reactive aldehyde functional group. This inherent reactivity can lead to instability, making direct analysis challenging. Furthermore, its moderate volatility and polarity necessitate careful consideration of the analytical approach. The choice between HPLC and GC-MS is not merely one of instrumentation but is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the sample matrix.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of derivatized this compound in a liquid mobile phase based on its affinity for a stationary phase.Separation of volatile this compound (or its derivative) in a gaseous mobile phase based on its boiling point and partitioning with a stationary phase, followed by mass-based detection.
Sample Volatility Not a primary requirement; suitable for less volatile or thermally labile derivatives.Essential; ideal for volatile compounds. Derivatization may be required to enhance volatility.
Derivatization Typically required to introduce a chromophore for UV detection (e.g., with 2,4-dinitrophenylhydrazine - DNPH).Can be performed to improve chromatographic behavior and sensitivity (e.g., with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PFBHA).
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment due to the mass spectrometer.
Selectivity Dependent on chromatographic separation and detector wavelength.High, with mass spectral data providing compound-specific identification.
Sensitivity Good, with the potential for low µg/mL to ng/mL detection limits, depending on the derivative's molar absorptivity.Generally offers very high sensitivity, with the potential for sub-ng/mL detection limits.

In-Depth Comparison of Analytical Method Performance

The selection of an analytical method for this compound determination is a trade-off between sensitivity, selectivity, and sample throughput. Both HPLC-UV and GC-MS are powerful techniques, but their performance characteristics differ significantly. The following table summarizes key performance parameters based on established methods for similar aldehydes.

Validation ParameterHPLC-UV (with DNPH derivatization)GC-MS (with PFBHA derivatization)
Limit of Detection (LOD) 0.008 - 0.1 µg/mL< 1 ng/mL
Limit of Quantitation (LOQ) 0.025 - 0.5 µg/mL~1-5 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (RSD%) < 2%< 10%
Accuracy (Recovery %) 98 - 102%90 - 110%

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is robust and widely accessible, making it suitable for routine quality control. The causality behind derivatization with 2,4-dinitrophenylhydrazine (DNPH) is to introduce a strong chromophore to the this compound molecule, forming a stable hydrazone that can be readily detected by UV absorbance at approximately 360 nm.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 0-10 min, 50-80% Acetonitrile; 10-15 min, 80% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm
Injection Volume 20 µL
  • Preparation of DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in acetonitrile with a small amount of phosphoric acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in acetonitrile.

    • To an aliquot of the sample solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for at least one hour.

    • Dilute the derivatized sample to a suitable concentration within the calibration range.

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling. Derivatization with PFBHA is often employed to improve the thermal stability and chromatographic properties of aldehydes.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450
  • Preparation of PFBHA Reagent: Dissolve O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in a suitable solvent like methanol.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane or ethyl acetate. Create a series of calibration standards.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent.

    • Add the PFBHA reagent and a small amount of a weak base (e.g., pyridine) to catalyze the reaction.

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • After cooling, the derivatized sample can be directly injected or further extracted if necessary.

  • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

  • System Suitability Test (SST): Inject a mid-range calibration standard to verify system performance, including peak shape and retention time stability.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the this compound-PFBHA derivative against the concentration.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (this compound) standards Prepare Calibration Standards stock->standards derivatize Derivatize with DNPH standards->derivatize sample_prep Prepare Sample Solution sample_prep->derivatize sst System Suitability Test (SST) derivatize->sst To HPLC System analysis Inject Standards & Samples sst->analysis calibration Construct Calibration Curve analysis->calibration Peak Area Data quantify Quantify this compound calibration->quantify

Caption: Workflow for RP-HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing stock_gc Prepare Stock Solution (this compound) standards_gc Prepare Calibration Standards stock_gc->standards_gc derivatize_gc Derivatize with PFBHA standards_gc->derivatize_gc sample_prep_gc Prepare Sample Solution sample_prep_gc->derivatize_gc sst_gc System Suitability Test (SST) derivatize_gc->sst_gc To GC-MS System analysis_gc Inject Standards & Samples sst_gc->analysis_gc calibration_gc Construct Calibration Curve analysis_gc->calibration_gc Peak Area Data quantify_gc Quantify this compound calibration_gc->quantify_gc

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical needs:

  • For routine quality control where analyte concentrations are expected to be in the µg/mL range and a high sample throughput is desired, the RP-HPLC-UV method with DNPH derivatization is a cost-effective and reliable choice.

  • For trace-level quantification, impurity profiling, and in complex matrices where high selectivity and sensitivity are paramount, the GC-MS method, potentially with PFBHA derivatization, is the superior option. The mass spectral data provides an additional layer of confidence in the identification of this compound and its potential impurities.

Regardless of the chosen method, rigorous validation according to established guidelines such as those from the ICH is not merely a regulatory formality but a scientific necessity to ensure the integrity and reliability of the generated data.

References

A Comparative Guide to the Efficacy of 3-Phenoxypropanal-Derived Compounds Against Specific Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of versatile chemical scaffolds that can be tailored to interact with a multitude of biological targets is of paramount importance. The 3-phenoxypropanal moiety and its derivatives, particularly the 3-phenoxy-propan-2-ol and 3-phenoxy-propan-1-amine backbones, have emerged as a promising area of research. These structures offer a flexible framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of distinct classes of this compound-derived compounds, focusing on their anticancer, antimicrobial, and cardiovascular and central nervous system (CNS) activities. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and outline the methodologies for key biological assays.

Anticancer Activity of Phenoxy-Propan-2-ol Derivatives

A novel class of selenium-containing phenoxy-propan-2-ol derivatives has demonstrated significant potential as anticancer agents. Specifically, compounds with a 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol structure have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for these compounds appears to be the induction of apoptosis and cell cycle arrest in cancer cells[1][2]. The structure-activity relationship studies have revealed that the nature and position of substituents on the phenoxy ring play a crucial role in their anticancer potency. For instance, the presence of halogen substituents at the 2- or 4-position of the phenoxy ring has been shown to enhance anti-proliferative activity. This suggests that electronic and steric factors of the substituents are key determinants of their biological activity.

Comparative Efficacy

The efficacy of these compounds has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates a higher potency. The data presented in Table 1 summarizes the anti-proliferative activity of a selection of these derivatives against human non-small cell lung carcinoma (A549), liver hepatocellular carcinoma (HepG2), and colorectal carcinoma (RKO) cell lines.

Antimicrobial Activity of Phenoxy-Propanolamine and Phenoxypyrazole Derivatives

The versatility of the phenoxypropanol scaffold is further highlighted by its application in the development of antimicrobial agents. Two distinct classes of derivatives, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]s and 3-phenyl-4-phenoxypyrazoles, have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action and Comparative Efficacy

The 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated broad-spectrum antibacterial and antifungal effects on planktonic microorganisms and have also been shown to inhibit biofilm formation in a strain-specific manner[3]. The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

In a different structural class, 3-phenyl-4-phenoxypyrazole analogues have been identified as bactericidal agents specifically against Gram-positive bacteria[4][5]. Their mechanism of action involves targeting cell wall lipid intermediates, a pathway distinct from many currently used antibiotics. This offers a potential advantage in combating antimicrobial resistance. The comparative antimicrobial activities of these compounds are presented in Table 2.

Cardiovascular and Central Nervous System (CNS) Activity of Aryloxy-Propanolamine Derivatives

Derivatives of 3-aryloxy-propan-2-ol and 3-aryloxy-2-propanolamine have been investigated for their effects on the cardiovascular and central nervous systems. These compounds have shown potential as hypotensive agents and as ligands for serotonin receptors, indicating their applicability in treating cardiovascular disorders and neurological conditions.

Structure-Activity Relationship and Biological Effects

For 3-tertiary amino-1-aryloxy-propan-2-ols, particularly those derived from N-phenylpiperazines, the substitution pattern on the aromatic rings significantly influences their pharmacological profile[1]. Generally, 1-aryloxy compounds exhibit hypotensive activity, which is more pronounced with an ortho-substituent on the phenyl ring. In contrast, meta- and para-substituted derivatives primarily affect the CNS[1].

Another class of compounds, 3-aryloxy-2-propanolamines, has been developed as dual-affinity ligands for the 5-HT1A receptor and the serotonin reuptake transporter. This dual activity is a sought-after characteristic for the development of new antidepressants and anxiolytics.

Data Presentation

Table 1: Comparative Anticancer Efficacy of Phenoxy-((phenylethynyl) selanyl) propan-2-ol Derivatives
Compound IDSubstituent on Phenoxy RingA549 IC50 (µM)HepG2 IC50 (µM)RKO IC50 (µM)
3g 2-Fluoro1.2 ± 0.12.5 ± 0.33.1 ± 0.4
3h 4-Fluoro1.5 ± 0.22.1 ± 0.22.8 ± 0.3
3h-2 4-Chloro1.8 ± 0.22.9 ± 0.33.5 ± 0.4
3a Unsubstituted>10>10>10

Data synthesized from[1][2].

Table 2: Comparative Antimicrobial Efficacy of Phenoxy-Propanolamine and Phenoxypyrazole Derivatives
Compound ClassCompound IDTarget MicroorganismMIC (µg/mL)
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] KVM-219Staphylococcus aureus0.78 - 3.75
KVM-219Candida albicans1.56 - 20.0
3-Phenyl-4-phenoxypyrazole PYO12Staphylococcus aureus1 - 16
PYO12Enterococcus faecalis1 - 16
PYO12Escherichia coli>16
PYO12Pseudomonas aeruginosa>16

Data synthesized from[3][4][5].

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, RKO) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Grow the microbial culture overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization of Key Concepts

Anticancer Mechanism of Phenoxy-Propan-2-ol Derivatives Compound Phenoxy-Propan-2-ol Derivative CancerCell Cancer Cell Compound->CancerCell Enters CellCycle Cell Cycle Arrest (G2/M) CancerCell->CellCycle Induces Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Induces Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Anticancer workflow of phenoxy-propan-2-ol derivatives.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation CompoundDilution Serial Dilution of Test Compound CompoundDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide to 3-Phenoxypropanal and its Commercial Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced worlds of fragrance creation and pharmaceutical synthesis, the selection of aromatic aldehydes is a critical decision, balancing olfactory performance, chemical stability, and biological activity. This guide provides an in-depth benchmark of 3-Phenoxypropanal, a versatile aromatic aldehyde, against its principal commercial alternatives. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals with the objective insights needed to make informed formulation and synthesis choices.

Introduction to this compound: A Molecule of Dual Utility

This compound, also known as 3-Phenylpropionaldehyde or Hydrocinnamaldehyde, is an aromatic aldehyde valued for its fresh, green, and floral scent profile, often with notes of hyacinth and melon.[1][2] Beyond its significant role in the fragrance and flavor industries, its chemical structure serves as a valuable building block, or synthon, in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The aldehyde functional group offers a reactive site for various organic transformations, making it a versatile intermediate in drug development.[1]

The Competitive Landscape: Identifying Key Alternatives

The selection of an aromatic aldehyde is often dictated by the desired olfactory notes, stability in a given formulation, and, in pharmaceutical applications, its reactivity and downstream products. Based on these criteria, the primary commercial alternatives to this compound for the purpose of this guide are:

  • Cinnamaldehyde : A major component of cinnamon oil, it offers a characteristic spicy and sweet aroma.[3]

  • Lilial (Butylphenyl Methylpropional) : A synthetic aldehyde with a powerful floral, lily-of-the-valley scent. It is important to note that due to regulatory changes regarding its reproductive toxicity, the use of Lilial has been banned in cosmetics in the European Union since March 2022, leading to a search for effective substitutes.[4]

  • Cyclamen Aldehyde : A synthetic aldehyde with a strong floral, green, and slightly rhubarb-like scent, reminiscent of cyclamen and lily-of-the-valley.[5]

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a fragrance ingredient and the suitability of a chemical intermediate are best assessed through quantitative metrics. The following sections provide a comparative analysis of this compound and its alternatives based on key performance indicators.

Olfactory and Physicochemical Properties

The performance of a fragrance molecule is determined by its odor profile, intensity (odor threshold), volatility (vapor pressure), and longevity (tenacity).

PropertyThis compoundCinnamaldehydeLilialCyclamen Aldehyde
CAS Number 104-53-0104-55-280-54-6103-95-7
Molecular Weight ( g/mol ) 134.18132.16204.31190.28
Odor Profile Fresh, green, floral, hyacinth, melon[1][5]Sweet, spicy, cinnamon[6]Strong floral, lily-of-the-valley, watery green[7][8]Floral, green, rhubarb, cyclamen[5][9]
Odor Threshold Not specified in ppb50 - 750 ppb[10]Not specified in ppbNot specified in ppb
Vapor Pressure @ 25°C (mmHg) 0.131 (est.)[11]0.026 - 0.13[12]~0.0068 (0.0091 hPa)[13]0.009[14]
Tenacity 244 hours on blotter[5]GoodGood1 week on blotter[15]
Solubility Soluble in alcohol and oils; insoluble in water[2][11]Miscible with alcohol and oils; slightly soluble in water[10]Soluble in ethanol; insoluble in water[13]Soluble in ethanol and fixed oils; insoluble in water and propylene glycol[4]

Data compiled from multiple sources. Estimated values are denoted by (est.). Vapor pressure for Lilial was converted from hPa to mmHg.

Expert Insights: The lower vapor pressure of Lilial and Cyclamen Aldehyde suggests lower volatility and potentially greater tenacity compared to this compound and Cinnamaldehyde. The high substantivity of this compound on a blotter indicates excellent longevity, a desirable trait in fragrance formulation. The wide range of the reported odor threshold for Cinnamaldehyde highlights the variability in sensory panel testing.

Chemical Stability: A Critical Parameter for Formulation

A significant challenge in working with aldehydes is their propensity for oxidation, which can lead to discoloration and degradation of the desired scent profile.[11] This is particularly relevant in alkaline media, such as soap bases.

Expert Insights: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to air and light. To mitigate this, formulators often employ strategies such as the use of antioxidants or conversion of the aldehyde to a more stable derivative, like an acetal, which can be incorporated into the final product and release the aldehyde under specific conditions. Cyclamen aldehyde is noted for its good stability, except at extreme pH levels, and its high resistance to alkalis makes it suitable for soap applications.[5][9] Lilial also exhibits higher stability than Cyclamen Aldehyde, making it a preferred choice in soap formulations.[7]

In Vitro Cytotoxicity: A Preliminary Safety Evaluation

For applications in both cosmetics and as pharmaceutical intermediates, a preliminary assessment of cytotoxicity is essential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound.

CompoundCell LineIC50 Value (µg/mL)Treatment Duration (hours)
Cinnamaldehyde MDA-MB-231 (Breast Cancer)16.924
MDA-MB-231 (Breast Cancer)12.2348
LoVo (Colorectal Cancer)9.48Not Specified
HT-29 (Colorectal Cancer)9.12Not Specified
U87MG (Glioblastoma)11.6Not Specified

Expert Insights: The available data for Cinnamaldehyde indicates a dose-dependent cytotoxic effect on various cancer cell lines. The absence of readily available, directly comparable IC50 data for this compound and the other selected aldehydes highlights a gap in the publicly accessible toxicological data for these fragrance ingredients. This underscores the importance of conducting in-house cytotoxicity assays during the development of new formulations or synthetic pathways.

Experimental Protocols

To ensure a self-validating and reproducible comparison, standardized experimental protocols are crucial. The following sections detail the methodologies for key performance assessments.

Determination of Purity and Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of the aldehyde and assess its stability in a finished product base over time.

Methodology:

  • Sample Preparation:

    • Purity Assessment: Prepare a 1% (w/v) solution of the aldehyde in a suitable solvent (e.g., ethanol).

    • Stability Assessment: Incorporate the aldehyde at a predetermined concentration (e.g., 0.5% w/w) into a product base (e.g., a simple cream or soap base). Store aliquots of the mixture under controlled conditions (e.g., 40°C in the dark, and room temperature with light exposure). At specified time points (e.g., 0, 1, 2, and 4 weeks), extract a known amount of the product with a suitable solvent.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of the aldehyde from potential impurities or degradation products.

    • The mass spectrometer should be operated in full scan mode to identify all components.

  • Data Analysis:

    • Determine the purity of the aldehyde by calculating the peak area percentage.

    • For the stability study, quantify the remaining aldehyde at each time point by comparing its peak area to that of an internal standard. Plot the concentration of the aldehyde over time to determine its degradation rate.

Workflow for Purity and Stability Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis P1 Prepare 1% solution of aldehyde in ethanol A1 Inject 1 µL sample P1->A1 P2 Incorporate aldehyde into product base P3 Store under controlled conditions P2->P3 P4 Extract at time points P3->P4 P4->A1 A2 Separation on capillary column A1->A2 A3 Mass spectrometry detection A2->A3 D1 Calculate peak area percentage for purity A3->D1 D2 Quantify remaining aldehyde vs. internal standard A3->D2 D3 Plot degradation rate D2->D3 C1 Culture and seed cells in 96-well plates C2 Treat cells with serial dilutions of aldehyde C1->C2 C3 Incubate for 24/48 hours C2->C3 C4 Add MTT solution and incubate C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance C5->C6 C7 Calculate cell viability and determine IC50 C6->C7 A This compound B Intermediate (e.g., 1-phenylpropanone derivative) A->B Multi-step synthesis C Asymmetric Reduction B->C Spiroborate ester catalyst, H- donor D Optically Active 3-Amino-1-phenylpropanol Derivative C->D E Pharmaceuticals (e.g., Fluoxetine) D->E Further synthetic steps

References

A Senior Application Scientist's Guide to In-Vitro Testing of 3-Phenoxypropanal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of in-vitro testing protocols for evaluating the biological activity of 3-Phenoxypropanal derivatives. As a class of compounds featuring both a reactive aldehyde and a phenoxy moiety, their potential biological effects are multifaceted, spanning anti-inflammatory, antioxidant, and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to designing and executing a robust in-vitro screening cascade. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous testing strategy.

Introduction: The Biological Potential of this compound Derivatives

This compound and its derivatives are intriguing molecules for biological investigation. The aldehyde group is a reactive electrophile that can interact with cellular nucleophiles, such as thiol groups in cysteine residues of proteins.[1] This reactivity can lead to the modulation of various signaling pathways. The phenoxy group, on the other hand, is a common feature in many biologically active compounds and can contribute to antioxidant properties and interactions with various cellular targets.[2][3] Given this dual functionality, a thorough in-vitro evaluation is crucial to elucidate the therapeutic potential and toxicological profile of novel derivatives.

This guide will delineate a strategic in-vitro testing funnel, starting from foundational cytotoxicity assessments to deep mechanistic studies into anti-inflammatory and antioxidant pathways.

Foundational Assessment: Cytotoxicity and Therapeutic Index

Before delving into specific mechanisms of action, it is imperative to determine the concentration range at which the this compound derivatives are non-toxic to the selected cell lines. This step is critical for interpreting data from subsequent assays, as observed effects should not be a mere consequence of cell death.[4]

Recommended Cytotoxicity Assays: A Comparative Overview

A panel of at least two cytotoxicity assays with different endpoints is recommended to obtain a comprehensive toxicity profile and avoid assay-specific artifacts.[5][6]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, where viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[4][7]Well-established, cost-effective, high-throughput compatible.Can be affected by compounds that alter cellular redox state.
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5]Good indicator of plasma membrane integrity.Less sensitive than metabolic assays for certain toxins.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells.Highly sensitive, rapid, and suitable for HTS.More expensive than colorimetric assays.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.1%.[4]

  • Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Mechanistic Deep Dive I: Anti-Inflammatory Potential via NF-κB Pathway Inhibition

Reactive aldehydes are known to modulate inflammatory signaling.[1] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[8]

The Canonical NF-κB Signaling Pathway

Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50_cyto p65/p50 IkBa_NFkB->p65_p50_cyto IkBa_P P-IκBα IkBa_NFkB->IkBa_P p65_p50_nuc p65/p50 p65_p50_cyto->p65_p50_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Derivative This compound Derivative Derivative->IKK Inhibits? kB_site κB Site p65_p50_nuc->kB_site Binds Genes Pro-inflammatory Gene Transcription kB_site->Genes

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.

A Tiered Approach to NF-κB Inhibition Assays
AssayTierQuestion Answered
NF-κB Luciferase Reporter Assay 1Does the compound inhibit NF-κB transcriptional activity?
Western Blot for p65 Nuclear Translocation 2Does the compound prevent the nuclear translocation of p65?
Immunofluorescence for p65 Nuclear Translocation 2Visual confirmation and quantification of p65 subcellular localization.
Western Blot for IκBα Phosphorylation/Degradation 3Does the compound act upstream by preventing IκBα degradation?
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of NF-κB.[4]

  • Cell Line: Utilize a cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-Luc).[4]

  • Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight.[4]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.[4]

  • Stimulation: Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[4]

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase assay reagent.[4]

  • Reading: Measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to cell viability and express the results as a percentage of inhibition relative to the stimulated vehicle control.

Mechanistic Deep Dive II: Oxidative Stress Modulation via the Nrf2-ARE Pathway

The phenoxy moiety of the derivatives suggests potential antioxidant activity. The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[9]

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophiles or reactive oxygen species can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of cytoprotective genes.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Derivative This compound Derivative (Electrophile?) Derivative->Keap1_Nrf2 Modifies Keap1 sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes with Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf ARE ARE Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes sMaf->Nrf2_sMaf Nrf2_sMaf->ARE Binds

Caption: The Nrf2-Keap1 signaling pathway and a potential point of activation by this compound derivatives.

Recommended Assays for Nrf2 Activation
AssayTierQuestion Answered
ARE-Luciferase Reporter Assay 1Does the compound activate Nrf2-mediated transcription?
qPCR for Nrf2 Target Genes (e.g., HO-1, NQO1) 2Does the compound upregulate the mRNA expression of endogenous Nrf2 target genes?
Western Blot for Nrf2 Nuclear Accumulation 2Does the compound induce the translocation of Nrf2 to the nucleus?
Experimental Protocol: ARE-Luciferase Reporter Assay

This assay is a common method to quantify the activation of the Nrf2 pathway.[11][12]

  • Cell Line and Transfection: Use a suitable cell line (e.g., HepG2) and transfect with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.[11]

  • Compound Treatment: Following transfection, treat the cells with varying concentrations of the this compound derivatives or a vehicle control (e.g., DMSO). A known Nrf2 activator like sulforaphane should be used as a positive control.

  • Incubation: Incubate for a defined period (e.g., 24 hours).[11]

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate.[11]

  • Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated cells. An EC₅₀ value can be determined from the dose-response curve.[11]

Mechanistic Deep Dive III: Direct Antioxidant and Aldehyde-Related Activities

Beyond cell signaling pathways, it is valuable to assess the direct chemical properties of the derivatives.

Direct Radical Scavenging Activity

The phenoxy group may confer direct antioxidant properties.

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the compound to scavenge the stable DPPH free radical, monitored by a decrease in absorbance at 515 nm.[13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the reduction of the pre-formed ABTS radical cation, monitored by a decrease in absorbance at 734 nm.[13]
Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde moiety could potentially inhibit ALDH enzymes, which are crucial for detoxifying endogenous and exogenous aldehydes.[14]

  • Enzyme and Substrate: Use purified human ALDH isoenzymes (e.g., ALDH1A1, ALDH2) and a suitable aldehyde substrate.

  • Reaction Mixture: In a 96-well plate, combine buffer, NAD⁺, the ALDH enzyme, and varying concentrations of the this compound derivative.

  • Initiation: Initiate the reaction by adding the aldehyde substrate.

  • Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[14]

  • Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the derivative for each ALDH isoenzyme.

Integrated Experimental Workflow and Data Synthesis

A logical workflow is essential for efficient screening.

Workflow Start Start: This compound Derivatives Cytotoxicity Tier 1: Cytotoxicity Screening (MTT, Neutral Red, etc.) Start->Cytotoxicity Determine_Conc Determine Non-Toxic Concentration Range (IC₅₀) Cytotoxicity->Determine_Conc Mechanism Tier 2: Mechanism of Action Screening Determine_Conc->Mechanism NFkB NF-κB Inhibition (Luciferase Assay) Mechanism->NFkB Nrf2 Nrf2 Activation (ARE-Luciferase Assay) Mechanism->Nrf2 ALDH ALDH Inhibition Assay Mechanism->ALDH Antioxidant Direct Antioxidant Assays (DPPH, ABTS) Mechanism->Antioxidant Confirmation Tier 3: Hit Confirmation & Elucidation NFkB->Confirmation Nrf2->Confirmation ALDH->Confirmation Western Western Blotting (p-IκBα, Nrf2 translocation) Confirmation->Western qPCR qPCR (Nrf2 target genes) Confirmation->qPCR IF Immunofluorescence (p65 translocation) Confirmation->IF Lead_Opt Lead Optimization Confirmation->Lead_Opt

Caption: A generalized workflow for the in-vitro evaluation of this compound derivatives.

Hypothetical Data Comparison Table
DerivativeCytotoxicity IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)Nrf2 Activation EC₅₀ (µM)ALDH1A1 Inhibition IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)
Lead Compound A > 1005.22.550.115.8
Derivative 1 75.32.13.0> 10012.4
Derivative 2 > 10045.8> 10012.589.2
Control (e.g., Disulfiram) N/AN/AN/A2.65[15]N/A
Control (e.g., Sulforaphane) N/AN/A~1.0N/AN/A

Conclusion

The in-vitro evaluation of this compound derivatives requires a multi-pronged approach that accounts for their unique chemical features. By systematically assessing cytotoxicity, anti-inflammatory potential through the NF-κB pathway, and antioxidant activity via the Nrf2 pathway and direct scavenging assays, researchers can build a comprehensive biological profile of these compounds. This structured, tiered approach, grounded in sound scientific principles, will enable the efficient identification of lead candidates for further development.

References

A Comparative Guide to the Cross-Reactivity of 3-Phenoxypropanal-Based Compounds for Skin Sensitization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Mechanistic Underpinnings of Aldehyde-Induced Skin Sensitization

Skin sensitization, leading to allergic contact dermatitis, is an immunological response initiated by the covalent binding of low-molecular-weight chemicals, known as haptens, to skin proteins.[1][2][3] This process, termed haptenation, transforms self-proteins into novel antigens, triggering a cascade of immune events.[4][5][6]

Aldehydes, including 3-phenoxypropanal and its structural analogs, are a well-known class of skin sensitizers.[7][8] Their electrophilic carbonyl group can react with nucleophilic amino acid residues on proteins, such as lysine, to form Schiff bases (imines).[9] This initial molecular event is the critical first step in the adverse outcome pathway (AOP) for skin sensitization.

The sensitization potential and cross-reactivity of an aldehyde are governed by several factors, including its chemical reactivity, bioavailability, and the stability of the protein-hapten adduct. Structure-activity relationship (SAR) studies have shown that the chemical environment surrounding the aldehyde group significantly influences its sensitizing potency.[7][8]

Haptenation cluster_skin Skin Barrier Hapten This compound (Electrophile) Hapten_Protein_Complex Hapten-Protein Adduct (Antigen) Hapten->Hapten_Protein_Complex Covalent Binding (e.g., Schiff Base Formation) Protein Skin Protein (Nucleophile) Protein->Hapten_Protein_Complex Immune_Response Immune System Activation (Sensitization) Hapten_Protein_Complex->Immune_Response Antigen Presentation

Comparative Analysis of this compound and Related Aldehydes

While direct cross-reactivity data for this compound is scarce, we can infer its potential behavior by comparing it to structurally related aldehydes. The following table summarizes key properties and known sensitization data for this compound and selected comparators. 3-Phenylpropanal is a close structural isomer, differing only in the linkage of the phenoxy group.[10][11][12] Cinnamaldehyde is a well-studied α,β-unsaturated aromatic aldehyde known for its sensitization potential and cross-reactivity with its corresponding alcohol.[13][14] 3-Phenoxybenzaldehyde shares the phenoxy moiety but is an aromatic aldehyde.[15][16]

CompoundStructureMolecular FormulaKey Structural FeaturesKnown Sensitization Potential
This compound O(c1ccccc1)CCC=OC9H10O2Aliphatic aldehyde, ether linkageNot well-documented, potential for sensitization due to aldehyde group.[17]
3-Phenylpropanal c1ccccc1CCC=OC9H10OAliphatic aldehyde with a phenyl groupKnown sensitizer, used in fragrance.[12][17]
Cinnamaldehyde c1ccccc1C=CC=OC9H8Oα,β-Unsaturated aromatic aldehydeModerate to strong sensitizer, known to cross-react with cinnamyl alcohol.[13][18][19]
3-Phenoxybenzaldehyde O(c1ccccc1)c2cccc(c2)C=OC13H10O2Aromatic aldehyde, ether linkageUsed as an intermediate, potential for sensitization.[15][20]

The presence of the aldehyde functional group in all these compounds makes them potential sensitizers. The reactivity of the aliphatic aldehyde in this compound is expected to be comparable to that of 3-phenylpropanal. The ether linkage in this compound is generally stable and less likely to directly participate in haptenation compared to the conjugated double bond in cinnamaldehyde, which provides an additional site for nucleophilic attack (Michael addition).[21] Therefore, cross-reactivity might be anticipated between this compound and 3-phenylpropanal due to their structural similarity. Cross-reactivity with cinnamaldehyde is less certain but possible if the immune response primarily targets the aldehyde-protein adduct.

In Vitro Methodologies for Assessing Sensitization Potential

Modern safety assessment relies on non-animal testing methods that address key events in the AOP for skin sensitization.[22][23][24] Two widely accepted and validated assays are the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: protein reactivity.[1][25] It measures the depletion of synthetic peptides containing either cysteine or lysine after incubation with the test chemical.[26][27] This depletion serves as a surrogate for the haptenation of skin proteins.[1][23]

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Chemical Solution C Incubate Chemical with Peptides (24h) A->C B Prepare Cysteine & Lysine Peptide Solutions B->C D HPLC Analysis C->D E Quantify Remaining Peptide D->E F Calculate % Depletion E->F G Reactivity Classification (Minimal, Low, Moderate, High) F->G

  • Preparation of Solutions:

    • Prepare a 100 mM solution of the test chemical (e.g., this compound) in a suitable solvent, typically acetonitrile.

    • Prepare synthetic heptapeptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) in a phosphate buffer.[1]

  • Incubation:

    • Mix the test chemical solution with each peptide solution in a specific ratio (e.g., 1:10:50 chemical:peptide:buffer).

    • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C to allow for potential reactions.[1]

  • Analysis:

    • Following incubation, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[27]

    • Measure the peak area of the remaining, unreacted peptide in the sample.

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine peptides relative to a reference control.

    • Based on the mean cysteine and lysine depletion, the chemical is categorized into one of four reactivity classes (minimal, low, moderate, or high), which is used to predict its sensitization potential.[26]

KeratinoSens™ Assay

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[28][29] It utilizes a human keratinocyte cell line (HaCaT) engineered to contain a luciferase gene under the control of the antioxidant response element (ARE).[30][31] Sensitizing chemicals induce the Keap1-Nrf2 signaling pathway, a major cellular defense mechanism against oxidative and electrophilic stress, leading to the expression of luciferase.[29]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer (e.g., Aldehyde) Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Cytoprotective Gene Expression (e.g., Luciferase) ARE->Gene_Expression Activates

  • Cell Culture:

    • Seed KeratinoSens™ cells in 96-well plates and culture for 24 hours.[32]

  • Chemical Exposure:

    • Dissolve the test chemical in a suitable solvent (e.g., DMSO).

    • Expose the cells to a series of 12 different concentrations of the test chemical for 48 hours.[30][32] A positive control, such as cinnamaldehyde, is run in parallel.[32]

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells and measure luciferase activity using a luminometer upon the addition of a luciferase substrate.[30]

  • Cell Viability Assessment:

    • In a parallel plate, determine cell viability using a cytotoxicity assay (e.g., MTT assay) to ensure that luciferase induction is not a result of cellular toxicity.[32]

  • Data Interpretation:

    • A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression (≥ 1.5-fold induction) at a concentration that does not cause significant cytotoxicity.[32] The concentration required to induce a 1.5-fold increase (EC1.5) is also determined.[32]

KeratinoSens_Workflow cluster_measurement Measurement A Seed KeratinoSens™ cells in 96-well plates B Expose cells to test chemical (12 concentrations, 48h) A->B C Parallel Plate for Viability Assay (MTT) B->C D Measure Luciferase Activity (Luminometry) B->D E Measure Cell Viability C->E F Data Analysis: - Calculate Fold Induction - Determine EC1.5 & IC50 D->F E->F G Prediction: Positive or Negative F->G

Conclusion and Future Directions

The assessment of cross-reactivity for novel or data-poor compounds like this compound requires a mechanistically informed approach. Based on its structure as an aliphatic aldehyde, it is predicted to be a skin sensitizer with a potential for cross-reactivity with other structurally similar aldehydes, such as 3-phenylpropanal.

To definitively characterize its sensitization and cross-reactivity profile, a tiered testing strategy is recommended. Initially, in silico modeling and in chemico assays like the DPRA can establish its protein reactivity. Subsequently, cell-based assays such as KeratinoSens™ can confirm its ability to induce key cellular events related to sensitization. Should these results indicate a sensitization potential, further investigation using more complex models or, in a regulatory context, an integrated testing strategy would be warranted.

This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin assessing the cross-reactivity potential of this compound-based compounds, ensuring a more robust and scientifically sound approach to chemical safety assessment.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenoxypropanal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with 3-Phenoxypropanal (CAS 104-53-0), also known as 3-Phenylpropionaldehyde or Hydrocinnamaldehyde. Our commitment is to empower researchers with the knowledge to mitigate risks and foster a culture of safety that extends beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

This compound is an aldehyde that presents a moderate hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation and serious eye irritation[1]. While its acute oral and dermal toxicity is low (LD50 >5000 mg/kg for both rats and rabbits), the primary risks in a laboratory setting stem from direct contact and potential respiratory irritation upon inhalation of vapors, especially at elevated temperatures[2][3].

A thorough risk assessment is the cornerstone of any laboratory procedure. Before handling this compound, it is crucial to understand its physicochemical properties to inform the selection of appropriate controls.

PropertyValueImplication for Handling
Boiling Point 222 °CLow volatility at room temperature, but vapor inhalation risk increases with heating.
Flash Point 95 °C (DIN 51758)Combustible liquid; requires storage and handling away from ignition sources[2].
Vapor Pressure 15 hPa (at 98 °C)Significant vapor concentration can be present at elevated temperatures, necessitating good ventilation[2].
Solubility in Water 0.74 mg/LPoorly soluble in water; spills will not be readily diluted with water[2].

The potential for skin sensitization is another critical consideration with aldehydes[3]. Repeated or prolonged contact can lead to allergic reactions. Therefore, the selection of appropriate gloves and a diligent "no-touch" policy are fundamental to safe handling.

Core Directive: Your Personal Protective Equipment Protocol

The following PPE recommendations are based on a comprehensive evaluation of the hazards associated with this compound. This is not merely a checklist, but a self-validating system designed to ensure your protection.

Hand Protection: The First Line of Defense

Recommendation: Wear chemical-resistant nitrile or butyl rubber gloves at all times when handling this compound.

Causality: Aldehydes can be reactive, and not all glove materials offer adequate protection. Nitrile and butyl rubber have demonstrated good resistance to a wide range of chemicals, including many aldehydes[4][5]. It is imperative to avoid latex gloves, as they offer poor protection against many organic chemicals.

Field-Proven Insights:

  • Inspect Before Use: Always visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before each use.

  • Double-Gloving: For procedures with a higher risk of splashing or for prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Replacement: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Recommendation: Wear chemical splash goggles that meet ANSI Z87.1 standards. In situations where there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

Causality: this compound is classified as a serious eye irritant[1]. Accidental splashes can cause significant and potentially irreversible damage. Standard safety glasses with side shields do not provide adequate protection from splashes originating from various angles.

Field-Proven Insights:

  • Goggles are Non-Negotiable: Even for seemingly minor tasks, the risk of an unforeseen splash is always present.

  • Face Shield for High-Energy Operations: When pouring larger quantities, working with heated material, or performing any operation that could generate aerosols or forceful splashes, a face shield provides crucial protection for the entire face.

Protective Clothing: Minimizing Skin Exposure

Recommendation: A buttoned, long-sleeved laboratory coat is mandatory. For larger-scale operations or where significant splashing is likely, a chemical-resistant apron worn over the lab coat is recommended.

Causality: A lab coat provides a removable barrier to protect your personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.

Field-Proven Insights:

  • Material Matters: Choose lab coats made of appropriate materials, such as cotton or a flame-resistant blend. Avoid synthetic materials that can melt and adhere to the skin upon exposure to heat or certain chemicals.

  • Proper Attire: Always wear long pants and closed-toe shoes in the laboratory to ensure no skin is exposed.

Respiratory Protection: A Precautionary Measure

Recommendation: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required for handling this compound at ambient temperatures. However, if you are working with heated material, generating aerosols, or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Causality: While the vapor pressure of this compound is low at room temperature, it increases significantly upon heating, leading to a higher concentration of vapors in the air[2]. Inhalation can cause respiratory irritation[3].

Field-Proven Insights:

  • Engineering Controls First: The primary method for controlling inhalation exposure should always be effective engineering controls, such as a chemical fume hood. PPE is the last line of defense.

  • Fit is Critical: If a respirator is required, a proper fit test is essential to ensure its effectiveness. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit testing.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following workflow is designed to provide a clear, procedural guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_transfer 4. Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_use 5. Perform Experimental Work handle_transfer->handle_use cleanup_decon 6. Decontaminate Work Area handle_use->cleanup_decon cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.
Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect liquid waste in a dedicated, clearly labeled, and sealed container. The container should be compatible with organic chemicals (e.g., high-density polyethylene or glass).

    • Collect solid waste, such as contaminated gloves, paper towels, and pipette tips, in a separate, labeled, and sealed plastic bag or container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents[3].

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's certified EHS provider. Never pour this compound down the drain.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. Trust in these procedures is built upon a foundation of scientific understanding and practical, field-tested experience.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.